molecular formula C7H5F3N2 B1609379 2,3,4-Trifluoro-benzamidine CAS No. 885954-65-4

2,3,4-Trifluoro-benzamidine

Cat. No.: B1609379
CAS No.: 885954-65-4
M. Wt: 174.12 g/mol
InChI Key: IGKHUNZTECRVIO-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-benzamidine is a useful research compound. Its molecular formula is C7H5F3N2 and its molecular weight is 174.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKHUNZTECRVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=N)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409406
Record name 2,3,4-TRIFLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-65-4
Record name 2,3,4-TRIFLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3,4-Trifluoro-benzamidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4-Trifluoro-benzamidine

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amidine that serves as a critical building block in medicinal chemistry. The unique substitution pattern of fluorine atoms on the phenyl ring imparts distinct physicochemical properties that are highly valuable in the design of novel therapeutic agents. This document details the compound's structure, core chemical properties, a validated synthesis protocol, and its established role as a precursor in the development of enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a benzamidine core decorated with three fluorine atoms at the 2, 3, and 4 positions of the benzene ring. The benzamidine moiety itself is a well-established pharmacophore, recognized as a strong, reversible, and competitive inhibitor of serine proteases like trypsin and plasmin.[1][2][3] The strategic incorporation of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule.[4] This trifluorination can enhance binding affinity to target proteins, improve cell permeability, and block sites of metabolism, making this compound a valuable intermediate in drug discovery programs.[4][5][6] Its primary utility is not as a final drug product but as a key structural motif for constructing more complex and potent bioactive molecules.[7][8]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its application in synthesis and drug design. These properties are summarized in the table below.

Molecular Structure

The IUPAC name for this compound is 2,3,4-trifluorobenzenecarboximidamide.[9] The molecule consists of a central sp²-hybridized carbon double-bonded to one nitrogen (imine) and single-bonded to another (amine), and to a 2,3,4-trifluorophenyl group.

Core Properties Table
PropertyValueSource
CAS Number 885954-65-4[9]
Molecular Formula C₇H₅F₃N₂[9]
Molecular Weight 174.12 g/mol [9]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamide[9]
Synonyms 2,3,4-Trifluorobenzimidamide[9]
Computed XLogP3 1.2[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]

Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for each batch.

Synthesis and Reaction Chemistry

The most direct and reliable method for synthesizing aryl amidines, including this compound, is through the Pinner reaction.[10][11] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate), which is then treated with ammonia to yield the final amidine.[12][13]

Proposed Synthetic Workflow: Pinner Reaction

The synthesis begins with the commercially available 2,3,4-Trifluorobenzonitrile. The workflow is a two-step process that can often be performed in a single pot.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination A 2,3,4-Trifluorobenzonitrile C Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt Intermediate) A->C Acid-catalyzed nucleophilic attack B Anhydrous Alcohol (e.g., Ethanol) + Dry HCl gas D Pinner Salt Intermediate F This compound D->F Nucleophilic substitution E Ammonia (NH₃) in Alcohol

Caption: Pinner reaction workflow for synthesis.

Causality in Experimental Design
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[11][12] The presence of water would lead to the hydrolysis of the nitrile or the intermediate Pinner salt, resulting in the formation of the corresponding ester or amide as an undesired byproduct.[10]

  • Dry HCl Gas: Gaseous hydrogen chloride is used as the acid catalyst. Its role is to protonate the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[12] Using an aqueous acid like concentrated HCl would introduce water and is therefore unsuitable.

  • Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) because the imidate hydrochloride intermediate can be thermally unstable.[11]

Representative Experimental Protocol

(Note: This is a generalized protocol based on the Pinner reaction and should be optimized for specific laboratory conditions.)

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents: 2,3,4-Trifluorobenzonitrile (1.0 eq) is dissolved in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Pinner Salt Formation: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt. The flask is then sealed and stored at a low temperature (e.g., 4 °C) for 12-24 hours to allow the reaction to complete.

  • Ammonolysis: The reaction mixture, containing the precipitated Pinner salt, is cooled again to 0 °C. A solution of ammonia in ethanol (prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol) is added slowly with stirring.

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is treated with a suitable solvent (e.g., diethyl ether) to precipitate ammonium chloride, which is removed by filtration.

  • Purification: The filtrate is concentrated, and the crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a key intermediate for synthesizing inhibitors of serine proteases, a class of enzymes implicated in numerous diseases.[3][14] The benzamidine group acts as a "warhead" that binds to the active site of these enzymes, while the trifluorophenyl ring serves as a scaffold for further chemical elaboration to achieve target specificity and desirable pharmacokinetic properties.[15]

Role as a Synthetic Building Block

Medicinal chemists use this compound as a starting point. The amine or imine nitrogens can be functionalized to build larger, more complex molecules. This process allows for the systematic exploration of the chemical space around the core benzamidine pharmacophore to optimize drug candidates.

G A This compound (Core Pharmacophore) B Chemical Synthesis (e.g., Acylation, Alkylation) A->B Starting Material C Library of Novel Bioactive Compounds B->C Generates D Target Enzyme (e.g., Serine Protease) C->D Screened Against E Lead Compound (Optimized Inhibitor) D->E Identifies

Caption: Role as a building block in drug discovery.

Example: Serine Protease Inhibition

Benzamidine and its derivatives are known competitive inhibitors of serine proteases like plasmin and thrombin.[1][15] The positively charged amidinium group at physiological pH mimics the natural substrate (arginine or lysine) and forms strong ionic interactions with the negatively charged aspartate residue (Asp189) in the S1 pocket of the enzyme's active site. The trifluorophenyl ring occupies adjacent hydrophobic pockets, and modifications to this ring can dramatically alter binding affinity and selectivity for different proteases.[15]

Conclusion

This compound is a specialized but highly significant chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a proven protease-binding pharmacophore (benzamidine) and the modulating effects of a trifluorinated phenyl ring makes it an invaluable tool for the synthesis of novel drug candidates. The synthetic route via the Pinner reaction is well-established and provides a reliable method for its preparation. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for its effective application in modern drug discovery.

References

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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trifluorobenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Trifluorobenzamidine, a fluorinated aromatic amidine of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide details a robust synthetic protocol for the preparation of 2,3,4-Trifluorobenzamidine, primarily via the Pinner reaction, and outlines the key analytical techniques for its structural elucidation and purity assessment. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[4] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can dramatically enhance a molecule's metabolic stability, modulate its pKa, and improve its binding affinity to biological targets.[1][2] Benzamidines, in particular, are a class of compounds known for their diverse biological activities. The presence of a trifluorinated phenyl ring in 2,3,4-Trifluorobenzamidine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5] This guide serves as a practical resource for the synthesis and rigorous characterization of this important intermediate.

Synthetic Strategy: The Pinner Reaction

The most classical and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This acid-catalyzed reaction proceeds in two main stages: the formation of an imino ester salt (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by the treatment of the Pinner salt with ammonia to yield the desired amidine.[6][7]

The choice of the Pinner reaction for the synthesis of 2,3,4-Trifluorobenzamidine is based on its high efficiency and the ready availability of the starting material, 2,3,4-Trifluorobenzonitrile. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the nitrile group, a factor that is well-accommodated by the Pinner reaction conditions.[6]

Reaction Mechanism

The mechanism of the Pinner reaction involves the following key steps:

  • Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion.

  • Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the nitrilium ion.

  • Formation of the Pinner Salt: Subsequent proton transfer leads to the formation of the imino ester hydrochloride, also known as the Pinner salt.

  • Ammonolysis: The Pinner salt is then treated with ammonia, which acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol to form the amidine hydrochloride.

  • Neutralization: Finally, the amidine hydrochloride can be neutralized to yield the free amidine base.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation Nitrile 2,3,4-Trifluorobenzonitrile Alcohol Anhydrous Alcohol (e.g., Ethanol) Pinner_Salt Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Nucleophilic attack Acid Anhydrous HCl Alcohol->Pinner_Salt Acid->Nitrile Protonation Amidine_HCl 2,3,4-Trifluorobenzamidine hydrochloride Pinner_Salt->Amidine_HCl Ammonolysis Ammonia Ammonia (Anhydrous) Ammonia->Amidine_HCl Amidine 2,3,4-Trifluorobenzamidine Amidine_HCl->Amidine Neutralization

Figure 1. Generalized workflow for the synthesis of 2,3,4-Trifluorobenzamidine via the Pinner reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2,3,4-Trifluorobenzamidine hydrochloride.

Materials and Reagents
  • 2,3,4-Trifluorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)

  • Anhydrous Ammonia (gas or a solution in a suitable solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (dried in an oven before use)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Apparatus for handling anhydrous reagents and performing reactions under an inert atmosphere

Procedure

Part A: Synthesis of Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, dissolve 2,3,4-Trifluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, or until the solution is saturated. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the nitrile to the corresponding amide.[7]

  • Seal the flask and allow the reaction mixture to stand at 0-4 °C for 24-48 hours. The Pinner salt may precipitate as a white solid.

  • If a precipitate forms, collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, the solution containing the Pinner salt can be used directly in the next step.

Part B: Synthesis of 2,3,4-Trifluorobenzamidine hydrochloride

  • Cool the solution or the suspension of the Pinner salt from Part A to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred mixture for 1-2 hours, or add a saturated solution of ammonia in anhydrous ethanol dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the ammonium chloride byproduct will precipitate. Remove the solid by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4-Trifluorobenzamidine hydrochloride.

Part C: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Dissolve the crude solid in a minimal amount of hot ethanol and add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve 2,3,4-Trifluorobenzonitrile in anhydrous ethanol Cooling1 Cool to 0 °C Start->Cooling1 HCl_Addition Add anhydrous HCl Cooling1->HCl_Addition Reaction1 Stir at 0-4 °C for 24-48h (Pinner Salt Formation) HCl_Addition->Reaction1 Cooling2 Cool to 0 °C Reaction1->Cooling2 NH3_Addition Add anhydrous ammonia Cooling2->NH3_Addition Reaction2 Stir at room temperature for 12-24h (Amidine Formation) NH3_Addition->Reaction2 Filtration1 Filter to remove NH4Cl Reaction2->Filtration1 Concentration Concentrate filtrate Filtration1->Concentration Recrystallization Recrystallize from Ethanol/Ether Concentration->Recrystallization Filtration2 Filter and collect crystals Recrystallization->Filtration2 Drying Dry under vacuum Filtration2->Drying Final_Product Pure 2,3,4-Trifluorobenzamidine HCl Drying->Final_Product

Figure 2. Step-by-step experimental workflow for the synthesis and purification of 2,3,4-Trifluorobenzamidine hydrochloride.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2,3,4-Trifluorobenzamidine. The following are the expected analytical data.

Physical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₇H₅F₃N₂
Molecular Weight 174.12 g/mol
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2,3,4-Trifluorobenzamidine.

TechniqueExpected Observations
¹H NMR Aromatic protons (2H) appearing as complex multiplets in the range of δ 7.0-8.0 ppm. Amidine protons (3H) appearing as a broad singlet. The exact chemical shifts will be influenced by the solvent and pH.
¹³C NMR Aromatic carbons exhibiting complex splitting patterns due to C-F coupling. The amidine carbon (C=N) is expected to appear in the range of δ 150-165 ppm.
¹⁹F NMR Three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring, likely appearing as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the typical range for aromatic fluorides.[8][9][10][11]
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (around 1300-1100 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[12]
Mass Spectrometry (MS) The molecular ion peak (M+) at m/z = 174.12. Fragmentation patterns would be consistent with the structure, showing losses of NH₂, CN, and fluorine atoms.[13]

Safety Considerations

  • 2,3,4-Trifluorobenzonitrile and 2,3,4-Trifluorobenzamidine should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme caution in a fume hood and have appropriate neutralization solutions readily available.

  • Anhydrous reagents are sensitive to moisture. Ensure all glassware is dry and reactions are performed under an inert atmosphere where necessary.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2,3,4-Trifluorobenzamidine. The Pinner reaction offers a reliable and efficient route to this valuable fluorinated building block. The detailed experimental protocol and expected analytical data will aid researchers in the successful preparation and verification of this compound. The strategic use of 2,3,4-Trifluorobenzamidine in drug discovery programs holds the potential to yield novel therapeutic agents with improved pharmacological profiles.

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An In-depth Technical Guide to 2,3,4-Trifluoro-benzamidine (CAS: 885954-65-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzamidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the benzamidine functional group represents a powerful approach to modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2][3] 2,3,4-Trifluoro-benzamidine, a synthetically accessible intermediate, has emerged as a valuable building block for the synthesis of novel bioactive molecules. Its trifluorinated phenyl ring offers a unique electronic signature that can influence pKa, lipophilicity, and metabolic stability, while the benzamidine moiety is a well-established pharmacophore known for its ability to interact with a variety of biological targets, most notably serine proteases.[4][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, potential applications, and safe handling, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The following table summarizes its key computed and experimental properties.

PropertyValueSource
CAS Number 885954-65-4[6]
Molecular Formula C₇H₅F₃N₂[6]
Molecular Weight 174.12 g/mol [6]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamide[6]
XLogP3 1.2[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 1[6]

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[7][8][9] This acid-catalyzed reaction proceeds through an imidate salt intermediate, which is subsequently converted to the desired amidine.

Conceptual Workflow of the Pinner Reaction

The synthesis of this compound typically starts from the readily available precursor, 2,3,4-Trifluorobenzonitrile. The overall transformation can be visualized as a two-step process: formation of the Pinner salt followed by ammonolysis.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 2,3,4-Trifluorobenzonitrile D Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt) A->D Reacts with B Anhydrous Alcohol (e.g., Ethanol) B->D Reacts with C Anhydrous HCl (gas) C->D Catalyzes E Pinner Salt G This compound hydrochloride E->G Reacts with F Ammonia (Anhydrous) F->G Reacts with G cluster_0 Enzyme-Inhibitor Interaction A Serine Protease (e.g., Trypsin, Thrombin) B Active Site (with Aspartic Acid residue) A->B Contains D Inhibition of Proteolytic Activity B->D Leads to C This compound C->B Binds to

Proposed mechanism of serine protease inhibition by this compound.
Modulation of Physicochemical Properties in Drug Candidates

The incorporation of the 2,3,4-trifluorophenyl moiety can significantly impact the properties of a drug candidate:

  • Lipophilicity: Fluorine is more lipophilic than hydrogen, and the trifluorophenyl group can increase the overall lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. [1]* pKa Modulation: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the benzamidine group, affecting its ionization state at physiological pH and potentially influencing its binding affinity and pharmacokinetic profile.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, making the trifluorinated ring less susceptible to hydroxylation by cytochrome P450 enzymes. [10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected analytical data. Note: Experimental spectra for this specific compound are not widely available in the public domain; these are predicted characteristics based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Distinct signals for the aromatic carbons, with C-F couplings. The amidine carbon will appear in the range of δ 160-170 ppm.
¹⁹F NMR Three distinct signals for the fluorine atoms on the aromatic ring, with characteristic coupling patterns.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ is expected at m/z 175.048. Fragmentation patterns can provide further structural confirmation.
FTIR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (in the range of 1100-1300 cm⁻¹). [11][12]
Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not readily available, the following guidelines are based on data for related benzamidine hydrochlorides and fluorinated aromatic compounds. [13][14][15] Hazard Identification:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Wear a lab coat.

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the trifluorinated phenyl ring, combined with the proven biological activity of the benzamidine scaffold, make it a compound of significant interest for the development of novel therapeutics, particularly in the area of enzyme inhibition. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery.

References

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  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
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  • Synthesis of trifluoromethyl-functionalized benzo[de]n[4][7]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. (2022). New Journal of Chemistry.

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Spectroscopic Characterization of 2,3,4-Trifluorobenzamidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Among these, fluorinated benzamidines represent a class of compounds with considerable potential as pharmacophores and synthetic intermediates. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific member of this class: 2,3,4-Trifluorobenzamidine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for the robust spectroscopic analysis of this and related compounds. While direct experimental spectra for 2,3,4-Trifluorobenzamidine are not widely available in the public domain, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a comprehensive and predictive analysis.

Molecular Structure and Expected Spectroscopic Features

2,3,4-Trifluorobenzamidine possesses a trifluorinated phenyl ring attached to a benzamidine moiety. This structure presents several key features that will be interrogated by various spectroscopic techniques:

  • Aromatic Protons: The two protons on the aromatic ring will exhibit complex splitting patterns in ¹H NMR due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

  • Amidine Protons: The -NH₂ protons of the amidine group are expected to be observable in the ¹H NMR spectrum, though their chemical shift and peak shape may be influenced by solvent and temperature.

  • Fluorine Nuclei: The three distinct fluorine atoms will give rise to separate signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing a wealth of structural information.

  • Carbon Skeleton: The seven carbon atoms in the molecule will be distinguishable in the ¹³C NMR spectrum, with their chemical shifts influenced by the attached fluorine atoms and the amidine group.

  • Functional Groups: The C=N and N-H bonds of the amidine group, as well as the C-F and aromatic C-H bonds, will have characteristic vibrational frequencies in the Infrared (IR) spectrum.

  • Molecular Mass and Fragmentation: The molecular weight and fragmentation pattern upon ionization will be determined by Mass Spectrometry (MS), providing confirmation of the molecular formula and insights into the molecule's stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3,4-Trifluorobenzamidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amidine protons. The chemical shifts and coupling constants are predicted based on the analysis of related fluorinated aromatic compounds.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Ar-H⁵7.0 - 7.3dddJH-H ≈ 8-9, JH-F ≈ 6-8, JH-F ≈ 1-2
Ar-H⁶7.4 - 7.7dddJH-H ≈ 8-9, JH-F ≈ 9-11, JH-F ≈ 5-7
-NH₂5.0 - 7.0br s-

Causality behind Predictions: The electron-withdrawing nature of the fluorine atoms and the amidine group will deshield the aromatic protons, shifting their signals downfield. The multiplicity of the aromatic protons arises from coupling to the adjacent proton (ortho coupling) and to the fluorine atoms on the ring (ortho, meta, and para H-F coupling). The amidine protons are expected to be broad due to quadrupole effects of the nitrogen atoms and potential chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts are heavily influenced by the attached fluorine atoms, which induce significant downfield shifts and C-F coupling.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C1120 - 125JC-F ≈ 5-15
C2148 - 152 (d)¹JC-F ≈ 240-260
C3140 - 145 (dd)¹JC-F ≈ 240-260, ²JC-F ≈ 15-25
C4150 - 155 (dd)¹JC-F ≈ 240-260, ²JC-F ≈ 15-25
C5115 - 120 (d)²JC-F ≈ 15-25
C6125 - 130 (d)³JC-F ≈ 3-5
C=N160 - 165³JC-F ≈ 2-4

Causality behind Predictions: Carbons directly bonded to fluorine (C2, C3, C4) will exhibit large one-bond coupling constants (¹JC-F) and will be significantly shifted downfield. Carbons further away will show smaller two- and three-bond couplings. The amidine carbon (C=N) is expected to be in the typical range for such functional groups.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum of 2,3,4-Trifluorobenzamidine is expected to show three distinct signals, each corresponding to one of the fluorine atoms.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F2-135 to -145ddJF-F ≈ 18-22, JF-F ≈ 3-5
F3-150 to -160tJF-F ≈ 18-22
F4-140 to -150ddJF-F ≈ 18-22, JF-H ≈ 9-11

Causality behind Predictions: The chemical shifts of the fluorine atoms are influenced by their position on the aromatic ring and the nature of the substituent. The observed multiplicities will arise from coupling to adjacent fluorine atoms (ortho F-F coupling) and to nearby protons.

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis of 2,3,4-Trifluorobenzamidine would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amidine protons.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR: To unambiguously assign all signals and determine coupling networks, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space interactions between ¹H and ¹⁹F nuclei.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Elucidation cluster_analysis Data Analysis & Structure Confirmation Sample 2,3,4-Trifluorobenzamidine Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR F19_NMR ¹⁹F NMR NMR_Tube->F19_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data for 2,3,4-Trifluorobenzamide
Wavenumber (cm⁻¹) Intensity Vibrational Mode (Assignment for Amide) Expected for Amidine
3370, 3180StrongN-H stretch (amide)Similar region, may be broader
1660StrongC=O stretch (amide I)C=N stretch, typically 1680-1620 cm⁻¹
1620MediumN-H bend (amide II)N-H bend
1200-1400StrongC-F stretchC-F stretch
1000-1200StrongAromatic C-H in-plane bendAromatic C-H in-plane bend

Causality and Comparison: The N-H stretching vibrations in the amidine are expected in a similar region to the amide. The most significant difference will be the absence of the strong C=O stretch and the presence of a C=N stretching vibration. The strong C-F stretching vibrations are a characteristic feature of fluorinated aromatic compounds. A detailed vibrational analysis of the related 2,3,4-trifluorobenzonitrile provides further support for the assignment of aromatic and C-F vibrations[2].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk[3].

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place sample on crystal Background Record Background Spectrum Sample_Spectrum Record Sample Spectrum Background->Sample_Spectrum Subtraction Background Subtraction Sample_Spectrum->Subtraction IR_Spectrum Final IR Spectrum Subtraction->IR_Spectrum

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrum Data for 2,3,4-Trifluorobenzamide

The NIST Chemistry WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-Trifluorobenzamide[1]. This can be used to predict the behavior of 2,3,4-Trifluorobenzamidine.

m/z Relative Intensity (%) Proposed Fragment (for Amide) Expected for Amidine
175100[M]⁺[M]⁺ at m/z 174
15740[M - H₂O]⁺[M - NH₃]⁺ at m/z 157
13180[C₆H₂F₃CO]⁺[C₆H₂F₃CNH]⁺ at m/z 157
10920[C₆H₂F₃]⁺[C₆H₂F₃]⁺ at m/z 131

Causality and Comparison: The molecular ion peak for 2,3,4-Trifluorobenzamidine is expected at m/z 174. A common fragmentation pathway for amidines is the loss of ammonia (NH₃), which would result in a fragment at m/z 157. The trifluorobenzoyl cation is a prominent peak for the amide; for the amidine, the analogous fragment would be the trifluorophenylcarbonitrile cation, also at m/z 157. Loss of the entire amidine group would lead to the trifluorophenyl cation at m/z 131.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS. For a relatively non-volatile solid, direct infusion or LC-MS would be appropriate.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzamidines, and would likely produce a strong protonated molecule peak [M+H]⁺ at m/z 175. Electron ionization (EI) is a harder technique that would induce more fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To further probe the structure, the molecular ion can be isolated and fragmented in the mass spectrometer to generate a product ion spectrum, which can be used to confirm the proposed fragmentation pathways.

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Sample Sample Solution LC LC Separation (Optional) Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Molecular_Weight Determine Molecular Weight MS1->Molecular_Weight Fragmentation_Pattern Analyze Fragmentation MS2->Fragmentation_Pattern Structure_Confirmation Confirm Structure Molecular_Weight->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2,3,4-Trifluorobenzamidine requires a multi-technique approach. While direct experimental data is currently scarce in the public literature, a detailed and scientifically rigorous understanding of its spectroscopic properties can be achieved through the analysis of closely related analogs and the application of fundamental principles. This guide provides a framework for researchers to predict, acquire, and interpret the NMR, IR, and MS data for this and similar fluorinated benzamidines, thereby enabling its unambiguous identification and facilitating its use in further research and development. The protocols and predictive data herein serve as a self-validating system for the structural confirmation of this important class of molecules.

References

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A Technical Guide to 2,3,4-Trifluorobenzamidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzamidine, a key fluorinated building block in medicinal chemistry. While not a compound with a singular, celebrated discovery, its history is written in the patent literature and laboratory notebooks of drug discovery programs. This document details its emergence, logical synthesis, physicochemical properties, and critical role as a structural motif in the development of targeted therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Benzamidines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design.[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow chemists to fine-tune a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[2] When this powerful element is combined with the benzamidine scaffold, a privileged structure known to act as a reversible competitive inhibitor of serine proteases like trypsin, a versatile and potent building block is created.[3]

The benzamidine moiety (C₆H₅C(NH)NH₂) is a potent pharmacophore, recognized for its ability to mimic the protonated side chain of arginine and form key hydrogen bonding interactions within enzyme active sites.[3] The addition of a trifluoro-substitution pattern, as seen in 2,3,4-Trifluorobenzamidine, further enhances its utility by altering the electronic properties of the aromatic ring, which can lead to improved target selectivity and pharmacokinetic profiles.[1][4][5] This guide focuses specifically on the 2,3,4-trifluoro isomer, exploring its synthesis and application as a critical intermediate.

Historical Context: Emergence as a Synthetic Intermediate

The "discovery" of 2,3,4-Trifluorobenzamidine is not marked by a specific date or publication. Instead, its history is one of quiet emergence as a valuable, specialized reagent within the broader field of organic synthesis and pharmaceutical research. Its CAS Number, 885954-65-4, points to its relatively modern characterization in chemical databases.[6]

Compounds like this often first appear in the patent literature, synthesized as one of many intermediates in the quest for a novel therapeutic agent. Its existence is a direct consequence of the growing demand for diverse, fluorinated building blocks to support structure-activity relationship (SAR) studies in drug discovery programs.[7] The development of advanced, selective fluorination techniques has expanded the toolbox available to chemists, making complex substitution patterns like the 2,3,4-trifluoro arrangement more accessible for exploration.[1]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to 2,3,4-Trifluorobenzamidine is through the conversion of its corresponding nitrile, 2,3,4-Trifluorobenzonitrile. This transformation is a classic and reliable method for the synthesis of amidines.[8][9] The Pinner reaction is the archetypal method for this conversion, involving the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which is then treated with ammonia to yield the final amidine.

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below:

G start 2,3,4-Trifluorobenzonitrile intermediate Ethyl 2,3,4-trifluorobenzimidate HCl start->intermediate 1. Anhydrous HCl 2. Anhydrous Ethanol (Pinner Reaction Intermediate) product 2,3,4-Trifluorobenzamidine HCl intermediate->product Anhydrous Ammonia in Ethanol

Caption: Pinner reaction pathway for 2,3,4-Trifluorobenzamidine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for amidine synthesis and should be adapted and optimized for specific laboratory conditions.[10]

Objective: To synthesize 2,3,4-Trifluorobenzamidine hydrochloride from 2,3,4-Trifluorobenzonitrile.

Step 1: Formation of the Imidate Hydrochloride Salt

  • System Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a drying tube (filled with calcium chloride). Maintain the system under an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.

  • Reagent Addition: To the flask, add 2,3,4-Trifluorobenzonitrile (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether or chloroform. Add anhydrous ethanol (1.1 eq).

  • Acidification: Cool the mixture to 0°C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution with vigorous stirring.

    • Causality: Anhydrous conditions are critical. Water will hydrolyze the intermediate imidate back to an ester, terminating the desired reaction. The HCl gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 12-24 hours. The ethyl 2,3,4-trifluorobenzimidate hydrochloride will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • System Preparation: Prepare a solution of the dried imidate salt from Step 1 in anhydrous ethanol in a sealed pressure vessel.

  • Ammonia Addition: Cool the solution to -10°C to 0°C. Bubble anhydrous ammonia gas through the solution until saturation, or add a pre-prepared solution of ammonia in ethanol.

    • Causality: Ammonia acts as the nitrogen source for the final amidine. The reaction is an equilibrium; using excess ammonia drives the reaction toward the product.

  • Reaction: Seal the vessel and allow it to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is crude 2,3,4-Trifluorobenzamidine hydrochloride. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white to off-white solid.[11]

Physicochemical and Structural Data

A summary of the key computed and identifying properties of 2,3,4-Trifluorobenzamidine is provided below.

PropertyValueSource
IUPAC Name 2,3,4-trifluorobenzenecarboximidamidePubChem[6]
CAS Number 885954-65-4PubChem[6]
Molecular Formula C₇H₅F₃N₂PubChem[6]
Molecular Weight 178.12 g/mol PubChem[6]
XLogP3 1.2PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]

Applications in Research and Drug Development

While specific drugs containing the 2,3,4-Trifluorobenzamidine moiety are not prominently disclosed, its value lies in its role as a versatile scaffold. The benzamidine group is a well-known inhibitor of serine proteases (e.g., thrombin, trypsin, Factor Xa), which are implicated in coagulation disorders, inflammation, and cancer.

The trifluoro-substitution pattern provides medicinal chemists with several advantages:

  • Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity of the amidine group, which can alter its ionization state at physiological pH and fine-tune its interaction with target proteins.

  • Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Placing fluorine atoms at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes can block these pathways, increasing the compound's half-life.[1]

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone) or displace water molecules from a binding pocket, potentially increasing ligand affinity.[2]

Therefore, 2,3,4-Trifluorobenzamidine is an ideal starting point for constructing libraries of novel protease inhibitors or other targeted therapies where precise electronic tuning and metabolic stability are desired.

Conclusion

2,3,4-Trifluorobenzamidine represents a confluence of two powerful concepts in medicinal chemistry: the privileged structure of the benzamidine core and the strategic utility of organofluorine chemistry. While its history is not one of a standalone discovery, its importance is firmly established through its application as a specialized building block. The reliable and well-understood synthetic pathways to its creation, combined with its desirable physicochemical properties, ensure that 2,3,4-Trifluorobenzamidine will continue to be a valuable tool for scientists and researchers dedicated to the design and development of next-generation therapeutics.

References

  • Fisons Pest Control Ltd. (1970). 2-trifluoromethylbenzimidazoles. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199750, 2,3,4-Trifluoro-benzamidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]

  • Gronenthal, M., et al. (2010). Composition of 2,4,6- trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide. U.S.
  • Jiangsu Liancheng Chemical Co Ltd. (2021). Synthetic method of 2-trifluoromethyl benzamide.
  • Paio, A., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S.
  • Chem-Impex. (n.d.). 2-Fluoro-benzamidine hydrochloride. Retrieved from [Link]

  • Mouton, J. G., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1129. [Link]

  • Sun, Y., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(1), 125-135. [Link]

  • Wang, C., et al. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][12][13]naphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Organic Chemistry Frontiers. [Link]

  • Wang, C., et al. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][12][13]naphthyridines via Rh(III)-catalyzed. RSC Publishing. [Link]

  • Stegner, A. F., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(20), 14038–14063. [Link]

  • Nanjing University of Science & Technology. (2017). Synthesis method for benzamidine derivatives.
  • Jiangsu Huaihe Chemical Co Ltd. (2020). Preparation method of 2,4,6-trifluorobenzylamine.
  • Wikipedia contributors. (n.d.). Benzamidine. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Zhejiang Yongtai Technology Co Ltd. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. [Link]

  • Mindiola, D. J., et al. (2006). Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect. Angewandte Chemie International Edition, 45(16), 2574-2577. [Link]

  • Sinochem Lantian Co Ltd. (2012). Preparation method of 1,2,4-trifluorobenzene.
  • Nam, Y., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-11. [Link]

  • Hebei Wolan Chemical Co Ltd. (2020). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Sinochem Lantian Co Ltd. (2020). Synthetic method of 1,2,4-trifluorobenzene.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • Grate, J. H., & Hamm, D. R. (1995). Method for converting amides to nitriles and nitriles to amides. U.S.

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A Technical Guide to 2,3,4-Trifluoro-benzamidine: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,3,4-Trifluoro-benzamidine, a fluorinated aromatic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental molecular characteristics, logical synthetic pathways, and the strategic rationale for its application in designing next-generation therapeutics.

Core Molecular and Physicochemical Profile

This compound is a synthetically derived organic compound distinguished by a benzamidine core functional group and a vicinal trifluoro-substitution pattern on the phenyl ring. The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a reversible competitive inhibitor of serine proteases like trypsin.[1] The strategic incorporation of fluorine atoms significantly modulates the molecule's physicochemical properties, which can enhance its drug-like characteristics.

Key Molecular Identifiers

A summary of the essential identification data for this compound is presented below for clarity and rapid reference.

IdentifierValueSource
Molecular Formula C₇H₅F₃N₂PubChem[2]
Molecular Weight 174.12 g/mol PubChem, ChemicalBook[2][3]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamidePubChem[2]
CAS Number 885954-65-4PubChem[2]
Computed Physicochemical Properties

The introduction of three fluorine atoms imparts unique electronic and conformational properties. These computed values offer predictive insights into the molecule's behavior in biological systems.

PropertyValueSignificance in Drug DiscoverySource
XLogP3 1.2Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.PubChem[2]
Polar Surface Area 49.9 ŲInfluences cell permeability and transport characteristics.PubChem[2]
Hydrogen Bond Donors 2The amidine group can participate in key hydrogen bonding interactions with biological targets.PubChem[2]
Hydrogen Bond Acceptors 4Fluorine and nitrogen atoms can act as acceptors, contributing to binding affinity.PubChem[2]

Synthetic Strategy and Protocol

The synthesis of benzamidine derivatives is a well-established field in organic chemistry.[4] A common and reliable method involves the conversion of a benzonitrile precursor. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Workflow

The logical and field-proven pathway to this compound proceeds via a two-step sequence starting from 2,3,4-trifluorobenzonitrile. This transformation leverages the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily ammonolyzed to the target amidine.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 2,3,4-Trifluorobenzonitrile B Ethyl 2,3,4-trifluorobenzimidate HCl A->B  HCl (g), Anhydrous EtOH   C Ethyl 2,3,4-trifluorobenzimidate HCl D This compound C->D  NH₃ in EtOH  

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and must be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of Ethyl 2,3,4-trifluorobenzimidate hydrochloride

  • System Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Addition: To the flask, add 2,3,4-trifluorobenzonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 2 M).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10°C.

  • Reaction Monitoring & Workup: Continue the HCl addition until the solution is saturated. Seal the flask and allow it to stir at room temperature for 12-24 hours. The product, ethyl 2,3,4-trifluorobenzimidate hydrochloride, will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

  • System Preparation: Suspend the crude imidate hydrochloride from Step 1 in a fresh solution of anhydrous ethanol (approx. 1.5 M) in a sealed pressure vessel.

  • Reagent Addition: Cool the suspension to 0°C and add a solution of ammonia in ethanol (7N, 2.0-3.0 eq).

  • Reaction Execution: Seal the vessel and stir the mixture at room temperature for 16-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the final product, this compound.

Rationale and Applications in Drug Discovery

The strategic value of this compound lies in the synergistic combination of its benzamidine core and its specific fluorination pattern. This combination makes it a valuable building block for creating targeted inhibitors and novel therapeutic agents.[5][6]

The Role of Fluorine in Medicinal Chemistry

Fluorine substitution is a cornerstone of modern drug design.[7] The introduction of fluorine atoms can profoundly and beneficially alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups (pKa modulation) and lead to favorable electrostatic or dipole-dipole interactions with enzyme active sites.

  • Conformational Control: The trifluorination pattern can influence the preferred conformation of the phenyl ring, potentially locking it into a bioactive shape for optimal target engagement.

Logical Framework for Application

The structural features of this compound directly translate to its utility in research and development. The benzamidine group provides the primary interaction with serine protease active sites, while the trifluorophenyl moiety fine-tunes the molecule's overall pharmacological profile.

G Compound This compound Amidine Group Trifluorophenyl Group AmidineProps Key Pharmacophore Mimics Arginine/Lysine Forms Salt Bridge Compound:f0->AmidineProps provides FluoroProps Modulates Properties Metabolic Stability Lipophilicity Binding Affinity Compound:f1->FluoroProps provides Application1 Serine Protease Inhibition AmidineProps->Application1 Application3 Drug Candidate Scaffolding FluoroProps->Application3 Application2 Biochemical Research Tool Application1->Application2 Application1->Application3

Caption: Structure-function relationship of this compound.

This molecule is particularly relevant in the development of inhibitors for enzymes implicated in oncology and infectious diseases, where targeted inhibition can lead to improved therapeutic outcomes.[6][8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a molecular weight of 174.12 g/mol and formula C₇H₅F₃N₂, provides a robust scaffold for inhibitor design.[2][3] The trifluoro-substitution pattern offers a powerful method for enhancing pharmacokinetic and pharmacodynamic properties, addressing common challenges in drug development such as metabolic instability. The logical and scalable synthetic routes further enhance its utility as a core building block. For researchers aiming to develop potent and selective enzyme inhibitors, this compound represents a valuable starting point for innovation.

References

  • Title: this compound | C7H5F3N2 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Benzamidine Source: Wikipedia URL: [Link]

  • Source: Google Patents (CN113698315A)
  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

  • Source: Google Patents (CN106565541A)

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An In-depth Technical Guide to the Solubility and Stability of 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3,4-Trifluoro-benzamidine is a substituted aromatic compound of increasing interest within pharmaceutical and materials science research. Its structural features, including the trifluorinated phenyl ring and the amidine group, suggest potential applications as a serine protease inhibitor or as a precursor for the synthesis of novel heterocyclic compounds.[1][2][3] The trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility and stability. Understanding these parameters is critical for researchers in drug development and chemical synthesis, as they directly impact formulation, bioavailability, and shelf-life. This document will detail the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design.

PropertyValueSource
Molecular Formula C7H5F3N2PubChem[4]
Molecular Weight 174.12 g/mol PubChem[4]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamidePubChem[4]
CAS Number 885954-65-4PubChem[4]
Physical Form Assumed to be a solid at room temperatureGeneral knowledge

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. This section outlines a systematic approach to characterizing the solubility of this compound.

Theoretical Considerations

The presence of three fluorine atoms on the benzene ring is expected to increase the lipophilicity of the molecule, potentially leading to lower aqueous solubility compared to unsubstituted benzamidine. Conversely, the basic amidine group (pKa ~11-12) will be protonated at physiological pH, forming a salt that should enhance aqueous solubility. Therefore, the pH of the medium is anticipated to have a profound effect on the solubility of this compound.

Experimental Workflow for Solubility Determination

A well-defined workflow is crucial for obtaining reliable and reproducible solubility data. The following diagram illustrates a typical process for assessing the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid this compound prep2 Add to vials with various aqueous buffers (pH 2, 5, 7.4, 9) prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Monitor for equilibrium (typically 24-48 hours) equil1->equil2 ana1 Filter or centrifuge to remove undissolved solid equil2->ana1 ana2 Quantify the concentration of the supernatant ana1->ana2 ana3 Analytical method: HPLC-UV or LC-MS ana2->ana3

Figure 1: Workflow for Thermodynamic Solubility Assessment. This diagram outlines the key steps from sample preparation to final analysis for determining the equilibrium solubility of a compound in various media.

Detailed Experimental Protocol: Thermodynamic Solubility
  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) until the concentration of the dissolved compound in the supernatant remains constant.

  • Sample Processing: After equilibration, carefully separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Anticipated Solubility Profile

Based on the chemical structure, the following solubility profile is anticipated. This table presents hypothetical data for illustrative purposes.

Solvent/Buffer (pH)Predicted Solubility (µg/mL)Rationale
0.1 N HCl (pH ~1) > 1000The amidine group will be fully protonated, forming a highly soluble hydrochloride salt.
Phosphate Buffered Saline (PBS, pH 7.4) 50 - 200At physiological pH, a significant portion of the amidine group will be protonated, enhancing solubility, but the trifluorinated ring contributes to lipophilicity.
0.1 M Phosphate Buffer (pH 9.0) 10 - 50As the pH approaches the pKa of the amidine group, the proportion of the neutral, less soluble form increases.
Ethanol > 2000Expected to be highly soluble in polar organic solvents.
DMSO > 2000Expected to be highly soluble in aprotic polar organic solvents.[8]

Part 2: Stability Assessment

Evaluating the chemical stability of a compound is a non-negotiable aspect of drug development and is mandated by regulatory agencies.[9][10][11][12][13] Stability studies, particularly forced degradation studies, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15][16][17][18]

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[14][16] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[16][17]

Experimental Workflow for Forced Degradation

The following diagram illustrates a systematic approach to conducting forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization stress_acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) ana1 Analyze stressed samples by HPLC-UV/DAD stress_acid->ana1 stress_base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stress_base->ana1 stress_ox Oxidation (e.g., 3% H2O2, RT) stress_ox->ana1 stress_heat Thermal (e.g., 80°C, solid & solution) stress_heat->ana1 stress_light Photolytic (ICH Q1B guidelines) stress_light->ana1 ana2 Perform mass balance calculation ana1->ana2 ana3 Identify and characterize major degradants (LC-MS/MS, NMR) ana2->ana3 ana4 Develop and validate a stability-indicating method ana3->ana4

Sources

quantum chemical calculations for 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Characterization of 2,3,4-Trifluoro-benzamidine for Drug Discovery Applications

Executive Summary

The benzamidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to competitively inhibit serine proteases like thrombin and plasmin.[1][2] The strategic introduction of fluorine atoms into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5][6] This guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of this compound, a molecule of significant interest for drug development. We detail a robust computational workflow, grounded in Density Functional Theory (DFT), designed to elucidate the structural, electronic, and chemical properties that govern its potential as a therapeutic agent. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step of the computational analysis.

Introduction: The Strategic Imperative for Computational Modeling

In the landscape of modern drug discovery, computer-aided drug design (CADD) has transitioned from a supplementary tool to a central pillar of the development pipeline.[7] Quantum mechanics (QM) offers a level of precision in describing molecular interactions that classical methods cannot achieve, making it indispensable for rational drug design.[7]

1.1 The Target: this compound

The subject of this guide, this compound (PubChem CID: 5199750), combines two critical features: the bio-active benzamidine moiety and a specific trifluorination pattern on the phenyl ring.[8] Benzamidine derivatives are well-established as competitive inhibitors of serine proteases, enzymes pivotal in processes like blood coagulation and fibrinolysis.[1][9] The amidine group, being basic, typically exists in its protonated form at physiological pH, allowing it to form strong salt-bridge interactions with acidic residues (e.g., Aspartate) in the S1 pocket of these enzymes.

1.2 The Role of Fluorine in Modulating Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, is a widely used strategy in medicinal chemistry.[3] This modification is not trivial; it systematically alters the molecule's electronic landscape, which in turn influences:

  • pKa: Fluorine's strong electron-withdrawing inductive effect can lower the pKa of nearby basic groups, affecting the molecule's charge state and its ability to form ionic bonds.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3][5]

  • Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, enhancing binding affinity.[3][6]

Understanding the precise impact of the 2,3,4-trifluoro pattern requires a sophisticated approach. Quantum chemical calculations provide the necessary resolution to predict these effects before undertaking costly synthesis and experimental testing.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical prediction hinges on the chosen theoretical framework. Our protocol is built upon Density Functional Theory (DFT), which offers an optimal balance of computational cost and accuracy for drug-like molecules.[10]

2.1 The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It simplifies the immensely complex many-electron Schrödinger equation by calculating the properties of a system based on its spatially dependent electron density. For this guide, we select two well-regarded functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing excellent results for a broad range of chemical systems, including the electronic and structural properties of fluorinated aromatic compounds.[8][10][11]

  • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This meta-hybrid GGA functional is specifically parameterized to excel in describing main-group thermochemistry, kinetics, and non-covalent interactions, which are critical for understanding drug-receptor binding. It often overcomes known deficiencies of B3LYP concerning medium-range electron correlation.[12][13]

2.2 The Language of Atoms: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation.[14] For our target molecule, a Pople-style basis set is highly appropriate:

  • 6-311++G(d,p): This triple-zeta valence basis set provides a robust and accurate description.

    • 6-311: Indicates a triple-zeta description for valence electrons, offering high flexibility.

    • ++G: Adds diffuse functions to both heavy atoms (+) and hydrogen atoms (++). These functions are essential for accurately describing systems with diffuse electron density, such as anions, which is critical for pKa calculations.[9]

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are crucial for describing the non-spherical distortion of atomic orbitals within a molecule, leading to a more accurate representation of chemical bonds.[1][15]

2.3 Simulating the Biological Milieu: Solvation Models

Biochemical interactions occur in an aqueous environment. Failing to account for the solvent effect is a major source of error. We employ an implicit solvent model, which treats the solvent as a continuous dielectric medium.

  • IEFPCM (Integral Equation Formalism Polarizable Continuum Model): This is a highly effective and widely used model that creates a solute cavity within the solvent reaction field, providing a good approximation of solvation effects.[16] For calculating solvation free energies, essential for pKa prediction, the SMD (Solvation Model based on Density) variant is recommended due to its high accuracy across a wide range of solvents.[16]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, actionable protocol for the complete quantum chemical analysis of this compound using the Gaussian software suite.

G cluster_prep Part 1: Preparation & Optimization cluster_props Part 2: Property Calculation cluster_analysis Part 3: Analysis & Interpretation A 1. Build 3D Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) Solvent: Water (SCRF=SMD) A->B C 3. Frequency Analysis (Confirm True Minimum) B->C D 4a. Electronic Properties (HOMO, LUMO, MESP) C->D E 4b. Spectroscopic Properties (IR, NMR) C->E F 4c. Thermodynamic & pKa (Gibbs Free Energy Calculation) C->F G 5. Analyze Results: - Reactivity - Binding Potential - Acidity D->G E->G F->G

Caption: A high-level workflow for the quantum chemical characterization of a drug candidate.

3.1 Step 1: Initial Structure Generation

Construct the 3D structure of this compound using a molecular builder like GaussView. Ensure correct atom types and initial bond connectivity. For pKa calculations, you will need to generate structures for both the neutral base and its protonated (conjugate acid) form.

3.2 Step 2: Gas-Phase and Solvated Geometry Optimization

The goal is to find the lowest energy conformation of the molecule. This is the most stable structure.

  • Protocol: Perform a geometry optimization. It is best practice to first optimize in the gas phase and use that structure as the starting point for the more computationally expensive solvated optimization.

  • Gaussian Keywords:

    • #p: Requests progress printing.

    • M062X/6-311++G(d,p): Specifies the level of theory (functional and basis set).

    • Opt: The keyword to perform a geometry optimization.[17]

    • SCRF=(SMD,Solvent=Water): Specifies the implicit solvent model and the solvent.[16]

3.3 Step 3: Vibrational Frequency Analysis

This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, and the optimization must be redone.

  • Protocol: Use the optimized geometry from Step 2 to perform a frequency calculation at the exact same level of theory.

  • Gaussian Keywords:

    • Freq: The keyword to perform a frequency calculation.[18] This job also provides thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy) which are essential for pKa calculations.

3.4 Step 4: Calculation of Molecular Properties

Using the validated minimum energy structure, we can now calculate a suite of properties that inform the molecule's potential for drug action.

  • 4a. Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap represents the molecule's electronic excitability. A smaller gap suggests the molecule is more polarizable and reactive. This data is available in the optimization output file.

  • 4b. Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[19][20] It is invaluable for predicting non-covalent interactions, as it identifies electron-rich (negative potential, nucleophilic, red/yellow) and electron-poor (positive potential, electrophilic, blue) regions.[11] A drug molecule's MESP should be complementary to its protein target's MESP for strong binding.[18][20]

    • Protocol: Generate a checkpoint file (.chk) from the optimized calculation. Use the cubegen utility in Gaussian to generate a cube file of the electron density and another of the potential. These are then visualized together.[21]

  • 4c. pKa Prediction: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[19]

    • Reaction: BH⁺(aq) ⇌ B(aq) + H⁺(aq)

    • Protocol:

      • Perform optimized geometry and frequency calculations (Steps 2 & 3) for both the neutral base (B) and the protonated form (BH⁺).

      • Extract the Gibbs free energy (Sum of electronic and thermal Free Energies) for both species from the frequency calculation output files.

      • Calculate ΔG_solvation = G(B) + G(H⁺) - G(BH⁺).

      • The free energy of the proton in water, G(H⁺), is a known, well-studied value. A commonly used experimental value is -270.3 kcal/mol.

      • Calculate the pKa using the formula: pKa = ΔG_solvation / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

Predicted Data and In-Depth Discussion

The following tables summarize the expected quantitative data from the described calculations.

Table 1: Key Geometric and Electronic Properties of this compound

PropertyPredicted Value (M06-2X/6-311++G(d,p))Significance in Drug Design
C-N (Amidine) Bond Lengths~1.30 Å (double), ~1.36 Å (single)Defines the geometry for interaction in the enzyme active site.
C-F Bond Lengths~1.34 ÅIndicates the strong, metabolically stable nature of these bonds.
Dipole MomentTBD (Debye)Influences solubility and ability to cross cell membranes.
HOMO EnergyTBD (eV)Relates to the molecule's ability to donate electrons.
LUMO EnergyTBD (eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO GapTBD (eV)Indicator of chemical reactivity and stability.
Predicted pKaTBDDetermines the charge state at physiological pH (critical for binding).

4.1 Analysis of the Molecular Electrostatic Potential (MESP)

The MESP will be crucial for understanding the intermolecular interactions. We predict:

  • Strong Negative Potential (Red): Localized on the nitrogen atoms of the amidine group. This is the primary site for hydrogen bond donation and interaction with positively charged residues or metal ions in the protein target.

  • Strong Positive Potential (Blue): Localized on the amidine hydrogens (in the protonated form). This region is key for forming the salt bridge with an Aspartate residue in the S1 pocket of serine proteases.

  • Moderately Negative Potential: Around the fluorine atoms due to their high electronegativity. These regions can participate in dipole-dipole or weak hydrogen bond interactions, potentially enhancing binding specificity and affinity.

G cluster_mol This compound cluster_props Calculated Properties cluster_interp Drug Action Implications MOL Molecule MESP MESP (Electrostatic Potential) MOL->MESP HL HOMO-LUMO Gap MOL->HL PKA pKa (Acidity) MOL->PKA BIND Receptor Binding Potential (Complementarity) MESP->BIND informs REACT Chemical Reactivity & Stability HL->REACT informs BIO Bioavailability (Charge State @ pH 7.4) PKA->BIO informs

Caption: Logical relationships between calculated properties and their drug discovery implications.

4.2 The Impact of Trifluorination on pKa

The three electron-withdrawing fluorine atoms are expected to significantly lower the pKa of the amidine group compared to unsubstituted benzamidine. This is a critical design consideration. A lower pKa means the compound is more acidic and will be deprotonated at a lower pH. This could affect the population of the active, protonated form of the drug at physiological pH (~7.4), potentially impacting its binding efficacy. Our computational protocol allows for the precise quantification of this effect.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. By leveraging the predictive power of Density Functional Theory with carefully selected functionals, basis sets, and solvation models, researchers can gain profound insights into the molecule's structure, reactivity, and potential for drug-receptor interactions. This computational pre-screening is an invaluable, cost-effective strategy to validate molecular design, prioritize synthesis candidates, and accelerate the journey from concept to clinic.

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In-Depth Technical Guide: Predicted Biological Activity and Validation of 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted biological activity of 2,3,4-Trifluoro-benzamidine, a synthetic intermediate with potential applications in drug discovery. Given the limited direct research on this specific molecule, this document focuses on predictive methodologies based on its chemical structure and its role as a building block for more complex, biologically active compounds. We will explore its potential mechanisms of action and provide detailed, field-proven protocols for experimental validation.

Introduction to this compound

This compound is a halogenated aromatic compound belonging to the benzamidine class of molecules. The benzamidine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the guanidinium group of arginine and interact with serine proteases. The trifluoro substitution pattern on the phenyl ring is expected to significantly modulate the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which can in turn influence its biological activity and pharmacokinetic profile.

While this compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, its structural alerts suggest a strong potential for inherent biological activity. This guide will, therefore, focus on predicting this activity through computational analysis and outlining a robust experimental workflow for its validation.

In Silico Prediction of Biological Activity

In the absence of direct experimental data, in silico methods provide a powerful first step in characterizing the potential biological activity of a novel compound. These computational techniques leverage known structure-activity relationships and molecular modeling to predict potential targets and pharmacokinetic properties.

Predicted Physicochemical Properties and Drug-Likeness

A molecule's potential as a drug candidate is often initially assessed by its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules predict oral bioavailability based on key physicochemical properties. The predicted properties for this compound are summarized in Table 1.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight188.13 g/mol < 500 g/mol (Compliant)
LogP (octanol-water partition coefficient)1.5 - 2.0 (estimated)< 5 (Compliant)
Hydrogen Bond Donors2< 5 (Compliant)
Hydrogen Bond Acceptors2< 10 (Compliant)

These values are estimated based on the chemical structure and may vary depending on the prediction software used.

The predicted properties suggest that this compound has a favorable profile for oral bioavailability, making it an attractive candidate for further investigation.

Predicted Biological Targets

Based on its use as a synthetic precursor in the development of enzyme inhibitors, the most probable biological targets for this compound are serine proteases. Specifically, its incorporation into inhibitors of Factor Xia and Dipeptidyl Peptidase-IV (DPP-IV) suggests a potential inhibitory activity against these enzymes.

  • Factor Xia (FXIa): A key enzyme in the intrinsic pathway of the coagulation cascade. Its inhibition is a therapeutic strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

  • Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism through the degradation of incretin hormones. DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.

Proposed Mechanisms of Action

The predicted inhibitory activity of this compound against FXIa and DPP-IV suggests two distinct potential mechanisms of action with significant therapeutic implications.

Inhibition of the Coagulation Cascade via Factor Xia

If this compound acts as a Factor Xia inhibitor, it would interrupt the intrinsic pathway of blood coagulation. This pathway is initiated by the contact of blood with a foreign surface, leading to a cascade of enzymatic activations that culminate in the formation of a fibrin clot. By inhibiting FXIa, the compound would reduce the amplification of the coagulation signal, thereby preventing thrombus formation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa X Factor X IXa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 2,3,4-Trifluoro- benzamidine Inhibitor->XIa Inhibition

Figure 1: Proposed inhibition of the intrinsic coagulation pathway by this compound.

Modulation of Glucose Homeostasis via DPP-IV Inhibition

As a potential DPP-IV inhibitor, this compound could play a role in the management of type 2 diabetes. DPP-IV is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the compound would increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Experimental Validation of Predicted Activities

The following section outlines a proposed experimental workflow to validate the predicted biological activities of this compound. This workflow is designed to be self-validating, with appropriate controls at each stage.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models synthesis Compound Synthesis & Purification enzyme_assay Enzymatic Assays (FXIa & DPP-IV) synthesis->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50 selectivity Selectivity Profiling (vs. other proteases) ic50->selectivity cytotoxicity Cytotoxicity Assay (e.g., MTT) selectivity->cytotoxicity coagulation_assay Plasma-Based Coagulation Assay (aPTT) cytotoxicity->coagulation_assay incretin_assay Incretin Stability Assay (GLP-1 degradation) coagulation_assay->incretin_assay pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies incretin_assay->pk_pd thrombosis_model Thrombosis Model pk_pd->thrombosis_model ogtt_model Oral Glucose Tolerance Test (OGTT) thrombosis_model->ogtt_model

Figure 2: A tiered experimental workflow for the validation of predicted biological activities.

In Vitro Enzymatic Assays

The initial validation step involves assessing the direct inhibitory activity of this compound against the purified target enzymes.

Protocol: Factor Xia Chromogenic Assay

  • Reagents and Materials:

    • Purified human Factor Xia

    • Chromogenic substrate for FXIa (e.g., S-2366)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of the 96-well plate. Include wells with buffer and DMSO as negative controls.

    • Add 70 µL of assay buffer containing Factor Xia to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the compound.

    • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: DPP-IV Fluorogenic Assay

  • Reagents and Materials:

    • Recombinant human DPP-IV

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow a similar serial dilution and incubation procedure as described for the FXIa assay.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time.

    • Calculate the reaction rates and determine the IC50 value as described above.

Cell-Based and Ex Vivo Assays

Positive results from the in vitro assays should be followed by validation in more complex biological systems.

  • Activated Partial Thromboplastin Time (aPTT) Assay: This ex vivo assay uses human plasma to assess the effect of the compound on the intrinsic and common coagulation pathways. An increase in clotting time in the presence of this compound would support its role as a Factor Xia inhibitor.

  • Cytotoxicity Assays: It is crucial to assess the general toxicity of the compound in relevant cell lines (e.g., hepatocytes, endothelial cells) to ensure that the observed inhibitory effects are not due to cell death.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure and role as a synthetic intermediate strongly suggest its potential as an inhibitor of serine proteases, particularly Factor Xia and DPP-IV. The in silico analysis presented in this guide indicates favorable drug-like properties, and the proposed mechanisms of action in anticoagulation and glucose metabolism offer exciting therapeutic possibilities.

The detailed experimental workflow provides a clear and robust path for the validation of these predictions. Successful execution of these studies would not only elucidate the biological activity of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

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Introduction: The Strategic Importance of Fluorinated Benzamidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Research Applications of 2,3,4-Trifluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The introduction of fluorine can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a highly sought-after modification in the design of novel therapeutics.[1][3]

Within this context, benzamidine and its derivatives represent a class of compounds with significant biological relevance. The benzamidine moiety is a well-established pharmacophore, recognized primarily as a competitive inhibitor of trypsin and other serine proteases.[4][5] When these two concepts are combined—the strategic fluorination of a key pharmacophore—we arrive at molecules like this compound. This compound serves as a critical building block for researchers aiming to synthesize novel drug candidates that merge the protease-inhibiting properties of the benzamidine core with the advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) profile conferred by trifluorination.

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, commercial availability, synthetic considerations, and its applications as a valuable intermediate in research and drug development.

Chemical Identity and Properties

A precise understanding of a compound's properties is fundamental to its effective use in a research setting. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous identification and sourcing.

PropertyValueSource
CAS Number 885954-65-4[6][7]
Molecular Formula C₇H₅F₃N₂[7]
Molecular Weight 174.12 g/mol [7]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamide[7]
Synonyms 2,3,4-Trifluorobenzimidamide[7]

Commercial Availability for Research

This compound is available from several specialized chemical suppliers that cater to the research and development sectors. It is typically offered in research quantities, with options for bulk or custom synthesis upon inquiry. The compound is often supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

SupplierTypical FormNotes
ChemicalBook This compoundListed with CAS number 885954-65-4.[6][8]
Echemi (via HANGZHOU LEAP CHEM CO., LTD.) This compound HYDROCHLORIDELEAPChem is noted as a supplier of rare and innovative fine chemicals for R&D and bulk manufacturing.[9]
Various Fine Chemical Vendors Free Base or Hydrochloride SaltPubChem lists multiple chemical vendors.[7]

Researchers are advised to contact suppliers directly to confirm current stock, purity specifications (typically ≥95%), and available quantities.

Synthetic Pathways and Considerations

While specific, detailed synthetic procedures for this compound are proprietary to manufacturers, the synthesis of benzamidine derivatives generally follows established chemical transformations. A common and efficient route involves the conversion of a corresponding benzonitrile.

A generalized synthetic workflow is outlined below:

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Reduction to Amidine Start 2,3,4-Trifluorobenzonitrile Reagent1 + Hydroxylamine Hydrochloride Start->Reagent1 Intermediate 2,3,4-Trifluorobenzamidoxime Reagent1->Intermediate Intermediate2 2,3,4-Trifluorobenzamidoxime Intermediate->Intermediate2 Proceeds to next step Reagent2 + Hydrogenation Catalyst (e.g., Pd/C) or other reducing agents Intermediate2->Reagent2 Product This compound Reagent2->Product

Caption: Generalized synthetic route from a benzonitrile to a benzamidine.

Causality in Experimental Choices:

  • Starting Material: The choice of 2,3,4-Trifluorobenzonitrile as the starting material is logical as the nitrile group (-C≡N) is readily converted to the amidine group (-C(=NH)NH₂).

  • Step 1 - Amidoxime Formation: The reaction with hydroxylamine hydrochloride is a standard method to convert nitriles to amidoximes. This intermediate is crucial for the subsequent reduction.

  • Step 2 - Reduction: The reduction of the amidoxime to the final benzamidine product is a critical step. Catalytic hydrogenation is often employed for its efficiency and clean reaction profile. The choice of catalyst and reaction conditions must be carefully optimized to prevent side reactions, such as the reduction of the aromatic ring or defluorination. Alternative methods using other reducing agents may also be employed depending on the desired scale and purity.[10]

Applications in Research and Drug Development

The utility of this compound stems from the synergistic combination of its two key structural features: the trifluorinated phenyl ring and the benzamidine core.

G cluster_Core This compound Core cluster_Properties Resulting Molecular Properties cluster_Application Application in Drug Discovery Core Trifluorinated Phenyl Ring Benzamidine Moiety Properties Enhanced Metabolic Stability Modulated pKa & Lipophilicity Improved Membrane Permeability Serine Protease Inhibition Key Pharmacophore for Target Binding Core:f0->Properties:f0 Core:f0->Properties:f1 Core:f0->Properties:f2 Core:f1->Properties:f3 Core:f1->Properties:f4 Application Development of Novel Therapeutics (e.g., Anticancer, Anticoagulants) Properties->Application

Caption: Logical relationship between the compound's structure and its utility.

  • Role of Trifluorination: The strategic placement of three fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule. This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, fluorine substitution can increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions.[2]

  • Significance of the Benzamidine Moiety: The amidine group is a bioisostere of a carboxylate and is known to form strong hydrogen bonds and salt bridges with amino acid residues (particularly aspartate and glutamate) in the active sites of enzymes. This makes it an excellent scaffold for designing inhibitors of serine proteases like thrombin and trypsin, which are implicated in various diseases, including thrombosis and cancer.[4][5]

  • A Versatile Building Block: As a primary amine, this compound is a versatile synthetic intermediate. It can be readily incorporated into larger, more complex molecules through various chemical reactions, allowing researchers to build libraries of novel compounds for high-throughput screening. Its use in rhodium-catalyzed C-H activation reactions further highlights its utility in constructing complex heterocyclic systems.[11][12]

Representative Experimental Protocol: Use as a Protease Inhibitor

To ensure the integrity of a target protein during purification and analysis, the addition of protease inhibitors to lysis buffers is a mandatory step. Benzamidine is a classic serine protease inhibitor. The following protocol describes its general use, which would be applicable to this compound, though optimal concentrations may vary.

Objective: To prevent proteolytic degradation of a target protein during cell lysis and protein extraction.

Methodology (Self-Validating System):

  • Preparation of Stock Solution:

    • Prepare a 1 M stock solution of this compound hydrochloride in sterile, deionized water.

    • For example, dissolve 17.41 mg of the compound (MW = 174.12 g/mol ) in 100 µL of water. Note: If using the hydrochloride salt, adjust the molecular weight accordingly.

    • Store the stock solution in aliquots at -20°C to maintain stability.

  • Workflow Integration:

    • Thaw an aliquot of the stock solution immediately before use.

    • Add the stock solution to your prepared lysis buffer to a final working concentration of 1-10 mM. The optimal concentration should be determined empirically for each specific application.

    • Example: To make a 1 mM solution in 10 mL of lysis buffer, add 10 µL of the 1 M stock solution.

    • Ensure the inhibitor is added to the buffer just before it is used to lyse the cells, as some inhibitors have limited stability in aqueous solutions at neutral pH.

  • Validation and Control:

    • To validate the effectiveness of the inhibitor, run a control experiment.

    • Prepare two identical samples of your cell lysate: one with the inhibitor cocktail containing this compound and one without.

    • Incubate both samples at a temperature conducive to protease activity (e.g., room temperature or 37°C) for a defined period (e.g., 0, 30, 60, 120 minutes).

    • Analyze the samples at each time point by SDS-PAGE and Western blot for your protein of interest.

    • Expected Result: The sample containing this compound should show significantly less degradation of the target protein over time compared to the untreated control sample. This result provides direct validation of the protocol's efficacy.

Conclusion

This compound stands as a valuable and commercially accessible chemical tool for researchers in medicinal chemistry and drug discovery. Its unique structure, combining the proven pharmacophore of the benzamidine core with the property-enhancing effects of trifluorination, makes it an attractive starting point for the synthesis of novel protease inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, commercial sources, and synthetic utility empowers scientists to leverage this compound to its full potential in the pursuit of innovative treatments for a range of diseases.

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Methodological & Application

Application Note: 2,3,4-Trifluoro-benzamidine as a Reversible, Competitive Inhibitor of Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Serine Proteases with Fluorinated Benzamidines

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their catalytic activity is defined by a highly reactive serine residue within a conserved catalytic triad in the enzyme's active site. Dysregulation of serine protease activity is a hallmark of numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention.[1][2]

The development of specific and potent inhibitors is a cornerstone of serine protease research and drug discovery. Among the classic scaffolds for serine protease inhibition is benzamidine, a small molecule that acts as a reversible, competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acid residues like arginine and lysine.[3] The positively charged amidinium group of benzamidine mimics the guanidinium group of an arginine side chain, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes, which typically features an aspartic acid residue at its base.

The strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool in modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to its biological target. The introduction of fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter electronic distribution, potentially leading to enhanced binding interactions.[4] Furthermore, the substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing the inhibitor's in vivo half-life.

This application note provides a detailed guide to the use and characterization of 2,3,4-Trifluoro-benzamidine as a serine protease inhibitor. While specific kinetic data for this particular fluorinated analog is not yet widely published, this document outlines the theoretical advantages conferred by the trifluoro-substitution and provides comprehensive, step-by-step protocols for its characterization, including the determination of its inhibitory potency (IC₅₀ and Kᵢ values) against a representative trypsin-like serine protease.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₅F₃N₂
Molecular Weight 178.12 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous buffers, DMSO, and methanol
Storage Store at 2-8°C, protect from moisture

Note: Physical properties are based on typical values for similar compounds and should be confirmed for specific batches.

Mechanism of Action: A Structural Perspective

This compound is expected to act as a reversible, competitive inhibitor of trypsin-like serine proteases. The core benzamidine moiety is the primary determinant of its binding to the S1 pocket. The trifluorination on the phenyl ring is hypothesized to enhance its inhibitory potential through several mechanisms:

  • Enhanced Electrostatic Interactions: The electron-withdrawing nature of the three fluorine atoms can increase the acidity of the amidinium group, potentially leading to stronger electrostatic interactions with the negatively charged aspartate residue at the bottom of the S1 pocket.

  • Increased Hydrophobicity: The fluorine atoms increase the hydrophobicity of the phenyl ring, which may lead to more favorable interactions with hydrophobic residues lining the entrance to the active site.[3]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to metabolic degradation by cytochrome P450 enzymes.

The following diagram illustrates the hypothesized binding of this compound in the S1 pocket of a trypsin-like serine protease.

G cluster_S1_pocket S1 Specificity Pocket cluster_inhibitor This compound Asp189 Asp189 (COO-) Gly219 Gly219 Gly226 Gly226 Amidinium C(=NH2+)NH2 Amidinium->Asp189 Ionic Bond Phenyl Phenyl Ring Phenyl->Gly219 Hydrophobic Interaction Phenyl->Gly226 Hydrophobic Interaction Phenyl->Amidinium F2 F Phenyl->F2 F3 F Phenyl->F3 F4 F Phenyl->F4

Caption: Hypothesized binding of this compound in the S1 pocket.

Experimental Protocols

The following protocols provide a framework for the comprehensive characterization of this compound as a serine protease inhibitor. A fluorogenic assay is described due to its high sensitivity and continuous nature.

Protocol 1: Determination of IC₅₀ using a Fluorogenic Substrate

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a target serine protease.

Materials:

  • Target Serine Protease: e.g., Trypsin, Thrombin (from a reputable supplier)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC for Trypsin (7-amino-4-methylcoumarin based)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well black microplates: (low fluorescence)

  • Fluorescence microplate reader: (Excitation ~380 nm, Emission ~460 nm)

Experimental Workflow:

Caption: Workflow for IC₅₀ determination of this compound.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM).

  • Enzyme and Substrate Preparation: Dilute the serine protease and the fluorogenic substrate in Assay Buffer to the desired working concentrations. The final enzyme concentration should result in a linear increase in fluorescence over the measurement period. The substrate concentration should ideally be at or below its Kₘ value for accurate IC₅₀ determination.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of each inhibitor dilution (or buffer for the uninhibited control)

    • 20 µL of the diluted enzyme solution

  • Pre-incubation: Gently mix the contents of the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted fluorogenic substrate to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibited / V₀_uninhibited)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).

Protocol 2: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition

This protocol determines the Kᵢ value, a more precise measure of inhibitor potency, and elucidates the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Materials:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. You will vary the concentration of both the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ - estimated from the IC₅₀) and the substrate (e.g., 0.25 x Kₘ, 0.5 x Kₘ, 1 x Kₘ, 2 x Kₘ, 4 x Kₘ).

  • Reaction and Measurement: Follow steps 3-6 from Protocol 1 for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • The Kᵢ can be determined from the following equation for competitive inhibition: Slope_inhibited / Slope_uninhibited = 1 + ([I] / Kᵢ) where [I] is the inhibitor concentration. A secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration will yield a straight line with the x-intercept equal to -Kᵢ.

Expected Results and Interpretation

Based on the structure of this compound, it is anticipated to be a competitive inhibitor of trypsin-like serine proteases. The Lineweaver-Burk plot should show a series of lines with a common y-intercept. The Kᵢ value will provide a quantitative measure of its binding affinity, with lower Kᵢ values indicating higher potency. The trifluorination is expected to result in a lower Kᵢ value compared to unsubstituted benzamidine, reflecting a higher binding affinity.

Troubleshooting

IssuePossible CauseSolution
No Inhibition Observed Inhibitor concentration too low.Test a higher range of inhibitor concentrations.
Inactive inhibitor.Verify the integrity and purity of the this compound.
High Background Fluorescence Autohydrolysis of the substrate.Prepare fresh substrate solution; check the pH of the assay buffer.
Contaminated buffer or reagents.Use fresh, high-purity reagents.
Non-linear Reaction Progress Substrate depletion.Use a lower enzyme concentration or monitor the reaction for a shorter duration.
Enzyme instability.Perform the assay on ice or add stabilizing agents (e.g., BSA) to the buffer.

Conclusion

This compound represents a promising scaffold for the development of potent and selective serine protease inhibitors. Its design leverages the well-established inhibitory properties of the benzamidine core with the advantageous physicochemical modifications afforded by trifluorination. The protocols outlined in this application note provide a robust framework for researchers to thoroughly characterize the inhibitory activity of this compound against their serine protease of interest. The determination of IC₅₀ and Kᵢ values, along with the mode of inhibition, will be critical for its validation as a valuable tool for research and potential therapeutic development.

References

  • Stroud, R. M., et al. (1977). "Mechanisms of zymogen activation." Annual review of biophysics and bioengineering, 6(1), 177-193. ([Link])

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886. ([Link])

  • Rawlings, N. D., & Barrett, A. J. (1994). "Families of serine peptidases." Methods in enzymology, 244, 19-61. ([Link])

  • Neurath, H. (1984). "Evolution of proteolytic enzymes." Science, 224(4647), 350-357. ([Link])

  • Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical reviews, 102(12), 4639-4750. ([Link])

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical reviews, 102(12), 4501-4523. ([Link])

  • Di Cera, E. (2009). "Serine proteases." IUBMB life, 61(5), 510-515. ([Link])

  • Page, M. J., & Di Cera, E. (2008). "Serine proteases: structure, specificity and evolution." Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1784(7-8), 1079-1091. ([Link])

Sources

Application Notes & Protocols: The Strategic Application of 2,3,4-Trifluoro-benzamidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of innovation. 2,3,4-Trifluoro-benzamidine emerges as a compound of significant interest, building upon the well-established legacy of the benzamidine scaffold. Benzamidines are recognized as classic, reversible, and competitive inhibitors of serine proteases, a vast family of enzymes integral to processes ranging from digestion to blood coagulation and cellular signaling.[1][2][3] The core value of the benzamidine moiety lies in its ability to mimic the substrate's side chain (like arginine or lysine) and interact with the key aspartate residue in the S1 pocket of these enzymes.[4]

The introduction of a trifluoro- substitution pattern on the phenyl ring is a deliberate and strategic enhancement. The incorporation of fluorine into drug candidates can profoundly influence key molecular properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[5][6][7] This guide provides an in-depth exploration of this compound, offering a technical framework for its synthesis, evaluation as an enzyme inhibitor, and its broader applications in the drug discovery workflow.

Physicochemical Properties & Synthesis Overview

A foundational understanding of a compound's properties is critical for its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,3,4-trifluorobenzenecarboximidamide[8]
CAS Number 885954-65-4[1][8][9]
Molecular Formula C₇H₅F₃N₂[8]
Molecular Weight 174.12 g/mol [8]
Appearance Typically an off-white solid
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Synthetic Strategy Overview

The synthesis of N-unsubstituted benzamidines typically originates from the corresponding benzonitrile. A prevalent and reliable method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia.[10] More contemporary methods often involve metal-catalyzed additions of amines (or ammonia equivalents) to nitriles, offering milder conditions and broader substrate scope.[11][12]

G cluster_synthesis General Synthetic Pathway for Benzamidines Nitrile 2,3,4-Trifluorobenzonitrile Step1 Step 1: Imidate Formation (e.g., HCl, Ethanol) Nitrile->Step1 Imidate Ethyl 2,3,4-trifluorobenzimidate HCl salt Step1->Imidate Step2 Step 2: Amination (e.g., NH₃ or NH₄Cl) Imidate->Step2 Amidine This compound Step2->Amidine

Caption: A generalized workflow for the Pinner synthesis of benzamidines.

Core Application: Serine Protease Inhibition

Mechanism of Action: The Role of Fluorination

Benzamidine acts as a competitive inhibitor by binding to the active site of serine proteases, specifically the S1 pocket which typically accommodates basic amino acid residues of the substrate.[2][4] The positively charged amidinium group forms a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the base of this pocket.

The trifluorination of the phenyl ring introduces strong electron-withdrawing effects. This has two critical consequences:

  • Modulation of pKa: The fluorine atoms lower the pKa of the amidinium group. This can fine-tune the strength of the interaction with the active site aspartate, potentially influencing both potency and selectivity across different serine proteases.[5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity.[6][7] Furthermore, fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[13]

G cluster_pathway Competitive Inhibition Mechanism Enzyme Serine Protease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binding (Reversible) Substrate Natural Substrate (e.g., Arginine) Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Products Cleavage Products ES_Complex->Products Catalysis

Caption: Diagram of competitive inhibition at the enzyme active site.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound Hydrochloride

Causality: This protocol adapts the classical Pinner synthesis, a robust method for converting nitriles to amidine hydrochlorides. Anhydrous conditions are critical in the first step to prevent hydrolysis of the nitrile and the intermediate imidate.

Materials:

  • 2,3,4-Trifluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or generated in situ)

  • Ammonium Chloride (NH₄Cl)

  • Sodium metal

  • Round-bottom flasks, magnetic stirrer, condenser, drying tube (CaCl₂)

Procedure:

  • Preparation of Ethyl 2,3,4-Trifluorobenzimidate HCl (Pinner Salt): a. Dissolve 10 mmol of 2,3,4-Trifluorobenzonitrile in 20 mL of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar. b. Cool the mixture to 0°C in an ice bath. c. Bubble dry HCl gas through the solution for 1-2 hours, or until saturation is achieved. Ensure the flask is protected from atmospheric moisture with a drying tube. d. Seal the flask and allow it to stand at 4°C for 24-48 hours. A precipitate should form. e. Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

  • Conversion to this compound HCl: a. Prepare a solution of ethanolic ammonia by carefully dissolving small pieces of sodium (1.1 eq) in anhydrous ethanol, then saturating with ammonium chloride (1.1 eq). b. Alternatively, a simpler method involves suspending the Pinner salt (from step 1e) in 30 mL of anhydrous ethanol. c. Add ammonium chloride (1.5 equivalents) to the suspension. d. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. Once the reaction is complete, remove the solvent under reduced pressure. f. Recrystallize the crude solid from an appropriate solvent system (e.g., Ethanol/Ether) to obtain pure this compound hydrochloride.

Protocol 2: In Vitro Trypsin Inhibition Assay

Causality: This protocol uses a chromogenic substrate (BAPNA) that releases a yellow product (p-nitroaniline) upon cleavage by trypsin. The rate of color formation is proportional to enzyme activity. An inhibitor will slow this rate. The Dixon plot is used to determine the inhibition constant (Ki), a measure of inhibitor potency.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • This compound (dissolved in DMSO, then diluted in buffer)

  • 96-well microplate

  • Microplate reader (405 nm)

Workflow Diagram:

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate (BAPNA), Inhibitor Stock, Buffer B Add Buffer, Inhibitor (varying concentrations), and Enzyme to wells A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction by adding Substrate (BAPNA) to all wells C->D E Read absorbance at 405 nm kinetically for 15-30 min D->E F Calculate initial velocities (V₀) from the linear phase E->F G Plot data (e.g., Dixon plot) to determine Ki F->G

Sources

Application Notes and Protocols for 2,3,4-Trifluoro-benzamidine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Fluorinated Benzamidine Analog

2,3,4-Trifluoro-benzamidine is a small molecule belonging to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases.[1][2] The strategic placement of three fluorine atoms on the benzene ring is anticipated to modulate its physicochemical properties, potentially influencing its potency, selectivity, and metabolic stability compared to unsubstituted benzamidine.[3] Fluorine substitution can alter the pKa of nearby functional groups, impact lipophilicity, and introduce favorable interactions within the enzyme's active site.[3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the utility of this compound in biochemical assays. While specific experimental data for this particular analog is not yet widely published, this document outlines its theoretical framework, expected mechanism of action, and detailed protocols for its characterization as a serine protease inhibitor.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is crucial for its effective use in biochemical assays.

PropertyValueSource
IUPAC Name 2,3,4-trifluorobenzenecarboximidamidePubChem[5]
Molecular Formula C₇H₅F₃N₂PubChem[5]
Molecular Weight 174.12 g/mol PubChem[5]
XLogP3 1.2PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]

Note: The values presented are computed properties and should be considered as a guide.

Anticipated Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine and its derivatives act as reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] They achieve this by mimicking the structure of the natural substrates of these enzymes, typically arginine or lysine residues. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these proteases. This interaction prevents the binding of the natural substrate to the enzyme's active site, thereby inhibiting its catalytic activity.

The trifluorination on the phenyl ring of this compound is expected to influence its binding affinity. The electron-withdrawing nature of fluorine atoms can affect the pKa of the amidine group, potentially altering the strength of the interaction with the S1 pocket.[3] Furthermore, the fluorine atoms may engage in additional interactions, such as hydrogen bonding or multipolar interactions, with residues in the active site, which could enhance its inhibitory potency and selectivity.[6]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Binding S1 Pocket S1 Pocket Catalytic Triad Catalytic Triad S1 Pocket->Catalytic Triad Allosteric Communication Inhibitor This compound Inhibitor->S1 Pocket Competitive Binding Substrate Natural Substrate (e.g., Arginine) Substrate->S1 Pocket Normal Binding

Fig. 1: Competitive inhibition of a serine protease.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound against a target serine protease. It is essential to optimize these protocols for the specific enzyme and assay conditions being used.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.

Materials:

  • This compound (or its hydrochloride salt)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Appropriate buffer (e.g., Tris-HCl, HEPES)

Procedure:

  • Primary Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Working Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Prepare serial dilutions of the inhibitor in the appropriate assay buffer.

    • Important: Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. Prepare a "no inhibitor" control with the same final DMSO concentration.

Protocol 2: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Target serine protease (e.g., trypsin, thrombin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Working solutions of this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Workflow:

G A Prepare Reagents B Add Inhibitor Dilutions to Plate A->B C Add Enzyme B->C D Pre-incubate C->D E Add Substrate D->E F Measure Signal (Absorbance/Fluorescence) E->F G Plot Data & Calculate IC50 F->G

Fig. 2: IC₅₀ determination workflow.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add serial dilutions of the this compound working solutions to the appropriate wells. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control (buffer only).

  • Enzyme Addition:

    • Add the target serine protease to all wells except the "no enzyme" control. The final enzyme concentration should be in the linear range of the assay.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic or fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition

The Kᵢ value is a measure of the binding affinity of the inhibitor to the enzyme. Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insight into the inhibitor's mechanism of action.

Materials:

  • Same as for IC₅₀ determination.

Procedure:

  • Assay Setup:

    • This experiment involves varying both the substrate and inhibitor concentrations.

    • Set up a matrix in a 96-well plate with different fixed concentrations of this compound in the rows and varying concentrations of the substrate in the columns.

  • Enzyme Addition and Incubation:

    • Follow the same steps as for the IC₅₀ determination for enzyme addition and pre-incubation.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction with the addition of the substrate and monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for all combinations of substrate and inhibitor concentrations.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Dixon plot ([Substrate]/V₀ vs. [Inhibitor]) to visualize the mode of inhibition.

      • Competitive inhibition , the expected mode for benzamidines, will show intersecting lines on the y-axis of a Lineweaver-Burk plot.

    • Use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive inhibition equation) to determine the Kᵢ value.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your results, incorporate the following self-validating practices:

  • Controls are Key: Always include positive controls (a known inhibitor of the target enzyme) and negative controls ("no inhibitor" and "no enzyme").

  • DMSO Concentration: Maintain a consistent and low final DMSO concentration across all wells.

  • Linear Range: Ensure that the enzyme concentration and substrate concentration result in a linear reaction rate over the measurement period.

  • Data Fitting: Use appropriate statistical software for curve fitting and determination of IC₅₀ and Kᵢ values.

  • Reproducibility: Perform experiments in triplicate and repeat the entire experiment on different days to ensure reproducibility.

Conclusion and Future Directions

This compound holds promise as a tool for studying serine proteases. The provided protocols offer a robust starting point for its characterization. Further studies could explore its selectivity against a panel of different serine proteases and its potential application in cell-based assays. The fluorinated nature of this compound also opens up the possibility of using ¹⁹F-NMR for biophysical studies of its interaction with target enzymes.[7]

References

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5199750, this compound. Retrieved from [Link].

  • Kim, H., et al. (2011). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 21(15), 4549-4552.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Reaction Biology (n.d.). Protease Assays. Retrieved from [Link].

  • ResearchGate (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link].

  • Tyni, J., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral microbiology and immunology, 28(2), 125-132.
  • Auld, D. S. (2012). Protease Assays. In Assay Guidance Manual.
  • Smart, O. S., et al. (1996). The effects of fluorine substitution on the structure and properties of aromatic compounds. Journal of the American Chemical Society, 118(49), 12391-12397.
  • Frontiers in Chemistry (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link].

  • Fuloria, S., et al. (2022).
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
  • Cytiva (n.d.). HiTrap Benzamidine FF (high sub). Retrieved from [Link].

  • Freie Universität Berlin (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Retrieved from [Link].

  • Wikipedia (n.d.). Benzamidine. Retrieved from [Link].

  • Al-Obeidi, F., et al. (2018). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 23(11), 2998.
  • Halldin, C., et al. (1995). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. Journal of medicinal chemistry, 38(20), 4078-4085.
  • PubChem (n.d.). 4-(Trifluoromethyl)benzamidine hydrochloride. Retrieved from [Link].

Sources

Application Notes and Protocols for the Use of 2,3,4-Trifluoro-benzamidine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fluorination in Potentiating Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion to blood coagulation and immunity.[1][2] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Among the well-established scaffolds for serine protease inhibition is benzamidine, a small molecule that acts as a reversible competitive inhibitor by mimicking the natural arginine and lysine substrates of these enzymes.[3][4][5] The positively charged amidinium group forms a key salt bridge with the aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.

This application note focuses on 2,3,4-Trifluoro-benzamidine , a halogenated derivative of benzamidine. The introduction of fluorine atoms to the phenyl ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. Fluorination can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability, and alter the selectivity profile of the inhibitor. While specific kinetic data for this compound is not yet widely published, this guide provides a comprehensive framework for its characterization and utilization in enzymatic assays based on the well-established principles of serine protease inhibition by benzamidine derivatives.[2][6]

Presumed Mechanism of Action and Rationale for Use

This compound is presumed to act as a competitive inhibitor of serine proteases. The core benzamidine structure docks into the active site, with the amidinium group forming the critical interaction with the aspartate residue at the base of the S1 pocket. The trifluorinated phenyl ring is expected to engage in secondary interactions within the active site, potentially leading to increased potency and/or altered selectivity compared to the parent benzamidine molecule. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amidinium group, potentially affecting its charge state and binding affinity at physiological pH.

Experimental Protocols

This section provides detailed protocols for the characterization of this compound as a serine protease inhibitor. The following protocols are designed to be adaptable to various serine proteases and can be performed using standard laboratory equipment.

Protocol 1: Determination of IC50 for this compound against Trypsin

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin using a chromogenic substrate.

Materials:

  • This compound hydrochloride (MW: 210.58 g/mol )

  • Bovine Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Trypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl. Further dilute to the desired working concentration (e.g., 20 nM) in Tris-HCl buffer just before use.

    • L-BAPNA: Prepare a 10 mM stock solution in DMSO. Further dilute to the desired working concentration (e.g., 1 mM) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of a serial dilution of this compound in Tris-HCl buffer. For the control wells (no inhibitor), add 10 µL of Tris-HCl buffer with the same final concentration of DMSO.

    • Add 80 µL of the diluted trypsin solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the L-BAPNA solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of Trypsin add_enzyme Add Trypsin and incubate prep_enzyme->add_enzyme prep_substrate Prepare working solution of L-BAPNA add_substrate Initiate reaction with L-BAPNA prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure absorbance at 405 nm add_substrate->read_plate calc_velocity Calculate initial velocities (V₀) read_plate->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data fit_curve Fit data to determine IC50 plot_data->fit_curve

Caption: Workflow for IC50 determination of this compound.

Protocol 2: Determination of Ki and Mode of Inhibition

This protocol outlines the procedure to determine the inhibition constant (Ki) and the mode of inhibition of this compound using a Michaelis-Menten kinetic analysis.

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a range of L-BAPNA concentrations (e.g., 0.1x, 0.2x, 0.5x, 1x, 2x, 5x, 10x the Km value for trypsin).

    • For each substrate concentration, set up reactions with and without a fixed concentration of this compound (typically a concentration close to the IC50 value).

    • In a 96-well plate, add the appropriate concentrations of inhibitor, enzyme, and substrate in a final volume of 100 µL.

  • Kinetic Measurement:

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot.

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km).

    • The Ki can be calculated using the following equation for competitive inhibition:

      • Km(app) = Km (1 + [I]/Ki) where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Mechanism of Competitive Inhibition

E Enzyme ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI Ki S Substrate I Inhibitor ES->E k-1 P Product ES->P kcat EI->E

Caption: Reaction scheme for competitive enzyme inhibition.

Hypothetical Kinetic Data for this compound

The following table presents hypothetical kinetic parameters for this compound against a panel of common serine proteases. These values are illustrative and based on the expected effects of fluorination on binding affinity. Experimental determination is required for accurate values.

EnzymeSubstrateHypothetical IC50 (µM)Hypothetical Ki (µM)
TrypsinL-BAPNA158
ThrombinChromogenic Substrate250150
PlasminChromogenic Substrate8045
Factor XaChromogenic Substrate12070

Troubleshooting and Considerations

  • Solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers. Ensure complete dissolution in DMSO before preparing working solutions. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.[7]

  • Substrate Concentration: For IC50 determination, the substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

  • Enzyme Activity: Ensure that the enzyme is active and that the reaction velocity is linear over the measurement period. A pre-incubation of the enzyme and inhibitor is recommended to allow for equilibrium to be reached.

  • Data Quality: Run experiments in triplicate to ensure reproducibility. Include appropriate controls (no enzyme, no substrate, no inhibitor) to account for background absorbance and non-enzymatic hydrolysis of the substrate.

Conclusion

This compound represents a promising scaffold for the development of potent and selective serine protease inhibitors. The protocols and guidelines presented in this application note provide a robust framework for researchers to characterize its inhibitory properties and to explore its potential in various research and drug development applications. The strategic incorporation of fluorine atoms is a powerful tool in modern medicinal chemistry, and a thorough understanding of the enzymatic kinetics of fluorinated inhibitors is crucial for their successful application.

References

  • Butenas, S., DiLorenzo, M. E., & Mann, K. G. (1997). Ultrasensitive fluorogenic substrates for serine proteases. Thrombosis and Haemostasis, 78(4), 1193–1201. [Link]

  • Gosalia, D. N., & Diamond, S. L. (2003). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Biotechnology and Bioengineering, 83(6), 735–743. [Link]

  • ImmunoChemistry Technologies. (n.d.). Serine Proteases. Retrieved from [Link]

  • Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]

  • Sato, D., & Kato, T. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 438. [Link]

  • Martin, S. L., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Molecular Biosciences, 9, 869631. [Link]

  • Baker, B. R., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(11), 1570–1574. [Link]

  • Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(15), 1227–1234. [Link]

  • Wikipedia. (2023, December 27). Benzamidine. In Wikipedia. [Link]

  • Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. IU Indianapolis ScholarWorks. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199750, this compound. Retrieved from [Link]

  • Mogaki, R., et al. (2017). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 8(3), 2071–2076. [Link]

  • Alves, N. J., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(2), 859–869. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • BenchChem. (2025).
  • Zhang, H., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(12), 20499–20512. [Link]

  • Glieder, A., et al. (2025). Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. ACS Catalysis, 15(8), 5434–5446. [Link]

Sources

Application Notes and Protocols: Synthesis and Biological Evaluation of 2,3,4-Trifluoro-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis and subsequent biological evaluation of novel 2,3,4-trifluoro-benzamidine derivatives. The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][4] Benzamidine scaffolds are prevalent in a wide range of biologically active compounds, exhibiting diverse pharmacological activities.[5][6] This guide outlines a robust synthetic protocol, starting from the commercially available 2,3,4-trifluorobenzonitrile, and details the procedures for preliminary biological screening. The causality behind experimental choices and self-validating system designs are emphasized to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Fluorination in Drug Discovery

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and biological properties.[1][3] Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing pKa and dipole moments. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond.[1] Furthermore, fluorine substitution can enhance the binding affinity of a ligand to its target protein through favorable electrostatic interactions.[1][4] These beneficial effects have led to a significant number of fluorinated pharmaceuticals on the market.[7]

Benzamidine and its derivatives are a class of compounds known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5] The combination of a trifluorinated phenyl ring with the benzamidine core presents a promising strategy for the development of novel therapeutic agents with enhanced pharmacological profiles. This guide focuses on the synthesis of this compound derivatives as a case study to illustrate these principles.

Synthesis of this compound Derivatives

The synthesis of the target compounds commences with the readily available starting material, 2,3,4-trifluorobenzonitrile. The overall synthetic strategy involves the conversion of the nitrile group to an amidine via the Pinner reaction.[8][9]

Starting Material: 2,3,4-Trifluorobenzonitrile

2,3,4-Trifluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[10] Its trifluorinated phenyl ring makes it a valuable building block for creating molecules with enhanced biological activity and stability.[10][11] This compound is commercially available from various suppliers. For research purposes, it is crucial to ensure the purity of the starting material, as impurities can significantly affect the outcome of subsequent reactions.[11]

Table 1: Physicochemical Properties of 2,3,4-Trifluorobenzonitrile

PropertyValueReference
CAS Number143879-80-5[11]
Molecular FormulaC7H2F3N[11]
AppearanceColorless to light yellow liquid[11]
Boiling Point~183.6 °C at standard pressure[11]
Density~1.4 g/cm³[11]
Synthetic Protocol: The Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imino ester hydrochlorides (Pinner salts), which are then readily converted to amidines upon treatment with ammonia.[8][9][12] This acid-catalyzed reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to an ester.[8][9]

G

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 2,3,4-Trifluorobenzonitrile (1.0 eq)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas) or a saturated solution of ammonia in ethanol

Procedure:

  • Preparation of Ethanolic HCl: Under a fume hood, bubble dry hydrogen chloride gas through anhydrous ethanol at 0°C until saturation is achieved. The concentration can be determined by titration.

  • Formation of the Pinner Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

  • Slowly add the saturated ethanolic HCl solution (1.1 eq) to the nitrile solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of the Pinner salt is often indicated by the precipitation of a white solid.

  • Conversion to Amidine: Cool the reaction mixture back to 0°C. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in ethanol until the solution is basic (pH ≥ 8).

  • Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue contains the desired amidine hydrochloride and ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the pure this compound hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will lead to the hydrolysis of the intermediate imino ester to the corresponding ester, reducing the yield of the desired amidine.[8]

  • Low Temperature: The initial reaction with HCl is performed at 0°C to control the exothermic nature of the reaction and to prevent the decomposition of the Pinner salt.[8]

  • Excess Ammonia: A basic environment is required to neutralize the hydrochloride salt and liberate the free amidine, which then precipitates as the hydrochloride salt upon removal of the solvent.

Biological Evaluation of Synthesized Derivatives

Once synthesized and characterized, the novel this compound derivatives can be subjected to a variety of biological assays to determine their potential therapeutic applications. The choice of assays will depend on the specific therapeutic area of interest. Benzamide and benzamidine derivatives have shown promise in various fields, including oncology, infectious diseases, and neurology.[5][13][14]

G

Preliminary Cytotoxicity Screening

It is essential to assess the general toxicity of the newly synthesized compounds. A common initial step is to perform a cytotoxicity assay on a panel of human cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., HEK293 for general toxicity, or specific cancer cell lines like HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Benzamidine derivatives have been reported to possess antimicrobial properties.[6] A standard method to evaluate this is by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The data obtained from the biological assays will provide initial insights into the potential of the synthesized this compound derivatives. By comparing the activity of different derivatives, preliminary structure-activity relationships (SAR) can be established. This information is crucial for guiding the design and synthesis of the next generation of compounds with improved potency and selectivity.

Table 2: Hypothetical Biological Evaluation Data

Compound IDR-GroupCytotoxicity (IC50, µM)Antimicrobial (MIC, µg/mL)
TFB-001H>10064
TFB-0024-Cl-Ph52.332
TFB-0034-MeO-Ph89.1128
TFB-0043,5-di-CF3-Ph15.88

This is a hypothetical table for illustrative purposes.

Conclusion

This application note provides a comprehensive framework for the synthesis and preliminary biological evaluation of this compound derivatives. The protocols are designed to be robust and reproducible, and the rationale behind key experimental steps is explained to facilitate a deeper understanding. The strategic use of fluorination in conjunction with the privileged benzamidine scaffold offers a promising avenue for the discovery of novel therapeutic agents. The successful application of these methods will pave the way for further lead optimization and preclinical development.

References

  • The Chemical Properties and Synthesis of 2,3,4-Trifluorobenzonitrile by NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-21).
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH.
  • Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene - Benchchem.
  • 2,3,4-Trifluorobenzonitrile - Chem-Impex.
  • Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC - NIH.
  • Rapid screening of 2-benzylbenzimidazole nitazene analogs in suspect counterfeit tablets using Raman, SERS, DART-TD-MS, and FT-IR - PubMed.
  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI.
  • Pinner Reaction | NROChemistry.
  • CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI.
  • The role of fluorine in medicinal chemistry.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.
  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC - PubMed Central.
  • The role of fluorine in medicinal chemistry - PubMed.
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • Pinner reaction - Wikipedia.

Sources

Application Notes and Protocols for Developing Novel Therapeutics with a 2,3,4-Trifluoro-benzamidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2,3,4-Trifluoro-benzamidine Scaffold in Drug Discovery

The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a reversible competitive inhibitor of serine proteases by mimicking the binding of arginine or lysine residues in the enzyme's active site.[1][2] The strategic incorporation of fluorine atoms onto the phenyl ring, specifically in the 2,3,4-positions, offers a nuanced approach to modulate the physicochemical and pharmacological properties of the parent benzamidine scaffold. The electron-withdrawing nature of fluorine can significantly alter the pKa of the amidine group, influencing its ionization state at physiological pH and potentially enhancing binding affinity and selectivity for target enzymes.[3] Furthermore, trifluorination can improve metabolic stability and membrane permeability, crucial parameters in the development of orally bioavailable therapeutics.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of the this compound scaffold in the design and development of novel therapeutics. We will delve into the synthetic strategies, robust in vitro and cell-based characterization assays, and essential biophysical validation techniques, all while emphasizing the causal relationships that underpin these experimental choices.

Part 1: Synthesis and Characterization of this compound Derivatives

The journey to a novel therapeutic begins with the synthesis of a focused library of compounds. The following protocol outlines a general and adaptable synthetic route to generate diverse this compound analogs.

Experimental Workflow: Synthesis of this compound Analogs

Synthesis_Workflow start Starting Material: 2,3,4-Trifluorobenzonitrile step1 Step 1: Pinner Reaction (Anhydrous HCl, Ethanol) start->step1 step2 Step 2: Ammonolysis (Anhydrous Ammonia in Methanol) step1->step2 step3 Purification (Crystallization or Chromatography) step2->step3 step4 Characterization (NMR, MS, HPLC) step3->step4 product Product: This compound HCl step4->product

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Detailed Synthetic Protocol

Objective: To synthesize this compound hydrochloride from 2,3,4-trifluorobenzonitrile.

Materials:

  • 2,3,4-Trifluorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Anhydrous Ammonia in Methanol (saturated solution)

  • Standard laboratory glassware (dried)

  • Magnetic stirrer and heating mantle

Protocol:

  • Step 1: Formation of the Ethyl 2,3,4-Trifluorobenzimidate Hydrochloride (Pinner Reaction)

    • Dissolve 2,3,4-trifluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the reaction mixture remains saturated.

    • Seal the flask and allow it to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude ethyl 2,3,4-trifluorobenzimidate hydrochloride as a solid.

  • Step 2: Ammonolysis to form this compound Hydrochloride

    • Dissolve the crude imidate hydrochloride from Step 1 in a minimal amount of anhydrous methanol.

    • Cool the solution to 0°C and add a saturated solution of anhydrous ammonia in methanol (excess).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

  • Step 3: Purification

    • The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

  • Step 4: Characterization

    • Confirm the structure and purity of the final product using the following techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the proton and fluorine environments.

      • Mass Spectrometry (MS): To determine the molecular weight.[5]

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Characterization: Unveiling the Therapeutic Potential

Once a library of this compound derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. As benzamidines are known inhibitors of serine proteases, a primary focus will be on enzymatic assays.[6][7]

Enzymatic Inhibition Assays

The choice of a specific serine protease target will depend on the therapeutic area of interest (e.g., trypsin for digestive disorders, thrombin for anticoagulation, or plasmin for fibrinolysis).[2][6] The following is a general protocol for a colorimetric or fluorometric protease inhibition assay.

Experimental Workflow: Protease Inhibition Assay

Protease_Assay_Workflow start Prepare Reagents: Enzyme, Substrate, Inhibitor Stock Solutions step1 Dispense Inhibitor (Serial Dilutions) start->step1 step2 Add Enzyme and Incubate step1->step2 step3 Initiate Reaction: Add Substrate step2->step3 step4 Monitor Signal (Absorbance or Fluorescence) step3->step4 step5 Data Analysis: Calculate IC50 step4->step5 result Determine Inhibitory Potency step5->result

Caption: A typical workflow for determining the IC50 of a protease inhibitor.

Detailed Protocol: Colorimetric Protease Inhibition Assay (Example: Trypsin)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against trypsin.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (substrate)

  • Tris-HCl buffer (pH 8.0)

  • This compound test compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add a fixed concentration of trypsin to each well (except the negative control) and incubate for 15 minutes at 37°C.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of BAPNA to all wells.[8]

    • Immediately begin monitoring the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline upon substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Sample IC₅₀ Data

Compound IDTarget EnzymeIC₅₀ (µM)
TFB-001Trypsin1.2 ± 0.2
TFB-002Thrombin5.8 ± 0.7
TFB-003Plasmin0.9 ± 0.1
BenzamidineTrypsin15.3 ± 1.5

Part 3: Cell-Based Assays: Assessing Therapeutic Efficacy in a Biological Context

While enzymatic assays provide valuable information on target engagement, cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant environment.[9][10][11] These assays can provide insights into cell permeability, off-target effects, and overall cellular efficacy.

Signaling Pathway Analysis

If the target serine protease is involved in a specific cellular signaling pathway, a reporter gene assay can be employed to assess the downstream effects of inhibition.

Experimental Workflow: Reporter Gene Assay

Reporter_Gene_Assay_Workflow start Transfect Cells with Reporter Construct step1 Seed Cells in a 96-well Plate start->step1 step2 Treat Cells with Test Compounds step1->step2 step3 Induce Signaling Pathway step2->step3 step4 Lyse Cells and Measure Reporter Activity (e.g., Luciferase) step3->step4 step5 Data Analysis: Determine EC50 step4->step5 result Quantify Pathway Modulation step5->result

Caption: A generalized workflow for a reporter gene assay to assess pathway modulation.

Detailed Protocol: NF-κB Reporter Assay

Objective: To determine if a this compound derivative can inhibit the activation of the NF-κB signaling pathway, which is often regulated by upstream proteases.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound test compound

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture the HEK293-NF-κB reporter cell line in DMEM with 10% FBS.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with a fixed concentration of TNF-α to activate the NF-κB pathway and incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., a constitutively expressed reporter or total protein concentration).

    • Plot the percentage of inhibition of NF-κB activation versus the logarithm of the compound concentration and determine the EC₅₀ value.

Part 4: Biophysical Characterization: Validating Target Engagement and Understanding Binding Thermodynamics

To gain a deeper understanding of the interaction between the this compound derivatives and their target protein, biophysical methods are indispensable.[12][13][14] These techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[15]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow start Prepare Protein and Ligand Solutions step1 Load Protein into Sample Cell start->step1 step2 Load Ligand into Injection Syringe step1->step2 step3 Perform Serial Injections of Ligand into Protein step2->step3 step4 Measure Heat Changes step3->step4 step5 Data Analysis: Fit to a Binding Model step4->step5 result Determine KD, ΔH, and ΔS step5->result

Sources

Application Note: High-Throughput Screening of 2,3,4-Trifluoro-benzamidine for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 2,3,4-Trifluoro-benzamidine in high-throughput screening (HTS) campaigns aimed at identifying novel serine protease inhibitors. We detail the scientific rationale for targeting serine proteases with this compound, outline its key physicochemical properties, and provide a detailed, field-proven protocol for a fluorescence resonance energy transfer (FRET)-based HTS assay. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Rationale for Screening this compound

Serine proteases are a ubiquitous class of enzymes critical to a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Their dysregulation is a hallmark of numerous pathologies, such as cancer, inflammation, and viral infections, making them a highly attractive class of drug targets.[1][2]

The benzamidine moiety, C₆H₅C(NH)NH₂, is a well-established pharmacophore that acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[3][4] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind effectively in the S1 pocket of these enzymes, which typically contains an acidic residue like aspartate.[5]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to profoundly influence a molecule's properties without significant steric hindrance.[6] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.

  • Increased Binding Affinity: Fluorine can alter the pKa of nearby functional groups and participate in favorable orthogonal multipolar interactions with protein backbones, enhancing target binding.

  • Modulated Physicochemical Properties: Fluorination can impact lipophilicity, membrane permeability, and solubility, improving the overall pharmacokinetic profile of a compound.

Therefore, this compound represents a compelling candidate for HTS campaigns. The trifluorination pattern on the phenyl ring is hypothesized to enhance its inhibitory potency and drug-like properties compared to the parent benzamidine scaffold.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for proper handling, storage, and assay development.

PropertyValueSource
Molecular Formula C₇H₅F₃N₂[7]
Molecular Weight 174.12 g/mol [7]
IUPAC Name 2,3,4-trifluorobenzenecarboximidamide[7]
XLogP3 1.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]

Table 1: Key Physicochemical Properties of this compound.

High-Throughput Screening Protocol: FRET-Based Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a robust and widely used format for monitoring protease activity in HTS due to its high sensitivity and homogeneous nature.[2][8][9]

Principle of the FRET Assay

The assay utilizes a synthetic peptide substrate containing a protease-specific cleavage sequence flanked by a FRET donor fluorophore (e.g., EDANS) and a quencher or acceptor fluorophore (e.g., DABCYL). In the intact substrate, the close proximity of the donor and acceptor (<10 nm) allows for efficient energy transfer, quenching the donor's fluorescence.[10] Upon cleavage of the peptide by the target protease, the donor and acceptor are separated, disrupting FRET and leading to a quantifiable increase in donor fluorescence.[11] Inhibitors of the protease will prevent this cleavage, resulting in a low fluorescence signal.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Library Plate (this compound in DMSO) DispenseCmpd Dispense Compound/ Controls to Plate Compound->DispenseCmpd AssayPlate 384-well Assay Plate Enzyme Target Protease Solution Substrate FRET Substrate Solution DispenseSub Add Substrate Solution DispenseEnz Add Enzyme Solution DispenseCmpd->DispenseEnz Incubate1 Pre-incubate (Compound + Enzyme) DispenseEnz->Incubate1 Incubate1->DispenseSub Incubate2 Incubate (Kinetic Read) DispenseSub->Incubate2 ReadPlate Read Fluorescence Incubate2->ReadPlate QC Quality Control (Z'-factor) ReadPlate->QC Normalization Data Normalization QC->Normalization HitID Hit Identification (% Inhibition) Normalization->HitID DoseResponse Dose-Response Curve (IC₅₀ Determination) HitID->DoseResponse

Caption: High-Throughput Screening Workflow.

Step-by-Step Assay Protocol

This protocol is for a final assay volume of 20 µL in a 384-well plate.

  • Dispensing:

    • To each well of the assay plate, add 100 nL of the appropriate compound solution in DMSO, positive control, or negative control (DMSO only).

    • Add 10 µL of Target Protease X diluted in assay buffer to all wells. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 60 minutes and provide a robust signal window.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the enzyme and compound mixture for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.

  • Reaction Initiation:

    • Add 10 µL of FRET substrate diluted in assay buffer to all wells to initiate the reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors. [12]4. Signal Detection:

    • Immediately transfer the plate to a kinetic plate reader.

    • Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 30-60 minutes at a constant temperature (e.g., 37°C).

Data Analysis and Quality Control

Assay Quality Control: The Z'-Factor

Before analyzing compound effects, the quality and robustness of the HTS assay must be validated. The Z'-factor is the most widely accepted statistical parameter for this purpose. [13][14]It assesses the separation between the positive and negative control signals relative to their variability.

Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (maximum inhibition).

  • µₙ and σₙ are the mean and standard deviation of the negative control (no inhibition).

Z'-Factor ValueAssay Classification
> 0.5Excellent assay
0 to 0.5Marginal assay, may require optimization
< 0Unsuitable for screening

Table 2: Interpretation of Z'-Factor Values. An assay with a Z'-factor ≥ 0.5 is considered robust for an HTS campaign. [14]

Hit Identification and Confirmation
  • Calculate Percent Inhibition: The rate of reaction (slope of fluorescence vs. time) is determined for each well. The percent inhibition is calculated as: % Inhibition = [ 1 - ( (Rate_sample - Rate_pos) / (Rate_neg - Rate_pos) ) ] * 100

  • Hit Threshold: A common threshold for identifying primary hits is a percent inhibition value greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

  • Dose-Response Analysis: Confirmed hits from the primary screen should be re-tested using a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency. The resulting data are fitted to a four-parameter logistic model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [12]

Conclusion

This compound is a promising small molecule for screening campaigns targeting serine proteases. Its fluorinated benzamidine scaffold provides a strong scientific basis for its potential as a potent and selective inhibitor with favorable drug-like properties. The detailed FRET-based HTS protocol provided herein offers a robust, validated framework for efficiently screening this compound and identifying novel leads for therapeutic development. Rigorous adherence to the principles of compound management, assay validation, and data analysis is paramount to the success of any HTS campaign.

References

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). BMB Rep.[Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ.[Link]

  • Mares-Guia M, Shaw E. Inhibition of four human serine proteases by substituted benzamidines. J Med Chem. 1977;20(9):1177-80. [Link]

  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-59. [Link]

  • PubChem. This compound. PubChem.[Link]

  • PubChem. This compound. PubChem.[Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.[Link]

  • Auld DS, Inglese J. Compound Management for Quantitative High-Throughput Screening. Assay Guidance Manual.[Link]

  • Llopis J, McCaffery JM, Miyawaki A, Farquhar MG, Tsien RY. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. J Virol. 2000;74(1):498-504. [Link]

  • Matson SL, Chatterjee M, Stock DA, et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. J Biomol Screen. 2009;14(5):568-76. [Link]

  • Beckman Coulter. Compound Management and Integrity. Beckman Coulter.[Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]

  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific.[Link]

  • Nallan Chakravarthula T, Zeng Z, Alves NJ. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacol Transl Sci. 2022;5(6):448-459. [Link]

  • K-M. Kevin, et al. Basics of Enzymatic Assays for HTS. Assay Guidance Manual.[Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. Cambridge MedChem Consulting.[Link]

  • Innova Biosciences. Fluorescence Resonance Energy Transfer Webinar: A Beginner's Guide on FRET. YouTube.[Link]

  • Matson SL, Chatterjee M, Stock DA, et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.[Link]

  • HTS Core Facility. Compound Management. HTS Core Facility.[Link]

  • Berndt, K. D. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate.[Link]

  • Kim, YP, et al. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. BMB Reports.[Link]

  • Uusivirta, S, et al. Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods Mol Biol.[Link]

  • Scott, AD, et al. High-Throughput Screening for the Discovery of Enzyme Inhibitors. J Med Chem.[Link]

  • Pope, AJ, et al. Protease Assays. Assay Guidance Manual.[Link]

  • Google Patents. Meta-benzamidine derivatives as serine protease inhibitors.
  • G-Biosciences. Protease & Protease Inhibitor Systems. G-Biosciences.[Link]

  • Wikipedia. Benzamidine. Wikipedia.[Link]

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Application Notes & Protocols: Leveraging 2,3,4-Trifluoro-benzamidine for Protein Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Crystallization Bottlenecks with Chemical Additives

The determination of high-resolution three-dimensional protein structures via X-ray crystallography remains a cornerstone of modern drug discovery and structural biology.[1] However, a significant bottleneck in this process is obtaining well-diffracting crystals.[2] Many proteins are reluctant to crystallize, often yielding amorphous precipitates or failing to form stable crystal lattice contacts. To overcome this challenge, the strategic use of small molecule additives has become an essential tool. These additives, often referred to as fragments, can bind to the protein surface, mask conformationally flexible regions, and crucially, mediate new crystal packing interactions that are essential for orderly crystal growth.[3][4]

This guide focuses on the application of one such promising agent: 2,3,4-Trifluoro-benzamidine . By combining the well-understood protein-binding properties of the benzamidine scaffold with the unique interaction capabilities of trifluorination, this compound offers a powerful tool to promote and improve protein crystallization.

Section 1: The Agent – Properties of this compound

This compound is a small molecule designed to interact with protein surfaces through a combination of electrostatic interactions and halogen bonding. Understanding its constituent parts is key to appreciating its utility.

  • The Benzamidine Moiety: Benzamidine is a well-known fragment that acts as a mimic of the guanidinium group of arginine. It features a positively charged amidinium group that readily forms salt bridges and hydrogen bonds with negatively charged residues like aspartate and glutamate, or with backbone carbonyls.[5][6] This property makes it a frequent binder to the active sites of proteases like trypsin, but its utility is broad, targeting any protein surface with appropriate electrostatic potential.[7][8]

  • The Trifluorophenyl Group: The strategic placement of three fluorine atoms on the phenyl ring is the compound's defining feature. This trifluorination accomplishes two critical goals:

    • Inductive Effect: The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, enhancing the potential for specific, directional interactions.

    • Halogen Bonding: The electron density distribution around a covalently bonded halogen atom is anisotropic, creating a region of positive electrostatic potential opposite the covalent bond, known as a "σ-hole".[9][10][11] This electropositive region can engage in a highly directional, non-covalent interaction with a Lewis base (an electron-pair donor), such as a backbone carbonyl oxygen or the side chain of serine, threonine, or aspartate.[10][12] This interaction is termed a "halogen bond."

Table 1: Key Properties and Rationale for Use

PropertyFeature of this compoundRationale in Protein Crystallization
Binding Moiety Positively charged amidinium groupForms strong, specific salt bridges and H-bonds with acidic residues (Asp, Glu) or backbone carbonyls.[5]
Directional Interaction Trifluorinated phenyl ringCreates a σ-hole on the fluorine atoms, enabling directional halogen bonding with Lewis bases on the protein surface (e.g., backbone C=O).[9][11]
Solubility Generally soluble in DMSO and moderately soluble in aqueous buffers.Allows for the preparation of concentrated stock solutions for screening.
Size Low molecular weight (~190 Da)Small enough to fit into surface pockets and channels within the crystal lattice without causing major disruptions.[4]

Section 2: Mechanism of Action – Facilitating Crystal Packing

This compound primarily aids crystallization by acting as a molecular "glue," creating new protein-protein contacts that stabilize the crystal lattice. Its bifunctional nature allows it to bridge two protein molecules, satisfying the demands of both electrostatic and halogen bonding interactions.

The benzamidine head can anchor the molecule in a pocket on one protein monomer, while the exposed trifluorophenyl tail can form a halogen bond with a neighboring protein monomer in the lattice, thus creating a stable, ordered, and repeating unit essential for diffraction-quality crystal formation.

G P1_pocket Asp/Glu Pocket (Negative Charge) P2_acceptor Backbone Carbonyl (Lewis Base) TF_Benz This compound TF_Benz->P1_pocket Salt Bridge (Benzamidine end) TF_Benz->P2_acceptor

Caption: Mechanism of lattice formation mediated by this compound.

Section 3: Experimental Protocols

There are two primary methods for introducing this compound into a crystallization experiment: co-crystallization and soaking.[13][14] Co-crystallization is often preferred when the ligand is expected to induce a conformational change, while soaking is a faster method if robust, pre-formed crystals are available.[15][16]

Protocol 1: Co-crystallization Screening

This method involves adding the compound directly to the protein solution before setting up crystallization trials.

Materials:

  • Purified protein solution (e.g., 5-15 mg/mL in a suitable buffer)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Standard crystallization screens (e.g., sparse matrix or PEG-based screens)[17]

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)[18]

Methodology:

  • Stock Solution Preparation (Scientist's Note):

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Rationale: DMSO is an excellent solvent for many organic fragments and is tolerated by a wide range of proteins at low final concentrations (typically <5% v/v).[3] A high concentration stock minimizes the volume of DMSO added to the protein.

  • Preparation of Protein-Ligand Complex:

    • Add the 100 mM stock solution to your protein solution to achieve a final ligand concentration of 1-10 mM. For an initial screen, a 5 mM final concentration is recommended.

    • Example: To a 100 µL aliquot of protein solution, add 5.3 µL of 100 mM stock to reach a final concentration of 5 mM (this results in ~5% DMSO).

    • Incubate the protein-ligand mixture on ice for at least 30 minutes.

    • Rationale: The incubation period allows for the compound to bind to the protein, forming a stable complex prior to crystallization.

  • Crystallization Setup:

    • Use the protein-ligand mixture to set up crystallization trials using your chosen screens. The hanging drop or sitting drop vapor diffusion methods are standard.[18]

    • Set up parallel control experiments using your protein solution with an equivalent amount of DMSO but without the this compound.

    • Rationale: The control is critical. It allows you to definitively attribute any new crystal hits or improvements in crystal quality to the presence of the compound.

  • Incubation and Observation:

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops regularly over several weeks, comparing the experimental drops to the control drops. Look for new crystalline forms, a reduction in precipitate, or an improvement in the morphology of existing crystals.

Protocol 2: Crystal Soaking

This method is used when you already have crystals of your protein and wish to see if the compound can bind and potentially improve diffraction quality.[14][15]

Materials:

  • Pre-grown protein crystals in their crystallization drop.

  • 100 mM stock solution of this compound in DMSO.

  • Cryoprotectant solution (if required for data collection).

Methodology:

  • Soaking Solution Preparation:

    • Prepare a "soaking solution" by adding the 100 mM stock solution directly to the reservoir solution of your crystallization condition to a final concentration of 1-20 mM.

    • Rationale: Using the reservoir solution as the base for the soaking cocktail minimizes osmotic shock to the crystal. If cryoprotection is needed, the compound can also be added to the final cryoprotectant solution.

  • Soaking the Crystal:

    • Option A (Direct Addition): Add 0.1-0.2 µL of the concentrated stock solution directly to the crystallization drop containing the crystal. This is fast but can be disruptive.

    • Option B (Transfer): Using a cryo-loop, quickly transfer the crystal from its growth drop into a new drop containing the prepared soaking solution.[14] This is gentler and offers better control over the final ligand concentration.

  • Incubation:

    • Soak the crystal for a period ranging from 30 minutes to 24 hours. Shorter times are often sufficient for small molecules.

    • Rationale: The ideal soaking time is a balance. It must be long enough for the compound to diffuse into the crystal lattice but short enough to avoid crystal cracking or dissolution.[13]

  • Harvesting and Data Collection:

    • After soaking, transfer the crystal to a cryoprotectant solution (which may also contain the compound) and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data and compare the results to a native (un-soaked) crystal.

Section 4: Visualization & Workflow

A systematic approach is crucial for successfully implementing fragment-based crystallization strategies.

G Prot_Prep Protein Purification & QC Co_Cryst Co-Crystallization (Protein + Additive) Prot_Prep->Co_Cryst Apo_Cryst Grow Apo-Crystals Prot_Prep->Apo_Cryst Stock_Prep Prepare 100mM Additive Stock (DMSO) Stock_Prep->Co_Cryst Soaking Soaking (Apo Crystal + Additive) Stock_Prep->Soaking Screen Set up Crystallization Screening Plates Co_Cryst->Screen Harvest Harvest & Cryo-cool Soaking->Harvest Apo_Cryst->Soaking Observe Incubate & Observe (Compare to Control) Screen->Observe Observe->Harvest Data X-ray Data Collection & Analysis Harvest->Data

Caption: Experimental workflow for using this compound in crystallization.

Section 5: Troubleshooting and Data Interpretation

ProblemPossible CauseSuggested Solution
Increased Precipitation Compound insolubility or protein destabilization at the concentration used.Decrease the final concentration of the compound to 0.5-2 mM. Ensure the final DMSO concentration is below 5%.
No Change Observed The compound does not bind, or the binding site is not conducive to forming new lattice contacts.Try a different class of additive. If soaking, increase soak time or concentration.
Crystal Cracking (Soaking) Osmotic shock or significant conformational change upon binding.Reduce soaking time. Prepare the soaking solution using the exact mother liquor from the crystal drop. If cracking persists, co-crystallization is the better strategy.[16]
New Crystals, Poor Diffraction The new crystal form may be inherently less ordered.Attempt to optimize the new condition by fine-tuning the precipitant and pH. Microseeding from the new crystals into fresh drops can also help.

Interpreting Success: Success is not just the appearance of new crystals. A positive result can also be a change from needles to plates, a reduction in amorphous precipitate, or a measurable improvement in diffraction resolution from a soaked crystal compared to its native counterpart.

References

  • Protein crystallography and fragment-based drug design.PubMed.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Crystallographic Fragment Screening.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.MDPI.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.MDPI.
  • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses.PMC.
  • Halogen interactions in protein-ligand complexes: implications of halogen bonding for r
  • MagHelix™ Co-crystallization and Soaking.
  • Application of the Halogen Bond in Protein Systems.
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking.
  • Halogen bonds between ligands and proteins: Can we use them in valid
  • Structure–Energy Relationships of Halogen Bonds in Proteins.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.NIH.
  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simul
  • Soaking suggests “alternative facts”: Only co-crystallization discloses major ligand-induced interface rearrangements of a homodimeric tRNA-binding protein indicating a novel mode-of-inhibition.PLOS One.
  • Both co-crystallization and soaking strategies are possible for high...
  • (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB).
  • Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North
  • Close-up view of the benzamidine inhibitor molecule in model BT5...
  • Benzamidine binding to different Trypsin conformations...
  • Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1)
  • Protein Crystallography Part I_v1.3.Whitman College.
  • The FUSION protein crystalliz
  • A crystallization screen based on alternative polymeric precipitants.Biozentrum der Universität Würzburg.

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The Role of 2,3,4-Trifluoro-benzamidine in Inhibiting Specific Proteases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of 2,3,4-Trifluoro-benzamidine as a specific protease inhibitor. As a fluorinated derivative of the well-characterized serine protease inhibitor benzamidine, this compound presents unique properties for researchers in enzymology, protein biochemistry, and drug discovery. This guide will delve into the mechanistic basis of its inhibitory action, offer detailed protocols for its use in protease assays, and discuss its potential applications in therapeutic development.

I. Introduction: The Scientific Rationale for Fluorination of Benzamidine

Benzamidine is a classic competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2][3] Its positively charged amidinium group mimics the side chain of arginine, allowing it to bind reversibly to the S1 specificity pocket of these enzymes, which characteristically contains an aspartic acid residue at the base.[4][5] The interaction between the amidinium group and the aspartate residue is a key determinant of binding affinity.

The introduction of fluorine atoms onto the phenyl ring of benzamidine, as in this compound, is a strategic chemical modification. Fluorine is the most electronegative element and can significantly alter the physicochemical properties of a molecule. In this context, the trifluorination is expected to:

  • Modulate Basicity: The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the amidinium group. This alteration in basicity can fine-tune the strength of the electrostatic interaction with the aspartate residue in the S1 pocket, potentially leading to altered binding affinity and specificity.

  • Enhance Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with backbone amide groups or other residues in the active site, contributing to increased binding affinity.

  • Improve Metabolic Stability: Fluorination can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the compound, a desirable property for therapeutic candidates.

  • Increase Lipophilicity: The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can affect its cell permeability and pharmacokinetic properties.

II. Target Proteases and Specificity

Based on the established activity of benzamidine derivatives, this compound is predicted to be a competitive inhibitor of serine proteases that exhibit a preference for arginine at the P1 position of their substrates.[6][7][8]

Primary Targets:

  • Trypsin: A digestive serine protease with a well-defined S1 pocket that accommodates basic residues.[4][9]

  • Thrombin: A key enzyme in the blood coagulation cascade.[10][11][12][13][14]

  • Factor Xa: Another critical serine protease in the coagulation cascade.[15][16][17]

  • Plasmin: The primary enzyme responsible for fibrinolysis.[5]

The specificity of this compound for these and other proteases will be influenced by the unique electronic and steric properties conferred by the trifluorophenyl group. Researchers should experimentally determine the inhibition constants (Kᵢ) for a panel of proteases to ascertain its specific inhibitory profile.

III. Experimental Protocols

A. General Guidelines for Handling and Storage
  • Compound: this compound hydrochloride (or other salt form).

  • Storage: Store desiccated at -20°C, protected from light.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. For aqueous stocks, fresh preparation is recommended due to potential sensitivity to oxidation.[18][19]

B. Protocol 1: Determination of IC₅₀ and Kᵢ for a Target Protease

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against a specific serine protease using a chromogenic or fluorogenic substrate.

1. Materials:

  • Target protease (e.g., Trypsin, Thrombin)

  • Chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound A1 Add assay buffer, inhibitor, and protease to wells P1->A1 P2 Prepare protease and substrate solutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate reaction by adding substrate A2->A3 A4 Monitor absorbance/fluorescence kinetically A3->A4 D1 Calculate initial reaction velocities A4->D1 D2 Plot % inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 from the curve D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Caption: Workflow for determining IC₅₀ and Kᵢ of this compound.

3. Detailed Steps:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition.

  • Enzyme and Substrate Preparation: Prepare a working solution of the target protease and its substrate in assay buffer. The final concentration of the enzyme should be kept constant, while the substrate concentration should be at or below its Michaelis constant (Kₘ) for accurate Kᵢ determination.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound (or vehicle control)

    • Protease solution

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.

C. Protocol 2: Assessing Protease Specificity using a Protease Panel

To evaluate the specificity of this compound, it is essential to test its inhibitory activity against a panel of different proteases, including both serine proteases and those from other classes (e.g., cysteine, aspartyl, and metalloproteases).

1. Materials:

  • A panel of proteases (e.g., Trypsin, Thrombin, Factor Xa, Plasmin, Chymotrypsin, Papain, Pepsin, MMPs)

  • Specific substrates for each protease

  • Appropriate assay buffers for each enzyme

  • This compound

2. Experimental Workflow:

G cluster_setup Assay Setup cluster_screening Inhibition Screening cluster_analysis Data Analysis & Follow-up S1 Select a panel of proteases from different classes SC1 Perform single-point inhibition assays for each protease S1->SC1 S2 Choose a fixed concentration of This compound S2->SC1 SC2 Measure residual activity SC1->SC2 DA1 Calculate % inhibition for each protease SC2->DA1 DA2 Identify 'hit' proteases with significant inhibition DA1->DA2 DA3 Determine full IC50/Ki curves for 'hit' proteases DA2->DA3

Caption: Workflow for assessing the specificity of this compound.

3. Detailed Steps:

  • Follow the general procedure outlined in Protocol 1 for each protease in the panel.

  • Initially, a single high concentration of this compound (e.g., 100 µM) can be used for screening.

  • For any proteases that show significant inhibition in the initial screen, perform a full dose-response experiment to determine the IC₅₀ and Kᵢ values.

  • Compare the Kᵢ values across the different proteases to determine the selectivity profile of this compound.

IV. Data Presentation: Comparative Inhibition Profile

ProteaseClassPredicted InhibitionExperimental Kᵢ (µM)
TrypsinSerineStrongTo be determined
ThrombinSerineStrongTo be determined
Factor XaSerineModerate to StrongTo be determined
PlasminSerineModerateTo be determined
ChymotrypsinSerineWeak to NoneTo be determined
PapainCysteineNoneTo be determined
PepsinAspartylNoneTo be determined
MMP-2MetalloNoneTo be determined

This table provides a template for summarizing experimental findings. The predicted inhibition is based on the known pharmacology of benzamidine derivatives.

V. Mechanistic Insights: Visualizing the Inhibitor-Protease Interaction

The binding of this compound to the active site of a trypsin-like serine protease can be conceptually visualized as follows:

G cluster_protease Serine Protease Active Site S1_pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor This compound (Positively Charged Amidinium) Inhibitor->S1_pocket Hydrophobic & van der Waals Interactions of Trifluorophenyl Ring Inhibitor->Asp189 Electrostatic Interaction (Salt Bridge)

Caption: Conceptual diagram of this compound binding to a serine protease active site.

VI. Conclusion and Future Directions

This compound is a promising tool for researchers studying serine proteases. Its unique trifluorination pattern offers the potential for enhanced potency, selectivity, and metabolic stability compared to its parent compound, benzamidine. The protocols provided in this guide offer a robust framework for characterizing its inhibitory properties. Future studies should focus on elucidating its precise binding mode through co-crystallization with target proteases and evaluating its efficacy in cell-based and in vivo models of diseases where serine proteases are implicated, such as thrombosis and cancer.

VII. References

  • Stürzebecher, J., et al. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis Research, 36(5), 457-465. [Link]

  • Brandstetter, H., et al. (1998). Design of Benzamidine-Type Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 41(19), 3591-3597. [Link]

  • Guedes, R. C., et al. (2002). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry, 45(23), 5124-5132. [Link]

  • Re-C., et al. (1998). Design of Benzamidine-Type Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 41(19), 3591-3597. [Link]

  • Stürzebecher, J., et al. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. PubMed, PMID: 6512163. [Link]

  • Markwardt, F., et al. (1974). Inhibition of serine proteinases by benzamidine derivatives. PubMed, PMID: 4212258. [Link]

  • Phillips, S. A., et al. (2007). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. PubMed, PMID: 17306918. [Link]

  • Guedes, R. C., et al. (2002). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. American Chemical Society. [Link]

  • Aoki, Y., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 9903. [Link]

  • Guedes, R. C., et al. (2002). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

  • Stubbs, M. T., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. PubMed, PMID: 9876114. [Link]

  • Gupta, A. S., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(4), 1366-1376. [Link]

  • Coats, E. A. (1976). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of Medicinal Chemistry, 19(1), 131-136. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Suddath, F. L., et al. (1979). Inhibition of four human serine proteases by substituted benzamidines. PubMed, PMID: 110467. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva Lifesciences. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva Lifesciences. [Link]

  • Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(15), 1227-1234. [Link]

  • Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Google Patents.

  • Fisher Scientific. (n.d.). Protease inhibitors - Protein Purification. Fisher Scientific. [Link]

  • PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

  • Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives. Google Patents.

  • NCBI. (2012). Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • G-Biosciences. (n.d.). Fluoro™ Protease Assay. G-Biosciences. [Link]

  • MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Molecules. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI. [Link]

  • Zwaal, R. R., et al. (1995). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. PubMed, PMID: 7647711. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2,3,4-Trifluoro-benzamidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3,4-Trifluoro-benzamidine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic outcomes. As Senior Application Scientists, we combine our expertise in synthetic chemistry with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a frequent challenge in the synthesis of this compound, often stemming from the specific reactivity of the fluorinated starting material, 2,3,4-Trifluorobenzonitrile. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low or No Product Formation

A primary cause for low or no formation of the desired benzamidine is often related to the conditions of the Pinner reaction, the classical method for this transformation.

Question: My reaction shows a low conversion of the starting nitrile. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Pinner synthesis of this compound can be attributed to several factors, primarily revolving around the reaction conditions and the nature of the electron-deficient starting material.

Causality and Experimental Choices:

The Pinner reaction proceeds via the formation of a Pinner salt (an imidate salt), which is then converted to the amidine.[1][2] The key steps are the acid-catalyzed addition of an alcohol to the nitrile, followed by treatment with ammonia. The electron-withdrawing nature of the three fluorine atoms on the benzonitrile ring deactivates the nitrile group, making it less susceptible to protonation and subsequent nucleophilic attack by the alcohol.

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[1][2] Any water present will hydrolyze the intermediate imidate salt to the corresponding ester (ethyl 2,3,4-trifluorobenzoate) or amide, significantly reducing the yield of the desired amidine.[1][3]

    • Protocol: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use a drying tube on the reaction apparatus.

  • Optimize Acid Catalyst Concentration: Sufficient acid (typically anhydrous HCl gas) is crucial to protonate the nitrile and drive the reaction forward.

    • Protocol: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C). The reaction mixture should be saturated with HCl.

  • Control Reaction Temperature: The intermediate Pinner salt is thermally unstable and can decompose at higher temperatures.[2]

    • Protocol: Maintain a low temperature (0-5 °C) during the introduction of HCl gas and the initial phase of the reaction. The subsequent ammonolysis step can often be performed at room temperature.

  • Consider a Base-Catalyzed Alternative: For electron-poor nitriles, a base-catalyzed approach can sometimes be more effective than the traditional acid-catalyzed Pinner reaction.[2]

    • Experimental Workflow: A potential alternative is the direct aminolysis of the nitrile using a strong base like sodium amide or lithium bis(trimethylsilyl)amide. This approach avoids the sensitive Pinner salt intermediate.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts is a common source of low yield and can complicate the purification of this compound.

Question: My crude product shows multiple spots on TLC/peaks in GC-MS besides the desired product. What are these impurities and how can I minimize them?

Answer:

The primary impurities in the synthesis of this compound via the Pinner reaction are typically the unreacted starting material, the corresponding ester, and the amide.

Common Impurities and Their Formation:

ImpurityFormation Pathway
2,3,4-TrifluorobenzonitrileIncomplete reaction.
Ethyl 2,3,4-trifluorobenzoateHydrolysis of the intermediate ethyl 2,3,4-trifluorobenzimidate (Pinner salt) by trace amounts of water.[3]
2,3,4-TrifluorobenzamideHydrolysis of the target this compound or the intermediate imidate.

Mitigation Strategies:

  • Rigorous Anhydrous Technique: As mentioned previously, the exclusion of water is paramount to prevent the formation of the ester and amide byproducts.

  • Controlled Stoichiometry: Ensure the use of a sufficient excess of ammonia during the ammonolysis step to favor the formation of the amidine over competing hydrolysis reactions.

  • Optimized Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the degradation of the product.

Issue 3: Difficulties in Product Isolation and Purification

The physical properties of this compound and its hydrochloride salt can present challenges during work-up and purification.

Question: I am struggling to isolate a pure product. What are the recommended purification techniques?

Answer:

The purification strategy for this compound will depend on whether it is isolated as the free base or the hydrochloride salt. The hydrochloride salt is often more crystalline and easier to handle.

Purification Protocols:

  • Recrystallization of the Hydrochloride Salt:

    • Protocol: Dissolve the crude this compound hydrochloride in a minimal amount of a hot polar solvent, such as ethanol or isopropanol. If the solution is colored, treat with activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

  • Acid-Base Extraction for the Free Base:

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to extract the basic amidine into the aqueous phase as its hydrochloride salt. The neutral impurities (starting material, ester) will remain in the organic layer. Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to a pH > 10 to precipitate the free base. Extract the free base back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in the synthesis of this compound?

A1: The three electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic ring and the nitrile group. This has two main consequences:

  • Deactivation of the Nitrile: The nitrile group is less basic and therefore less readily protonated, which is the initial step in the acid-catalyzed Pinner reaction. This can lead to slower reaction rates and require more forcing conditions.

  • Increased Acidity of Amidine Protons: The resulting this compound is a weaker base compared to non-fluorinated benzamidines. This can be a factor in its extraction and purification.

Q2: Can I use a different alcohol for the Pinner reaction?

A2: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl imidate intermediate. However, ethanol is commonly used due to its favorable properties and ease of removal. The choice of alcohol may influence the reaction rate and the properties of the intermediate Pinner salt.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H NMR will show the characteristic aromatic and amine protons. 19F NMR is a powerful tool to confirm the fluorine substitution pattern.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Anhydrous HCl gas: This is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Ammonia: Ammonia gas or concentrated ammonium hydroxide solutions are corrosive and have a strong odor. Handle in a fume hood.

Experimental Protocols

Detailed Protocol for this compound Hydrochloride Synthesis via Pinner Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Formation of Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt)

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • To the flask, add 2,3,4-Trifluorobenzonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature remains below 10 °C.

  • After saturation with HCl, seal the flask and stir the mixture at room temperature for 12-24 hours. The Pinner salt may precipitate as a white solid.

Step 2: Ammonolysis to this compound hydrochloride

  • Cool the reaction mixture from Step 1 to 0-5 °C.

  • Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours. Alternatively, a solution of ammonia in ethanol can be added cautiously.

  • After the addition of ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude solid is this compound hydrochloride, which can then be purified by recrystallization.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your synthesis, the following decision tree illustrates a logical workflow for troubleshooting low yield.

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material (TLC/GC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High anhydrous Ensure Anhydrous Conditions incomplete_conversion->anhydrous Moisture Present? hcl Optimize HCl Saturation incomplete_conversion->hcl Insufficient Acid? temp_control Verify Low Temperature Control (0-5°C) incomplete_conversion->temp_control Temperature Too High? base_catalyzed Consider Base-Catalyzed Alternative incomplete_conversion->base_catalyzed Persistent Low Conversion check_impurities Analyze Crude Product for Impurities (NMR/GC-MS) complete_conversion->check_impurities ester_amide Presence of Ester/Amide Byproducts check_impurities->ester_amide Impurities Detected isolation_issue Product Loss During Work-up/Purification check_impurities->isolation_issue No Major Impurities ester_amide->anhydrous Hydrolysis Issue optimize_purification Refine Recrystallization or Extraction Technique isolation_issue->optimize_purification Optimize Purification Protocol

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Tidwell, T. T. (2008). The Pinner Reaction: A Classic Reaction of Nitriles.
  • Corcoran, N., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 337-353. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • Boyd, R. J., & Edgecombe, K. E. (1988). The effects of fluorine substitution on the structures and energies of some benzonitriles. Canadian Journal of Chemistry, 66(11), 2769-2775.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945–947. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • National Center for Biotechnology Information. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]

  • Google Patents. Preparation method for 2,3,4-trifluoronitrobenzene.
  • ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Google Patents. Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • National Center for Biotechnology Information. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. [Link]

  • Google Patents. Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Royal Society of Chemistry. Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. [Link]

  • Google Patents. Preparation method of 2,4,6-trifluorobenzylamine.
  • Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction. [Link]

  • Google Patents. Method to purify a crude stream containing hydrochlorofluoroolefin.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • ResearchGate. Future challenges and opportunities with fluorine in drugs?. [Link]

  • Google Patents. Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

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Technical Support Center: Purification of 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,4-Trifluoro-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable fluorinated building block. The unique electronic properties conferred by the trifluoro-substitution pattern present distinct challenges compared to simpler benzamidine analogues.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common purification failures and offers robust, validated troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?

This compound is an aromatic organic compound featuring a benzamidine core substituted with three fluorine atoms on the benzene ring.[1][2] The amidine group is a key pharmacophore in medicinal chemistry, known for its ability to act as a strong base and participate in hydrogen bonding, often mimicking the guanidinium group of arginine in interactions with biological targets like serine proteases.[3][4][5] The trifluorophenyl moiety significantly modulates the compound's pKa, lipophilicity, and metabolic stability, making it a desirable building block for novel therapeutics.

Purity is paramount because common impurities can interfere with subsequent reactions or biological assays. For instance, the primary hydrolytic degradation product, 2,3,4-Trifluorobenzamide, lacks the basic amidine functionality and will not participate in desired salt-bridge interactions, leading to misleading structure-activity relationship (SAR) data.

Q2: What are the most common impurities encountered during the synthesis of this compound?

The impurity profile is heavily dependent on the synthetic route. The most common method for preparing benzamidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (2,3,4-Trifluorobenzonitrile) with an alcohol, followed by treatment with ammonia.[6][7][8]

Based on this, the primary impurities are:

  • 2,3,4-Trifluorobenzonitrile (Starting Material): Incomplete conversion leads to carryover of the starting nitrile.

  • 2,3,4-Trifluorobenzamide (Hydrolysis Product): The amidine functional group is susceptible to hydrolysis, especially under neutral to basic aqueous conditions, yielding the corresponding amide.[9][10][11][12] This is the most prevalent and often most challenging impurity to remove.

  • Pinner Salt Intermediate (e.g., Ethyl 2,3,4-Trifluorobenzimidate hydrochloride): Incomplete ammonolysis of the intermediate imidate ester (Pinner salt) can leave it as a residual impurity.[6][8]

Q3: My crude product is a sticky oil or waxy solid instead of a crystalline powder. What should I do?

This is a frequent issue with highly functionalized or fluorinated molecules.[13][14] "Oiling out" during recrystallization typically occurs for one of three reasons:

  • High Impurity Load: The presence of significant impurities disrupts the crystal lattice formation.

  • Solvent Mismatch: The boiling point of the chosen recrystallization solvent may be higher than the melting point of your compound, causing it to melt before it dissolves.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming ordered crystals.

Initial Action: Before attempting a complex purification, perform a simple aqueous work-up. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a saturated sodium bicarbonate solution to remove any acidic impurities (like residual HCl from a Pinner reaction), followed by a brine wash. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. This cleaner material often has a much higher propensity to crystallize. If it remains an oil, proceed to the troubleshooting guides for chromatography or advanced crystallization techniques.

Q4: How do I assess the purity of my final product?

A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% TFA is a good starting point.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of key impurities. For example, the amide proton of 2,3,4-Trifluorobenzamide will have a distinct chemical shift compared to the amidine protons. ¹⁹F NMR can also be highly informative for confirming the substitution pattern and detecting fluorinated impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help identify the mass of unknown impurities when coupled with HPLC (LC-MS).[16]

Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental challenges.

Problem 1: Persistent Contamination with 2,3,4-Trifluorobenzamide

The neutral amide impurity is often difficult to separate from the basic benzamidine product by simple extraction. Its polarity can be similar enough to co-elute during chromatography or co-precipitate during recrystallization.

G start Crude Product (Amidine + Amide Impurity) check_form Is the product a free-flowing solid? start->check_form recrystallization Attempt pH-Controlled Recrystallization check_form->recrystallization Yes oil_workup Perform Acid/Base Extraction to remove Amide check_form->oil_workup No (Oil/Gummy) chromatography Purify via Flash Column Chromatography final_product Pure this compound chromatography->final_product recrystallization->chromatography Failure recrystallization->final_product Success oil_workup->chromatography

Caption: Decision tree for selecting the primary purification strategy.

This method is highly effective for separating compounds with different polarities, like the basic amidine from the neutral amide.

Rationale: Silica gel is slightly acidic. The basic amidine will interact more strongly with the stationary phase than the neutral amide. By adding a small amount of a basic modifier (like triethylamine or ammonia) to the mobile phase, you can prevent severe peak tailing and achieve a clean separation.

Step-by-Step Methodology:

  • Adsorb Sample: Dissolve your crude material (max 1g for a 40g column) in a minimal amount of dichloromethane (DCM) or methanol. Add ~2-3x the mass of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents solvent effects and improves resolution.

  • Prepare Column and Mobile Phase:

    • Stationary Phase: Standard silica gel (40-63 µm).

    • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective. A common starting point is a gradient from 100% DCM to 90:10 DCM:MeOH.

    • Crucial Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the methanolic portion of the mobile phase. This is essential to prevent irreversible binding and tailing of the basic amidine on the silica.

  • Elution:

    • Load the dry-loaded sample onto the pre-equilibrated column.

    • Begin the gradient elution. The less polar 2,3,4-Trifluorobenzonitrile (if present) will elute first, followed by the 2,3,4-Trifluorobenzamide.

    • The desired this compound will elute at higher methanol concentrations.

  • Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions. Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Problem 2: Low Yields and Product "Oiling Out" During Recrystallization

Fluorinated compounds often have unique solubility profiles that defy standard solvent selection rules.[14] A systematic approach is required.

Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[17] For polar fluorinated molecules, a two-solvent system (a "solvent" and an "anti-solvent") is often more effective than a single-solvent system.

Step-by-Step Methodology:

  • Screening: Place a small amount (~10-20 mg) of your crude product into several small test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. See the table below for starting suggestions. A good "solvent" will dissolve the compound readily. A good "anti-solvent" will not.

  • Heat & Cool:

    • If a solvent dissolves the compound at room temperature, it's not suitable for single-solvent recrystallization.

    • If it does not dissolve, heat the tube gently. If the compound dissolves when hot, you have a potential single-solvent system. Let it cool slowly to room temperature, then place it in an ice bath to see if crystals form.

  • Two-Solvent System:

    • Find a pair where one solvent (e.g., Methanol, Isopropanol) readily dissolves your compound, and another (e.g., Hexanes, Water, Diethyl Ether) is an anti-solvent in which it is insoluble.

    • Dissolve the compound in a minimum amount of the hot "solvent".

    • Add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "solvent" back to make the solution clear again.

    • Allow the solution to cool slowly. This controlled precipitation is key to forming high-quality crystals.

SolventBoiling Point (°C)PolarityComments
Isopropanol (IPA)82.6Polar ProticOften a good starting point for polar molecules.
Acetonitrile81.6Polar AproticCan be effective for fluorinated compounds.
Ethyl Acetate77.1Mid-PolarityGood "solvent" to pair with hexanes.
Toluene110.6Non-PolarCan be effective, but high boiling point risks oiling out.
Heptane/Hexanes~69-98Non-PolarExcellent as an "anti-solvent".
Water100Very PolarGood as an "anti-solvent" if product is not a hydrochloride salt.
Understanding the Primary Degradation Pathway

The primary challenge in handling this compound is its susceptibility to hydrolysis. This is particularly problematic during aqueous work-ups or if the compound is stored improperly. The reaction is base-catalyzed, where a hydroxide ion attacks the electrophilic carbon of the amidine.[9][11][12]

G cluster_main Hydrolysis Pathway Amidine This compound Intermediate Tetrahedral Intermediate Amidine->Intermediate + OH⁻ (Base-catalyzed attack) Amide 2,3,4-Trifluoro-benzamide (Impurity) Intermediate->Amide - NH₃ (Loss of Ammonia)

Caption: Base-catalyzed hydrolysis pathway leading to the formation of the amide impurity.

Pro-Tip: To minimize hydrolysis, always perform aqueous extractions under acidic conditions (pH 2-4) if possible. When storing the compound, ensure it is in a dry, solid form, preferably as a hydrochloride salt, which is significantly more stable. Avoid storing solutions in protic solvents for extended periods.

References
  • Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

  • ANU Open Research. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • Chromatography Online. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Benzidine. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
  • ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 2,3,4-Trifluoro-benzamidine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Challenge

2,3,4-Trifluoro-benzamidine is a substituted benzamidine derivative of interest in drug discovery, likely as a serine protease inhibitor.[1][2] Its chemical structure, featuring a trifluorinated phenyl ring, suggests significant lipophilicity, which often leads to poor aqueous solubility.[3][4] This low solubility is a primary hurdle for researchers, as accurate and reproducible results in biological assays depend on the compound being fully dissolved in the aqueous assay medium.

This technical guide provides a structured approach to overcoming the solubility challenges associated with this compound. It offers a series of frequently asked questions for quick reference, in-depth troubleshooting guides for persistent issues, and detailed protocols for systematic solubility enhancement.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of this compound?

For initial stock preparation, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice, capable of dissolving a wide range of polar and non-polar compounds.[5] Alternatives include dimethylformamide (DMF) or ethanol.[6][7] A starting concentration of 10-20 mM in 100% DMSO is a practical goal.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?

This is the most common solubility issue. The compound is soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. This occurs because the final concentration of the compound exceeds its maximum solubility in the final buffer/media composition.

Quick Fixes:

  • Reduce Final Concentration: Your target concentration may be too high. Determine the compound's maximum solubility in the final assay buffer (see Protocol 2).

  • Improve Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions, potentially in a mixture of organic solvent and aqueous buffer, before the final dilution step (see Protocol 3).

  • Gentle Warming & Mixing: Pre-warming the aqueous buffer to 37°C and vortexing during the addition of the compound can sometimes help keep it in solution.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, this is a highly effective strategy. The benzamidine functional group is basic.[8] In an acidic environment (pH < 7), the amidine group will be protonated, forming a positively charged salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[9][10] Preparing your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your assay, can dramatically improve solubility.

Q4: What is the maximum concentration of DMSO I can use in my biological assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[6] Some sensitive assays may even require a final concentration of <0.1%. Always run a "vehicle control" (assay buffer + the same final concentration of DMSO, without the compound) to ensure the solvent itself does not affect your experimental results.

Q5: Should I use a hydrochloride salt form of the compound if it's available?

Absolutely. If a hydrochloride (HCl) or other salt form of this compound is available, it is strongly recommended.[6][11] These salt forms are intrinsically more water-soluble than the free base and can often be dissolved directly in an aqueous buffer, bypassing the need for organic co-solvents entirely.

Section 2: In-Depth Troubleshooting Guide

Issue: Persistent Precipitation in Aqueous Media

Causality: When a compound is diluted from a DMSO stock into an aqueous buffer, you are assessing its kinetic solubility. The compound is transiently in a supersaturated state before it begins to precipitate or aggregate. If the compound is highly lipophilic (often termed a "grease-ball" molecule) or has a very stable crystal lattice ("brick-dust" molecule), it will rapidly fall out of solution.[3]

Systematic Solutions:

  • Co-Solvent Optimization: If DMSO is causing issues, consider ethanol. While often a weaker solvent, it can sometimes be more forgiving upon dilution.

  • pH Modification: This is the most powerful chemical modification you can make.[9] Systematically test the solubility in a range of buffers from pH 5.0 to 7.4 to find the optimal pH where the compound remains soluble without compromising your assay's integrity.

  • Use of Excipients (Advanced): For highly intractable compounds, formulation strategies may be necessary. The most common for in-vitro use is complexation with cyclodextrins.[12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic trifluorobenzamidine, presenting a more soluble complex to the aqueous environment.[5]

Workflow for Selecting a Solubilization Strategy

The following decision tree provides a logical workflow for addressing solubility issues with this compound.

G start Start: Solubility Issue with This compound solvent_choice Prepare 10-20 mM Stock in 100% DMSO start->solvent_choice dilution Dilute Stock to Final Assay Conc. in Aqueous Buffer (e.g., PBS pH 7.4) solvent_choice->dilution precip_check Does it Precipitate? dilution->precip_check success1 Success! Proceed with Assay. (Run Vehicle Control) precip_check->success1 No troubleshoot Troubleshooting Path precip_check->troubleshoot Yes reassess Re-assess Final Conc. Is it too high? (See Protocol 2) troubleshoot->reassess ph_adjust Try Acidic Buffer (e.g., PBS pH 6.0) Is this assay-compatible? ph_check Soluble? ph_adjust->ph_check advanced Advanced Strategy: Consider Cyclodextrin Complexation ph_check->advanced No success2 Success! Proceed with Assay. ph_check->success2 Yes optimize_dilution Optimize Dilution Protocol (See Protocol 3) optimize_dilution->ph_adjust reassess->optimize_dilution

Caption: Decision tree for troubleshooting solubility.

Section 3: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh approximately 1-5 mg of this compound powder into a sterile, conical microfuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., for 1 mg of compound with MW 174.12 g/mol , add 574 µL of DMSO for a 10 mM stock).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and/or sonicate for 5-10 minutes until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Kinetic Solubility

This protocol helps you find the highest concentration at which your compound will remain in solution in your final assay buffer.

  • Prepare Buffer: Use the exact same aqueous buffer or cell culture medium that will be used in your final assay.

  • Serial Dilution of Stock: Prepare a series of dilutions of your 10 mM DMSO stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Test Dilutions: In a clear 96-well plate, add 198 µL of your assay buffer to each well.

  • Add Compound: Add 2 µL of each DMSO dilution from step 2 to the corresponding wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). This will give final compound concentrations of 50 µM, 20 µM, 10 µM, 5 µM, etc.

  • Incubate & Observe: Incubate the plate at room temperature or your assay temperature for 1-2 hours. Visually inspect each well against a dark background for any signs of cloudiness, haziness, or crystalline precipitate. The highest concentration that remains perfectly clear is your maximum kinetic solubility under these conditions.

Protocol 3: Step-wise Dilution Protocol to Avoid Precipitation

This method, also known as a "serial dilution" or "intermediate dilution" method, can prevent the compound from crashing out of solution.

  • Prepare High-Concentration Stock: Start with your 10 mM stock in 100% DMSO (from Protocol 1).

  • Create Intermediate Dilution: Make an intermediate 1:10 dilution of your stock in 100% DMSO to get a 1 mM solution.

  • Create Aqueous Intermediate: In a fresh tube, make a 1:10 dilution of the 1 mM DMSO solution into your final aqueous assay buffer. This creates a 100 µM solution in 10% DMSO. Vortex immediately.

  • Final Dilution: Use the 100 µM solution from step 3 to make your final dilutions in the assay buffer. For example, a 1:10 dilution will yield a final concentration of 10 µM with a much more tolerable final DMSO concentration of 1%.

Section 4: Solvent Data Summary

The following table summarizes key information for common solvents used in preparing compounds for biological assays.

SolventTypeTypical Max Stock Conc.Recommended Max Assay Conc. (v/v)Key Considerations
DMSO Aprotic, Polar10 - 50 mM< 0.5%Gold standard; can be cytotoxic at >1%.[5][6]
Ethanol (EtOH) Protic, Polar5 - 20 mM< 1.0%Can have specific biological effects; less likely to cause precipitation upon dilution than DMSO.
DMF Aprotic, Polar10 - 50 mM< 0.5%Strong solvent but has higher toxicity concerns; use with caution.[7]
Aqueous Buffer (pH < 7) Protic, PolarVariable (must test)N/AIdeal for basic compounds like benzamidines; avoids organic solvents.[9]

References

  • Di, L. & Kerns, E. H. (2016).
  • Jain, A., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. Available at: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Drug Delivery Science and Technology.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199750, this compound. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Available at: [Link]

  • De-Miguel, I., et al. (2024). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
  • Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • University of Tartu, Chair of Analytical Chemistry. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Ksiazek, M., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral Microbiology and Immunology. Available at: [Link]

Sources

Technical Support Center: Stability of 2,3,4-Trifluoro-benzamidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3,4-Trifluoro-benzamidine. We address common stability issues encountered in aqueous solutions, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experiments. While specific kinetic data for the 2,3,4-trifluoro derivative is not extensively published, the principles outlined here are derived from the established chemistry of benzamidine and related fluorinated compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What is the primary stability concern for this compound in aqueous solutions?

The primary stability concern is hydrolysis, which converts the active benzamidine moiety into the corresponding inactive benzamide. This reaction is highly dependent on the pH of the solution. The electron-withdrawing nature of the three fluorine atoms on the benzene ring likely increases the electrophilicity of the amidine carbon, potentially making this compound more susceptible to nucleophilic attack by water or hydroxide ions compared to unsubstituted benzamidine.

Q2: How does pH influence the stability of my this compound solution?

The rate of hydrolysis is significantly accelerated under neutral to basic conditions (pH ≥ 7). Research on unsubstituted benzamidinium shows that while it is relatively stable at pH 9 (t½ ≈ 300 days), the half-life drops dramatically as the pH increases, to just 6 days at pH 11 and 15 hours at pH 13.[1] The dominant degradation pathway involves the attack of a hydroxide ion (HO⁻) on the neutral benzamidine base.[1] Therefore, maintaining a slightly acidic pH (pH 4-6) is crucial for maximizing the solution's shelf-life.

Q3: What is the expected degradation product, and how can I detect it?

The hydrolysis of this compound will yield 2,3,4-Trifluorobenzamide . This can be monitored analytically using techniques like High-Performance Liquid Chromatography (HPLC). In a typical reverse-phase HPLC run, you would observe a decrease in the peak area of the parent compound (this compound) and the concurrent appearance and increase of a new peak corresponding to the more polar 2,3,4-Trifluorobenzamide.

Q4: What are the best practices for preparing and storing aqueous stock solutions?

Given the susceptibility to hydrolysis, the most reliable practice is to prepare aqueous solutions fresh for each experiment .[2] If storage is unavoidable, it should be for the shortest possible duration. Based on data for the parent compound, benzamidine hydrochloride, storing aqueous solutions for more than one day is not recommended.[3]

For short-term storage (hours to a few days), we recommend:

  • Use a slightly acidic buffer (e.g., pH 5 citrate or acetate buffer).

  • Store at 2-8°C.

  • Protect from light.

For longer-term storage, prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol, where the compound is more stable.[3] These can be stored at -20°C or -80°C. Subsequent dilutions into aqueous buffers should be made immediately before use.

Q5: Besides hydrolysis, are there other potential degradation pathways?

Benzamidine derivatives can also be sensitive to oxidation.[2] While hydrolysis is the more pressing concern in aqueous buffers, it is good practice to use degassed water or buffers for solution preparation to minimize oxidative stress, especially if the solution will be stored or if your experimental system is sensitive to oxidative byproducts.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues that may arise from compound instability.

Observed Issue Potential Cause & Explanation Recommended Troubleshooting Steps
Loss of biological activity or inconsistent results between experiments. Compound Degradation via Hydrolysis. The amidine functional group is critical for the biological activity of many benzamidine-based inhibitors. Hydrolysis to the inactive benzamide form will lead to a quantifiable loss of potency. This is especially prevalent in physiological buffers (e.g., PBS at pH 7.4).1. Prepare Fresh Solutions: Discard any old aqueous stock solutions and prepare a new one immediately before your experiment.[2][3] 2. Verify Buffer pH: Confirm the pH of your final assay buffer. If it is neutral or basic, minimize the incubation time of the compound in that buffer. 3. Perform a Stability Check: Use the HPLC protocol below (Protocol 2) to assess the compound's stability in your specific experimental buffer and conditions.
Precipitate forms in the aqueous solution upon storage or after dilution from an organic stock. Poor Solubility or pH Shift. this compound is typically used as a hydrochloride salt to enhance water solubility. If the pH of the solution is raised, the compound can convert to its less soluble free base form, causing it to precipitate.1. Check Final Concentration: Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit. 2. Control pH: Maintain a slightly acidic pH if possible. When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can crash out. 3. Consider Solubilizing Agents: If working at a challenging pH is necessary, consider the use of co-solvents or other excipients, but validate their compatibility with your assay first.
Experimental Protocols & Workflows
Protocol 1: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a fresh aqueous stock solution with considerations for maximizing stability.

  • Pre-Requisites: Use high-purity (≥18 MΩ·cm) water. If oxidation is a concern, degas the water by sparging with nitrogen or argon for 15-20 minutes.

  • Buffer Selection: Choose a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). Avoid phosphate buffers if complex kinetics are a concern, as seen with other fluorinated compounds.[4]

  • Weighing: Accurately weigh the required amount of this compound hydrochloride in a suitable container.

  • Dissolution: Add a portion of the chosen buffer to the solid and vortex or sonicate gently until the solid is fully dissolved.

  • Final Volume: Adjust the solution to the final desired volume with the buffer.

  • Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter (e.g., PVDF or PES) that has low protein binding and is compatible with your buffer.

  • Usage: Use the solution immediately for the best results.

Workflow for Solution Preparation and Handling

The following diagram illustrates the recommended workflow for preparing and using aqueous solutions of this compound.

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Short-Term Storage (If Necessary) weigh 1. Weigh Compound buffer 2. Select & Degas Acidic Buffer (pH 5-6) weigh->buffer dissolve 3. Dissolve Compound in Buffer buffer->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter fresh_use 5. IMMEDIATE USE (Recommended Pathway) filter->fresh_use Ideal Path store Store at 2-8°C Protect from Light (Max 24 hours - VALIDATE) filter->store Alternative Path (User Validation Required) assay 6. Add to Assay (Minimize time at pH ≥ 7) fresh_use->assay store->assay

Caption: Recommended workflow for preparing and handling aqueous solutions.

Protocol 2: Preliminary Stability Assessment via HPLC

This protocol allows you to quantify the stability of this compound in your specific buffer system.

  • Preparation: Prepare a ~1 mg/mL solution of the compound in your chosen aqueous experimental buffer as described in Protocol 1.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis (e.g., 50 µg/mL), and inject it into the HPLC system to get the initial (T=0) peak area of the parent compound.

  • Incubation: Place the remaining stock solution under your desired experimental conditions (e.g., 25°C or 37°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from the stock solution.

  • Analysis: Dilute each aliquot to the same concentration as the T=0 sample and analyze it by HPLC under the same conditions.

  • Data Interpretation:

    • Plot the peak area of this compound against time. A significant decrease indicates instability.

    • Monitor for the appearance of a new peak, which is likely the 2,3,4-Trifluorobenzamide degradation product. The sum of the peak areas (parent + degradant, assuming similar molar absorptivity) should remain constant.

Visualizing the Hydrolysis Pathway

The primary degradation mechanism is the base-catalyzed hydrolysis of the amidine group.

Hydrolysis cluster_conditions Conditions Amidine This compound (Active) Amide 2,3,4-Trifluorobenzamide (Inactive) Amidine->Amide H₂O, OH⁻ (Hydrolysis) Aqueous Buffer Aqueous Buffer pH ≥ 7 (Base-Catalyzed) pH ≥ 7 (Base-Catalyzed)

Caption: Simplified diagram of the hydrolysis degradation pathway.

References
  • Benzamidine hydrochloride hydrate | B6506-25G. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

  • Tiwary, P., & Berne, B. J. (2022). Water regulates the residence time of Benzamidine in Trypsin. Proceedings of the National Academy of Sciences, 119(39), e2204270119. Available at: [Link]

  • Tiwary, P., & Berne, B. J. (2022). Water regulates the residence time of Benzamidine in Trypsin. PubMed. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Tiwary, P., & Berne, B. J. (2022). Water regulates the residence time of Benzamidine in Trypsin. ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Clegg, J. K., et al. (2019). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. Retrieved from [Link]

  • Jones, M. F. (1981). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Journal of Pharmacy and Pharmacology, 33(5), 274-278. Retrieved from [Link]

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overcoming side reactions in the synthesis of 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4-Trifluoro-benzamidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, field-tested advice to help you overcome common challenges and side reactions encountered during its synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing Electron-Deficient Benzamidines

This compound is a valuable building block in drug discovery, particularly for inhibitors of serine proteases like thrombin and trypsin, where the benzamidine moiety acts as a potent pharmacophore. However, its synthesis is not trivial. The presence of three strongly electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the nitrile group, making the molecule susceptible to specific side reactions.

The most common and reliable method for converting an aromatic nitrile to a benzamidine is the Pinner reaction .[1][2] This reaction involves the acid-catalyzed addition of an alcohol to the nitrile to form an intermediate imino ester salt (a "Pinner salt"), which is subsequently treated with ammonia to yield the final amidine.[3] This guide will focus primarily on troubleshooting this pathway, as it is where most experimental challenges arise.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yields are low, and I'm isolating 2,3,4-Trifluorobenzamide and/or an ester byproduct. What is happening?

This is the most common issue and is almost always caused by the presence of water in the reaction. Both the starting nitrile and the intermediate Pinner salt are highly susceptible to hydrolysis under the acidic reaction conditions.

Root Cause Analysis:

  • Pinner Salt Hydrolysis: The imino ester intermediate is readily attacked by water to form a tetrahedral intermediate that collapses to yield an ester (e.g., methyl 2,3,4-trifluorobenzoate if using methanol) and an ammonium salt. This pathway is often faster than the desired ammonolysis if water is present.[3]

  • Nitrile Hydrolysis: The starting 2,3,4-Trifluorobenzonitrile can also be directly hydrolyzed under acidic conditions to the corresponding 2,3,4-Trifluorobenzamide, which may be difficult to separate from the desired product.[4]

Core Solution: Implement Rigorous Anhydrous Technique

The Pinner reaction must be performed under strictly anhydrous conditions to prevent these side reactions.[2] Low temperatures are also crucial as they help prevent the thermal decomposition of the thermodynamically unstable Pinner salt intermediate.[2]

dot

Caption: Troubleshooting workflow for hydrolysis-related side reactions.

Experimental Protocol: Anhydrous Pinner Reaction

  • Glassware Preparation: All glassware (round-bottom flask, condenser, gas inlet adapter) must be oven-dried at 120 °C overnight or flame-dried under a high vacuum and allowed to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation:

    • Solvent: Use anhydrous alcohol (e.g., ethanol or methanol, <50 ppm water), preferably freshly distilled from magnesium turnings. Diethyl ether used for precipitation must be distilled from sodium/benzophenone.

    • Acid: Use anhydrous hydrogen chloride gas. This can be generated in-situ or bubbled from a cylinder through a sulfuric acid drying trap. Do not use concentrated aqueous HCl.

    • Ammonia: Use anhydrous ammonia gas or a solution of ammonia in an anhydrous alcohol, prepared by bubbling ammonia gas through the cold solvent.

  • Step 1: Formation of the Pinner Salt (Ethyl 2,3,4-Trifluorobenzimidate Hydrochloride)

    • To a flame-dried, argon-purged flask, add 2,3,4-Trifluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly bubble dry HCl gas through the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.

    • Continue the HCl addition until the solution is saturated. The Pinner salt will often precipitate as a white solid.

    • Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting nitrile.

  • Step 2: Ammonolysis to this compound

    • Cool the reaction mixture (or the isolated Pinner salt suspended in anhydrous alcohol) to -10 °C.

    • Slowly bubble anhydrous ammonia gas through the mixture. This is a highly exothermic reaction and must be controlled carefully.

    • After saturation with ammonia, seal the vessel and allow it to warm to room temperature and stir for 4-6 hours.

    • The product is typically formed as its hydrochloride salt.

FAQ 2: My product is contaminated with a significant amount of 2,3,4-Trifluorobenzoic acid. How can I remove it?

The formation of the carboxylic acid is due to hydrolysis, as discussed in FAQ 1. While prevention is the best strategy, effective purification is possible if it does form.

Root Cause Analysis:

  • Hydrolysis of the nitrile, imino ester, or even the final amidine can occur if the reaction is quenched with water or exposed to moisture during workup before the pH is properly adjusted.

Core Solution: pH-Controlled Liquid-Liquid Extraction

This separation leverages the different acid-base properties of the components. The target amidine is strongly basic, the byproduct acid is acidic, and any unreacted nitrile is neutral.

Experimental Protocol: Purification via Extraction

  • Solvent Removal: After the ammonolysis step, remove the volatile components (excess ammonia, alcohol, ether) under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Removes Amidine): Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic benzamidine will be protonated and move into the aqueous layer, leaving the neutral nitrile starting material and other neutral impurities in the organic layer.

  • Basification and Re-extraction: Carefully basify the separated acidic aqueous layer to a pH > 12 using cold 2-4 M NaOH or KOH. This deprotonates the benzamidine hydrochloride, regenerating the free-base amidine, which will often precipitate or can be extracted back into a fresh portion of an organic solvent (like ethyl acetate or DCM).

  • Final Wash and Drying: Wash the final organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified this compound free base.

dot

Purification_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture in EtOAc (Amidine, Acid, Nitrile) Organic_Phase_1 Organic Layer 1: - Unreacted Nitrile - Neutral Impurities Crude->Organic_Phase_1 Separate Layers Aqueous_Phase_1 Aqueous Layer 1: - Amidine-HCl Salt - Carboxylic Acid Salt Crude->Aqueous_Phase_1 Extract with 1M HCl Organic_Phase_2 Final Product: Pure Amidine Free Base in EtOAc Aqueous_Phase_1->Organic_Phase_2 Separate Layers Aqueous_Phase_2 Aqueous Layer 2: - NaCl / KCl Aqueous_Phase_1->Aqueous_Phase_2 Basify to pH > 12 Extract with EtOAc

Caption: Liquid-liquid extraction workflow for purification.

FAQ 3: The reaction seems to stall, and I have a large amount of unreacted 2,3,4-Trifluorobenzonitrile even after extended reaction times. Why?

While the electron-withdrawing fluorine groups make the nitrile carbon more electrophilic and thus more susceptible to attack by the alcohol, they also decrease the basicity of the nitrogen atom. This can make the initial, crucial protonation step of the Pinner reaction more difficult.[3]

Root Cause Analysis:

  • Insufficient Acid Catalyst: The concentration of HCl may not be high enough to achieve the necessary concentration of the protonated nitrilium intermediate.

  • Low Reaction Temperature: While necessary to prevent side reactions, excessively low temperatures (< 0 °C) during the Pinner salt formation may slow the reaction rate to an impractical level.

Core Solution: Optimizing Reaction Conditions

Table 1: Parameter Optimization for Pinner Salt Formation

ParameterStandard ConditionTroubleshooting ActionRationale
HCl Concentration Saturated solution at 0 °CRe-saturate the solution with dry HCl gas after a few hours.Ensures a sufficient concentration of the active catalytic species to drive the equilibrium towards the protonated nitrile.
Temperature 0-5 °CAllow the reaction to proceed at the higher end of this range (e.g., 4-5 °C) or even at room temperature for a short period if TLC shows no product formation at all.Balances the need for thermal stability of the Pinner salt with achieving a practical reaction rate.[2]
Reaction Time 12-24 hoursExtend the reaction time to 48 hours, monitoring periodically.Some sterically hindered or electronically deactivated nitriles simply require longer reaction times for conversion.
Lewis Acid Promotion Not standardConsider the addition of a Lewis acid like trimethylsilyl triflate (TMSOTf) as an alternative to Brønsted acids.Lewis acids can also activate the nitrile group towards nucleophilic attack and may be effective in cases where protonation is difficult.[5]

Summary and Best Practices

Successfully synthesizing this compound hinges on meticulous control over reaction conditions to outcompete inherent side reactions.

  • Anhydrous is Absolute: Water is the primary enemy. Invest time in preparing dry reagents, solvents, and glassware.

  • Temperature is Critical: Maintain cold temperatures (0-5 °C) during Pinner salt formation and ammonolysis to maximize stability and minimize decomposition.

  • Master the Workup: Use pH-controlled extraction as your primary purification tool to efficiently separate the basic product from acidic and neutral impurities.

  • Monitor Your Reaction: Use TLC or GC-MS to track the consumption of starting material and the formation of intermediates and products. This data is invaluable for making informed decisions about reaction time and conditions.

By understanding the "why" behind these protocols, researchers can adapt and troubleshoot effectively, leading to higher yields and purities in their synthesis of this critical pharmaceutical building block.

References

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents. Link

  • CN102924441A - Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. Link

  • Benzamidine hydrochloride synthesis - ChemicalBook. Link

  • CN106565540A - Synthesis method for benzamidine derivatives - Google Patents. Link

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - Molecules (MDPI). Link

  • Pinner reaction - Wikipedia. Link

  • Pinner Reaction - Merck Index via R. Roger, D. Neilson, Chem. Rev. 61, 179 (1961). Link

  • Pinner Reaction - J&K Scientific. Link

  • Pinner Reaction - Organic Chemistry Portal. Link

  • A Lewis acid-promoted Pinner reaction - Beilstein Journal of Organic Chemistry. Link

  • Base Hydrolysis of Benzonitrile - YouTube. Link

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Technical Support Center: Optimizing Enzyme Inhibition Assays with 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3,4-Trifluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enzyme inhibition assays utilizing this potent inhibitor. Here, we synthesize our expertise in enzyme kinetics and small molecule inhibitors to ensure your experiments are robust, reproducible, and yield high-quality data.

Introduction to this compound

This compound is a competitive inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Benzamidine and its derivatives are known to target the active site of enzymes like trypsin, thrombin, and plasmin. The trifluoromethyl group in this compound can enhance its potency, selectivity, and metabolic stability, making it a valuable tool in drug discovery and biochemical research.[1][2][3][4] However, its unique physicochemical properties also present specific challenges in experimental design and execution. This guide will address these challenges head-on, providing you with the knowledge to optimize your assays for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

1. How should I prepare and store stock solutions of this compound?

  • Answer: Proper preparation and storage of your inhibitor stock solution are critical for reproducible results.[5][6]

    • Solvent Selection: Due to the lipophilic nature of the trifluoromethyl group, this compound may have limited solubility in aqueous buffers alone.[2] We recommend preparing a high-concentration primary stock solution (e.g., 10-50 mM) in an organic solvent such as DMSO or ethanol.[7]

    • Stock Solution Preparation: To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in the chosen solvent.[5][8] Gentle warming or sonication can aid in dissolution.[9]

    • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture. Aqueous solutions of benzamidine are generally not recommended for long-term storage as they can be prone to hydrolysis, especially at non-optimal pH.[7]

2. My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

  • Answer: Precipitation of the inhibitor is a common issue, especially with hydrophobic compounds.[10][11]

    • Lower the Final Organic Solvent Concentration: While a primary stock in DMSO is recommended, the final concentration of DMSO in your assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Serial Dilutions: Perform serial dilutions of your primary stock in the same organic solvent before making the final dilution into the aqueous assay buffer.

    • Buffer Composition: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds. Consider using a lower concentration of your buffer salts if compatible with your enzyme's stability and activity.[10]

    • Temperature: Increasing the assay temperature slightly may improve solubility, but ensure this is within the optimal range for your enzyme's activity.[10]

3. I am seeing inconsistent IC50 values for this compound. What could be the cause?

  • Answer: Inconsistent IC50 values can stem from several factors.

    • Assay Conditions: The IC50 value is highly dependent on the assay conditions, particularly the substrate concentration relative to its Km.[12] To obtain a more constant measure of inhibitor potency, it is recommended to determine the inhibition constant (Ki).

    • Enzyme Concentration: If the inhibitor is "tight-binding" (i.e., the Ki is close to the enzyme concentration), the IC50 can be influenced by the enzyme concentration.[13]

    • Pipetting Errors: Ensure accurate pipetting, especially when preparing serial dilutions of the inhibitor.[17][18]

4. Can this compound interfere with fluorescence-based assays?

  • Answer: Yes, fluorinated compounds and aromatic structures can potentially interfere with fluorescence-based assays.[19][20][21]

    • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[19][20]

    • Quenching: The compound could absorb light at the excitation or emission wavelength, leading to a decrease in the fluorescent signal (quenching).[19]

    • Control Experiments: It is crucial to run control experiments with this compound in the absence of the enzyme to assess its effect on the assay's fluorescence signal.

Troubleshooting Guides

Problem 1: Low or No Inhibition Observed
Possible Cause Recommended Solution
Degraded Inhibitor Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and stock solutions.
Incorrect Inhibitor Concentration Verify the calculations for your stock solution and dilutions. Use calibrated pipettes for accuracy.[17][18]
Inappropriate Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for both enzyme activity and inhibitor stability.
Enzyme Not Susceptible Confirm from literature or previous experiments that your target enzyme is a serine protease known to be inhibited by benzamidine derivatives.[22][23]
Problem 2: High Variability in Replicates
Possible Cause Recommended Solution
Inhibitor Precipitation Visually inspect your assay plate for any signs of precipitation. Refer to the FAQ on solubility issues.
Pipetting Inaccuracy Use precise pipetting techniques, especially for small volumes. Prepare a master mix of reagents where possible.[17]
Incomplete Mixing Ensure thorough mixing of all components in the assay wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Target enzyme (e.g., trypsin)

  • Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer (optimized for enzyme activity and stability)

  • DMSO or other suitable organic solvent

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor stock in DMSO. A 10-point, 3-fold serial dilution is a good starting point.

  • Prepare the enzyme solution in the assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Prepare the substrate solution in the assay buffer. The substrate concentration should ideally be at or near the Km value for your enzyme.[3]

  • Add the diluted inhibitor solutions to the microplate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Add the enzyme solution to the wells and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the reaction rate using the microplate reader by monitoring the change in fluorescence or absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][24]

Protocol 2: Determination of the Inhibition Constant (Ki)

To determine if this compound is a competitive inhibitor and to calculate its Ki, you will need to measure the enzyme kinetics at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Follow the initial steps for inhibitor and enzyme preparation as in the IC50 determination protocol.

  • Perform a matrix of experiments where you vary the substrate concentration (e.g., from 0.2 x Km to 5 x Km) at several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - you may need to estimate Ki from the IC50 initially).

  • Measure the initial reaction velocities for all conditions.

  • Data Analysis:

    • Plot the data using a Michaelis-Menten plot (velocity vs. [Substrate]) for each inhibitor concentration.

    • Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

    • Use non-linear regression to fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the Ki value.[25][26][27]

Data Presentation

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H5F3N2PubChem
Molecular Weight 174.12 g/mol PubChem
XLogP3 1.2PubChem

Source: PubChem CID 5199750[28]

Table 2: Recommended Starting Concentrations for Enzyme Inhibition Assays

ParameterRecommended RangeNotes
Enzyme Concentration In the linear range of the assayDependent on the specific activity of the enzyme.
Substrate Concentration 0.5 - 2 x KmFor IC50 determination.
Inhibitor Concentration 0.1 nM - 100 µMA wide range is recommended for initial screening.
Final DMSO Concentration ≤ 1% (v/v)To minimize effects on enzyme activity.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock (10 mM in DMSO) Serial_Dilution Serial Dilutions of Inhibitor in DMSO Inhibitor_Stock->Serial_Dilution Add_Inhibitor Add Diluted Inhibitor to Microplate Serial_Dilution->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution in Assay Buffer Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution in Assay Buffer Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Reaction Rate Add_Substrate->Measure Calc_Velocity Calculate Initial Velocity Measure->Calc_Velocity Normalize Normalize to Control Calc_Velocity->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit_Curve Fit Dose-Response Curve & Determine IC50 Plot->Fit_Curve

Caption: Workflow for IC50 determination of this compound.

Mechanism of Competitive Inhibition

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Competitive inhibition of an enzyme by this compound.

References

  • PubMed. (1993). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Retrieved from [Link]

  • PubMed. (1991). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • ResearchGate. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment? Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • PubMed. (1982). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • PubMed. (1977). Inhibition of serine proteinases by benzamidine derivatives. Retrieved from [Link]

  • ResearchGate. (2018). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • ACS Publications. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (1982). A quick method for the determination of inhibition constants. Retrieved from [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • PubMed. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Reddit. (2022). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2023). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? Retrieved from [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • ResearchGate. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2016). List of Calculated Dissociation Constants (K D ) for Five Benzamidine... Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Retrieved from [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Competitive Inhibition. Retrieved from [Link]

  • MDPI. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Retrieved from [Link]

  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]

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Introduction: The Challenge of Scaling 2,3,4-Trifluoro-benzamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,3,4-Trifluoro-benzamidine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights for scaling up this critical synthesis. This is not a rigid manual but a dynamic resource to help you navigate the nuances of fluorinated compound synthesis, troubleshoot effectively, and ensure the integrity of your process.

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. While its synthesis appears straightforward on paper, scaling the process from benchtop to pilot or manufacturing scale introduces significant challenges. These challenges often revolve around reaction control, impurity profiles, and the safe handling of hazardous reagents. The most common and industrially viable route is the Pinner reaction, which involves the conversion of 2,3,4-Trifluorobenzonitrile to the target amidine via an intermediate imidate salt (Pinner salt).[1][2] This guide focuses on mastering the scale-up of this specific pathway.

Core Synthesis Workflow: The Pinner Reaction

The Pinner reaction is a two-step process. First, the nitrile reacts with an alcohol under anhydrous acidic conditions to form an alkyl imidate hydrochloride (Pinner salt). Second, this salt is treated with ammonia (ammonolysis) to yield the desired amidine hydrochloride.

Overall Experimental Workflow

The following diagram outlines the typical workflow for the synthesis of this compound hydrochloride.

G cluster_prep Step 1: Pinner Salt Formation cluster_ammonolysis Step 2: Ammonolysis cluster_workup Step 3: Isolation A Charge Reactor with 2,3,4-Trifluorobenzonitrile & Anhydrous Ethanol B Cool to 0-5 °C A->B C Bubble Anhydrous HCl Gas (Subsurface) B->C D Stir at Low Temperature (e.g., 0-15 °C) for 12-24h C->D E Precipitation of Ethyl 2,3,4-trifluorobenzimidate HCl (Pinner Salt) D->E F Suspend Pinner Salt in Anhydrous Solvent (e.g., Ethanol) E->F Isolate or use in situ G Introduce Anhydrous Ammonia (Gas or Solution in Alcohol) F->G H Stir at Controlled Temperature (e.g., Room Temp) G->H I Formation of This compound HCl & NH4Cl H->I J Filter the Solid Product I->J K Wash with Cold, Anhydrous Solvent (e.g., Diethyl Ether) J->K L Dry Under Vacuum K->L M Final Product: This compound HCl L->M

Caption: High-level workflow for the synthesis of this compound HCl.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses the most common issues encountered during the scale-up process in a direct Q&A format.

Q1: My yield of the final amidine hydrochloride is consistently low (<70%), and the reaction seems to stall. What's going wrong?

Answer: Low yield is the most frequent scale-up challenge and can be traced back to several critical parameters. The Pinner reaction is notoriously sensitive to reaction conditions.[1][3] Let's diagnose the potential causes using a logical approach.

G cluster_moisture Moisture Contamination Check cluster_hcl HCl Stoichiometry & Delivery Check cluster_temp Temperature Control Check start Low Yield Issue q1 Are all solvents and reagents rigorously anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Primary Suspect q2 Was at least 1.1 eq. of HCl added and fully dissolved? a1_yes->q2 s1 Root Cause: Hydrolysis of Pinner Salt to Ester Byproduct. Solution: - Use freshly distilled solvents. - Dry ethanol over molecular sieves. - Ensure HCl gas is anhydrous. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Secondary Suspect q3 Was the temperature maintained between 0-15 °C during Pinner salt formation? a2_yes->q3 s2 Root Cause: Incomplete protonation of the nitrile; reaction cannot proceed. Solution: - Monitor HCl addition by weight. - Ensure efficient subsurface sparging for good gas dispersion. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Tertiary Suspect end_node If issues persist, investigate mixing efficiency (mass transfer) and raw material purity. a3_yes->end_node s3 Root Cause: - Too low: Reaction kinetics are slow. - Too high: Promotes amide byproduct. Solution: - Use a reliable reactor cooling system. - Monitor internal reaction temperature. a3_no->s3

Caption: Troubleshooting decision tree for low yield in Pinner reactions.

In-depth Explanation:

  • Moisture is the Enemy: The intermediate Pinner salt is highly susceptible to hydrolysis, which leads to the formation of the corresponding ester (ethyl 2,3,4-trifluorobenzoate).[2][4] On a large scale, ensuring absolute dryness is paramount. Solvents should be dried using appropriate methods (e.g., distillation from magnesium ethoxide for ethanol) and stored under an inert atmosphere.

  • HCl is the Catalyst and Reagent: The reaction requires a stoichiometric amount of HCl to protonate the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[4] In a large reactor, simply bubbling HCl gas over the surface is insufficient. A subsurface sparge tube is necessary to ensure good gas dispersion and dissolution. Monitor the addition by mass to ensure at least a slight excess (1.1-1.2 equivalents) is delivered.

  • Temperature Control is Key: The Pinner salt is thermodynamically unstable at higher temperatures and can rearrange or decompose into an amide and alkyl chloride.[1] Maintaining a low temperature (0–15 °C) throughout the salt formation is crucial for maximizing yield and minimizing side reactions.[5]

Q2: My final product is contaminated with a significant amount of ethyl 2,3,4-trifluorobenzoate. How can I prevent this and purify my product?

Answer: This is a classic Pinner reaction problem and directly points to water contamination during the first or second step.

Prevention:

  • Rigorous Anhydrous Technique: As detailed in Q1, this is non-negotiable. All solvents, reagents (especially the alcohol and ammonia source), and the reactor itself must be free of moisture.

  • Inert Atmosphere: Always run the reaction under a dry nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the system, which is a greater risk during long reaction times at scale.

Purification Strategy:

If the ester has already formed, purification relies on the difference in basicity between the amidine and the ester.

  • Dissolution & Extraction: Dissolve the crude hydrochloride salt mixture in water or a slightly acidic aqueous solution (pH ~4-5). The amidine hydrochloride will dissolve, while the neutral ester will have low solubility and may precipitate or be extracted.

  • Solvent Wash: Extract the acidic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate. The ester impurity will partition into the organic layer, leaving the protonated amidine salt in the aqueous layer.

  • Basification & Isolation: Carefully basify the clean aqueous layer with a strong base (e.g., NaOH, K2CO3) to a pH > 10. The amidine free base will precipitate or can be extracted with an organic solvent (e.g., dichloromethane).

  • Final Salt Formation/Crystallization: The isolated free base can then be re-converted to the hydrochloride salt by treatment with HCl (e.g., HCl in isopropanol) and recrystallized to achieve high purity.

CompoundpKa (approx.)Water Solubility (as HCl salt)Organic Solvent Solubility (as free base)
This compound ~11HighHigh (DCM, EtOAc)
Ethyl 2,3,4-Trifluorobenzoate N/A (Neutral)LowHigh (Ether, EtOAc, DCM)
Caption: Physicochemical properties guiding the purification strategy.
Q3: I'm having issues with handling anhydrous HCl gas safely and effectively on a multi-liter scale. What are the best practices?

Answer: Handling anhydrous HCl is a significant safety and operational challenge. You have two primary options for scale-up: using lecture bottles/cylinders or generating the gas in situ.

Option 1: Using HCl Cylinders (Preferred for Control)

  • Setup: Use a stainless steel, two-stage pressure regulator designed for corrosive gases. The delivery line should be made of resistant material like PTFE.

  • Safety: The entire setup should be in a well-ventilated fume hood or a designated hazardous gas handling area. Have a base trap (e.g., a bubbler with concentrated NaOH solution) ready to neutralize any excess gas flow.

  • Procedure: The most accurate method is to place the HCl cylinder on a tared balance and measure the mass of gas delivered. Introduce the gas via a subsurface sparge tube with slow agitation to prevent localized superheating and splashing.

Option 2: In Situ Generation (Avoids Pressurized Gas Storage)

Anhydrous HCl can be generated by the controlled addition of concentrated sulfuric acid to sodium chloride or ammonium chloride.[6]

  • Setup: This requires a separate generator flask from which the gas is passed through a drying tube (filled with CaCl2 or concentrated H2SO4) before being introduced into the main reactor.

  • Control: The rate of generation is controlled by the addition rate of the acid. This can be less precise than using a cylinder and may require more careful process monitoring.

  • Caution: This method involves handling concentrated sulfuric acid and the reaction can be exothermic. Proper cooling of the generator flask is necessary.

Regardless of the method, producing anhydrous HCl from aqueous solutions is an established industrial process that requires careful engineering to manage the exothermic nature and corrosive materials.[7][8]

Frequently Asked Questions (FAQs)

FAQ 1: Can you illustrate the mechanism of the Pinner reaction and the competing hydrolysis?

Answer: Certainly. Understanding the mechanism highlights the critical role of acid and the detrimental effect of water.

G cluster_main Pinner Reaction Pathway (Anhydrous) cluster_side Hydrolysis Pathway (Water Present) Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl ImidateCation R-C(OR')=N⁺H₂ ProtonatedNitrile->ImidateCation + R'OH PinnerSalt [R-C(OR')=NH₂]⁺ Cl⁻ (Pinner Salt) ImidateCation->PinnerSalt Tautomerization & Cl⁻ association Amidine [R-C(NH₂)=NH₂]⁺ Cl⁻ (Amidine HCl) PinnerSalt->Amidine + NH₃ - R'OH PinnerSalt_side [R-C(OR')=NH₂]⁺ Cl⁻ (Pinner Salt) Ester R-C(=O)OR' (Ester Byproduct) PinnerSalt_side->Ester + H₂O - NH₄Cl

Caption: Mechanism of Pinner reaction vs. competing hydrolysis of the Pinner salt.

Mechanism Explained:

  • Activation: The nitrile nitrogen is protonated by HCl, making the nitrile carbon highly electrophilic.

  • Nucleophilic Attack: The alcohol (e.g., ethanol) attacks the activated carbon.

  • Formation of Pinner Salt: The resulting intermediate rearranges to form the stable imidate salt.

  • Ammonolysis: Ammonia, being a stronger nucleophile, displaces the alkoxy group (-OR') to form the final, highly stable resonance-stabilized amidinium ion.

  • Hydrolysis: If water is present, it can attack the Pinner salt, leading to the formation of an ester and ammonium chloride, which terminates the desired reaction pathway.[4]

FAQ 2: Are there viable alternative synthetic routes if the Pinner reaction proves too difficult to scale?

Answer: Yes, while the Pinner reaction is common, other methods exist. One notable alternative is a modified Beckmann rearrangement.

  • Beckmann Rearrangement: This classic reaction converts an oxime into an amide.[9][10] A modified version can be used to synthesize amidines. The process would involve:

    • Oxime Formation: Reacting 2,3,4-Trifluorobenzaldehyde with hydroxylamine to form 2,3,4-Trifluorobenzaldehyde oxime.[11][12]

    • Rearrangement & Trapping: The oxime is then treated with a reagent (e.g., using sulfone iminium fluoride reagents) to initiate rearrangement to a reactive intermediate, which is then trapped with an amine to form the amidine.[13]

This route avoids the use of anhydrous HCl gas but involves different intermediates and reagents that come with their own set of scale-up challenges. It is a valuable alternative if issues with the Pinner reaction, particularly byproduct formation, are insurmountable.

FAQ 3: What analytical techniques are essential for monitoring reaction progress and final product purity?

Answer: A robust analytical package is critical for a successful scale-up.

  • Reaction Monitoring:

    • HPLC (High-Performance Liquid Chromatography): The gold standard. A reverse-phase method can be developed to track the consumption of the starting nitrile and the appearance of the Pinner salt, amidine, and any ester or amide byproducts.

    • TLC (Thin-Layer Chromatography): A quick, qualitative check for the disappearance of the starting material.

  • Final Product QC:

    • HPLC: To determine purity (>99% is often required for pharmaceutical applications).

    • NMR (¹H, ¹⁹F, ¹³C): To confirm the structure of the final product and identify any impurities. ¹⁹F NMR is particularly powerful for confirming the fluorine substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Karl Fischer Titration: To determine the residual water content in the final product, which can be critical for stability.

References

  • US5478963A - Process for the preparation of related fluorinated benzonitriles, providing context on starting material synthesis.
  • CN112830872A - Synthesis method of 2, 3, 4-trihydroxybenzaldehyde. Google Patents. (Provides general context on multi-step synthesis of substituted benzaldehydes).
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Google Patents.
  • A Lewis acid-promoted Pinner reaction. ResearchGate. (Discusses variants of the Pinner reaction). [Link]

  • Pinner Reaction. J&K Scientific. (Highlights the importance of temperature control and anhydrous conditions). [Link]

  • Pinner reaction. Wikipedia. (Details the various products that can be formed from Pinner salts, including esters from reaction with water). [Link]

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. (Provides a broad overview of amidine synthesis methods). [Link]

  • US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde. Google Patents. (Describes the formation of amide byproducts during nitrile synthesis).
  • US2764532A - Process for producing anhydrous hydrogen chloride gas. Google Patents.
  • Pinner Reaction. NROChemistry. (Emphasizes the need for anhydrous conditions and low temperature). [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. (General discussion on scaling up fluorinated compound synthesis). [Link]

  • A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Publishing. (Describes an alternative route to amidines). [Link]

  • HCl synthesis unit. Rewinz. (Overview of industrial HCl synthesis). [Link]

  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. (Highlights general challenges in amidine synthesis like intermediate stability). [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. (Provides a clear overview of the Beckmann rearrangement). [Link]

  • A Lewis acid-promoted Pinner reaction. PMC - NIH. (Details the mechanism and possible transformations of imidate hydrochlorides). [Link]

  • Process routes for the generation of HCl gas. SGL Carbon. (Discusses industrial-scale HCl gas production). [Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (Discusses general principles of scaling up organic reactions). [Link]

  • Green Synthesis Pathways From Fluorite to Fluorinated Compounds. Oreate AI Blog. (Discusses modern challenges in fluorination chemistry). [Link]

  • Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. (Provides a simple procedure for oxime synthesis). [Link]

  • Organofluorine Synthesis and Application: Strategies and Industrial Implementation. Scientific Update - UK. (Highlights challenges in scaling up organofluorine chemistry). [Link]

  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes... ResearchGate. (Provides context on the synthesis of fluorinated oximes). [Link]

  • US2797145A - Production of anhydrous hydrochloric acid gas from aqueous hydrochloric acid solution. Google Patents. (Outlines apparatus and conditions for anhydrous HCl production).
  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. (Details a simple method for synthesizing oximes). [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (Discusses the importance of amidines as functional groups). [Link]

  • What is the full process for making hydrochloric acid for commercial use? Quora. (Describes common lab-scale methods for generating HCl gas). [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. (Provides historical context and mechanism for the Beckmann rearrangement). [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. (Provides a concise summary of the Beckmann rearrangement). [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 2,3,4-Trifluoro-benzamidine and Benzamidine as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, the choice of the right tool is paramount. Benzamidine, a well-established reversible competitive inhibitor, has long been a staple in laboratories for its ability to protect proteins from degradation by trypsin-like serine proteases. However, the advent of fluorinated analogs, such as 2,3,4-Trifluoro-benzamidine, presents a compelling case for exploration. This guide provides an in-depth comparison of these two molecules, consolidating known experimental data for benzamidine with a prospective analysis of its trifluorinated counterpart. While empirical data for this compound is not yet available in the public domain, this guide will leverage established principles of medicinal chemistry to forecast its potential advantages and disadvantages, thereby providing a roadmap for future investigation.

Benzamidine: The Archetypal Serine Protease Inhibitor

Benzamidine is a small molecule that mimics the side chain of arginine, a common substrate for trypsin-like serine proteases. Its positively charged amidinium group at physiological pH allows it to bind to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate or glutamate residue. This interaction competitively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates.

Chemical Structure of Benzamidine
Mechanism of Action

Benzamidine acts as a reversible competitive inhibitor. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. This ionic interaction is the primary driver of its binding affinity.[1]

Benzamidine Benzamidine Serine Protease Active Site S1 Pocket (Asp189) Catalytic Triad (Ser195, His57, Asp102) Benzamidine->Serine Protease Active Site:f0 Competitive Binding Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Serine Protease Active Site->Enzyme-Inhibitor Complex Forms Enzyme-Substrate Complex Enzyme-Substrate Complex Serine Protease Active Site->Enzyme-Substrate Complex Forms Substrate (e.g., Arginine) Substrate (e.g., Arginine) Substrate (e.g., Arginine)->Serine Protease Active Site:f0 No Hydrolysis No Hydrolysis Enzyme-Inhibitor Complex->No Hydrolysis Hydrolysis Hydrolysis Enzyme-Substrate Complex->Hydrolysis

Mechanism of competitive inhibition by benzamidine.

Efficacy of Benzamidine

The inhibitory potency of benzamidine is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. Lower Ki values indicate higher potency.

Serine ProteaseKi (µM)
Tryptase20[2]
Trypsin21[2], 35[3]
uPA (urokinase-type Plasminogen Activator)97[2]
Factor Xa110[2]
Thrombin220[3], 320[2]
tPA (tissue-type Plasminogen Activator)750[2]
Plasmin350[3]

The basicity of the amidine group is crucial for its interaction with the S1 pocket. The pKa of benzamidine is approximately 11.6[4]. This ensures that it is predominantly protonated and positively charged at physiological pH.

This compound: A Prospective Analysis

The introduction of fluorine atoms onto a molecule can profoundly alter its physicochemical properties, including its acidity/basicity, lipophilicity, and metabolic stability. While direct experimental data on the efficacy of this compound is lacking, we can make informed predictions based on the known effects of fluorination in medicinal chemistry.

Chemical Structure of this compound
Predicted Effects of Trifluorination
  • Electronic Effects and pKa: Fluorine is the most electronegative element, and its presence on the benzene ring will exert a strong electron-withdrawing effect. This is expected to decrease the electron density on the amidine group, thereby lowering its pKa. A lower pKa could mean that a smaller fraction of this compound molecules are protonated at physiological pH compared to benzamidine. This might weaken the crucial ionic interaction with the aspartate in the S1 pocket, potentially leading to a higher Ki value (lower potency).

  • Hydrophobicity and Binding: The addition of three fluorine atoms will increase the lipophilicity of the molecule. This could lead to enhanced hydrophobic interactions with nonpolar residues within or near the S1 pocket, potentially offsetting the reduced electrostatic interaction. The overall effect on binding affinity will depend on the balance of these opposing forces.

  • Metabolic Stability: Fluorination is a common strategy to block metabolic oxidation by cytochrome P450 enzymes. By replacing hydrogen atoms with fluorine, the C-F bond's high strength can prevent metabolic degradation at those positions, potentially increasing the compound's in vivo half-life.

cluster_0 Predicted Properties of this compound Trifluorination Trifluorination Lower_pKa Lower pKa Trifluorination->Lower_pKa Electron-withdrawing effect Increased_Lipophilicity Increased Lipophilicity Trifluorination->Increased_Lipophilicity Increased_Metabolic_Stability Increased Metabolic Stability Trifluorination->Increased_Metabolic_Stability Potentially_Altered_Binding Potentially Altered Binding Affinity Lower_pKa->Potentially_Altered_Binding Weaker ionic interaction Increased_Lipophilicity->Potentially_Altered_Binding Stronger hydrophobic interactions

Predicted effects of trifluorination on benzamidine.

Experimental Protocol: A Blueprint for Efficacy Determination

To empirically determine and compare the efficacy of this compound and benzamidine, a standardized in vitro serine protease inhibition assay is required. The following protocol, adapted for a 96-well plate format using a chromogenic substrate, provides a robust framework for such a study.

Materials and Reagents
  • Serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Benzamidine hydrochloride (as a reference inhibitor)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

cluster_workflow Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors in Assay Buffer) Plate_Setup 2. Set up 96-well Plate (Control, Blank, and Inhibitor wells) Prepare_Reagents->Plate_Setup Add_Inhibitor 3. Add Inhibitor Solutions (Serial dilutions of Benzamidine and Trifluoro-benzamidine) Plate_Setup->Add_Inhibitor Add_Enzyme 4. Add Enzyme to all wells except Blank Add_Inhibitor->Add_Enzyme Incubate_1 5. Pre-incubate (e.g., 10 minutes at 37°C) Add_Enzyme->Incubate_1 Add_Substrate 6. Initiate Reaction (Add chromogenic substrate to all wells) Incubate_1->Add_Substrate Incubate_2 7. Incubate and Monitor (Read absorbance at 405 nm over time) Add_Substrate->Incubate_2 Data_Analysis 8. Data Analysis (Calculate initial velocities and determine Ki values) Incubate_2->Data_Analysis

Experimental workflow for serine protease inhibition assay.

Detailed Steps
  • Reagent Preparation:

    • Prepare stock solutions of benzamidine and this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in the assay buffer.

    • Prepare the serine protease and chromogenic substrate solutions in the assay buffer at their optimal concentrations. The substrate concentration is typically at or below its Michaelis-Menten constant (Km).

  • Assay Setup:

    • In a 96-well plate, set up wells for the negative control (enzyme and substrate, no inhibitor), positive control (if available), blank (substrate only), and a range of inhibitor concentrations for both compounds.

  • Pre-incubation:

    • Add the assay buffer and the inhibitor solutions to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.

Comparative Summary and Future Directions

FeatureBenzamidineThis compound (Predicted)
Chemical Structure C6H5-C(NH)NH2F3-C6H2-C(NH)NH2
pKa ~11.6[4]< 11.6
Inhibitory Potency Moderate (Ki in µM range)[2][3]Unknown; potentially lower or higher depending on the balance of electronic and hydrophobic effects.
Metabolic Stability Susceptible to metabolismPotentially enhanced
Experimental Data AbundantLacking

The trifluorination of benzamidine presents an intriguing modification that warrants experimental investigation. While the electron-withdrawing nature of the fluorine atoms may reduce the basicity of the amidine group, potentially weakening a key interaction, the increased lipophilicity and metabolic stability could offer significant advantages. The lack of empirical data for this compound underscores an opportunity for researchers to perform the necessary enzymatic assays to elucidate its inhibitory profile. Such studies will not only provide a direct comparison to the well-characterized benzamidine but also contribute to a deeper understanding of the structure-activity relationships of fluorinated serine protease inhibitors.

References

  • Giramé Rizzo, H., Garcia-Borràs, M., & Feixas, F. (2022). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. bioRxiv. [Link]

  • ResearchGate. Overview of trypsin structure and S1 pocket. (A) Trypsin (in purple)... | Download Scientific Diagram. [Link]

  • BioProcess International. Three Activity-Based Assays for Serp-1. [Link]

  • PubChem. Benzamidine. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. PubMed. [Link]

  • Ascenzi, P., Menegatti, E., Guarneri, M., & Antonini, E. (1984). Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin. PubMed. [Link]

  • MDPI. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. [Link]

  • Wikipedia. Benzamidine. [Link]

  • MDPI. Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. [Link]

  • Google Patents. Single step protease inhibitor assay.
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A Comparative Guide to the Structure-Activity Relationship of Trifluorinated Benzamidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamidine scaffold has emerged as a cornerstone for the design of inhibitors targeting a variety of enzymes, particularly proteases.[1][2] The introduction of fluorine atoms, specifically a trifluoromethyl (CF3) group, into the benzamidine core has been a pivotal strategy to enhance the pharmacological properties of these molecules.[3][4] This guide provides an in-depth comparison of trifluorinated benzamidine analogs, delving into their structure-activity relationships (SAR), the experimental methodologies used to evaluate them, and the causal links between chemical modifications and biological outcomes.

The Strategic Advantage of Trifluorination

The trifluoromethyl group is a bioisostere of the methyl group but imparts profoundly different electronic and steric properties to a molecule. Its strong electron-withdrawing nature and high lipophilicity are key to modulating a compound's metabolic stability, membrane permeability, and binding affinity.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[4]

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4]

  • Binding Affinity: The electron-withdrawing properties of the trifluoromethyl group can alter the pKa of the benzamidine's amidinium group, influencing its interaction with the target enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The core of SAR studies for trifluorinated benzamidine analogs lies in systematically modifying the benzamidine scaffold and observing the resulting changes in biological activity. Key modifications often involve the position of the trifluoromethyl group and the addition of other substituents to the phenyl ring.

dot

Caption: A generalized workflow for the structure-activity relationship (SAR) study of trifluorinated benzamidine analogs.

A quantitative structure-activity relationship (QSAR) analysis often reveals that the inhibitory activity of these analogs against proteases is influenced by the hydrophobicity and electronic properties of the substituents.[2]

Analog Type Modification Impact on Activity Rationale
Positional Isomers Varying the position of the CF3 group (ortho, meta, para)The para-position often shows optimal activity.The para-position allows for favorable interactions with the S1 binding pocket of many serine proteases, while the CF3 group can engage in beneficial hydrophobic interactions.
Ring-Substituted Analogs Addition of other substituents (e.g., halogens, alkyl groups)Can either increase or decrease activity depending on the substituent and its position.Substituents that enhance hydrophobicity without causing steric hindrance can improve binding affinity.[2]
Amidine Modifications N-alkylation or N-arylation of the amidine groupGenerally leads to a decrease in activity.The unsubstituted amidinium group is crucial for forming a salt bridge with a conserved aspartate residue in the active site of many target proteases.
Comparative Efficacy: A Data-Driven Perspective

The following table summarizes hypothetical inhibitory data for a series of trifluorinated benzamidine analogs against a model serine protease, such as trypsin. This data is representative of what would be generated in a typical SAR study.

Compound Structure IC50 (nM) Comment
1 (Parent) 4-(Trifluoromethyl)benzamidine150Baseline activity.
2 3-(Trifluoromethyl)benzamidine500Meta-CF3 is less favorable for binding.
3 2-Chloro-4-(trifluoromethyl)benzamidine75Addition of a chloro group at the 2-position enhances activity through increased hydrophobicity and potential halogen bonding.
4 3-Methoxy-4-(trifluoromethyl)benzamidine200The bulky methoxy group may introduce steric hindrance in the binding pocket.
Experimental Protocols: Ensuring Scientific Rigor

The reliability of any SAR study hinges on the robustness of its experimental protocols. Below are detailed methodologies for key assays used to evaluate trifluorinated benzamidine analogs.

This assay determines the concentration of an inhibitor required to reduce the activity of a protease by 50% (IC50).

dot

Caption: A step-by-step workflow for a typical protease inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the trifluorinated benzamidine analog in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of trypsin in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2).

    • Prepare a solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the inhibitor to the wells.

    • Add the trypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA cleavage) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an in vitro model for predicting oral drug absorption.[5][6][7]

Detailed Steps:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer.[8][9]

  • Assay Procedure:

    • Add the trifluorinated benzamidine analog to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, the compound can be added to the basolateral side and samples collected from the apical side.[7][8]

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Signaling Pathway Context: The Role of Protease Inhibition

Many trifluorinated benzamidine analogs are designed to inhibit serine proteases that play critical roles in various disease pathways. For instance, inhibiting proteases involved in the coagulation cascade can have therapeutic benefits in thrombotic disorders.

dot

Caption: Inhibition of thrombin in the coagulation cascade by a trifluorinated benzamidine analog.

Conclusion

The strategic incorporation of a trifluoromethyl group into the benzamidine scaffold offers a powerful approach to developing potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the successful design of novel therapeutics. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to navigate the complexities of optimizing trifluorinated benzamidine analogs for enhanced clinical potential.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (URL: )
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  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
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  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis - Monash University. (URL: )
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A Comparative Guide to the Selectivity Profiling of 2,3,4-Trifluoro-benzamidine Against a Panel of Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth, technical framework for the selectivity profiling of protease inhibitors, with a specific focus on 2,3,4-Trifluoro-benzamidine, a member of the well-established class of serine protease inhibitors. While benzamidine and its derivatives are known to be reversible, competitive inhibitors of trypsin-like serine proteases, the influence of specific substitutions, such as the trifluoro pattern on the phenyl ring, on inhibitory potency and selectivity is a critical area of investigation.[1][2][3]

This document is structured to serve as both a practical guide for laboratory execution and a conceptual framework for understanding the principles of selectivity profiling. We will delve into the causality behind experimental choices, provide self-validating protocols, and present illustrative data to guide researchers in their own investigations.

The Imperative of Selectivity in Protease Inhibition

Proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological and pathological processes.[4] Consequently, the development of protease inhibitors as therapeutic agents is a field of intense research. However, the high degree of structural similarity among protease families, particularly the serine proteases, presents a significant challenge: achieving selectivity.[5] An inhibitor that potently blocks the activity of a disease-associated protease but also inhibits off-target proteases can lead to undesirable side effects. Therefore, selectivity profiling—the systematic assessment of an inhibitor's potency against a panel of related enzymes—is a crucial step in the preclinical development of any new protease inhibitor.[6][7]

A Comparative Look at Benzamidine Derivatives

Benzamidine acts as a competitive inhibitor by mimicking the guanidino group of arginine, a canonical substrate residue for many serine proteases, thus binding to the S1 pocket of the enzyme's active site.[3] The inhibitory potency and selectivity of benzamidine derivatives can be modulated by substitutions on the benzamidine scaffold.[8][9] For instance, the addition of hydrophobic or electron-withdrawing groups can alter the binding affinity and specificity for different proteases.[6]

This guide uses this compound as a case study to illustrate the process of selectivity profiling. For comparative purposes, we will consider its performance alongside unsubstituted Benzamidine and another hypothetical derivative, 4-Methoxy-benzamidine.

Illustrative Quantitative Data Summary

The following table presents a hypothetical dataset to demonstrate how the selectivity profile of this compound might compare to other benzamidine analogs. It is critical to note that this data is for illustrative purposes only and is not the result of actual experiments.

InhibitorTrypsin (Ki, µM)Thrombin (Ki, µM)Plasmin (Ki, µM)
Benzamidine35[10]220[10]350[10]
This compound 15 450 600
4-Methoxy-benzamidine50180250

This hypothetical data suggests that the trifluoro substitution might enhance potency against Trypsin while potentially reducing it against Thrombin and Plasmin, thereby altering the selectivity profile.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for determining the inhibitory potency (Ki) of a compound against a panel of proteases.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Buffers, Enzymes, Substrates, and Inhibitors plate Dispense Reagents into Microplate reagents->plate Assay Setup incubate Incubate at Controlled Temperature plate->incubate read Measure Absorbance Over Time incubate->read rates Calculate Initial Reaction Velocities read->rates ic50 Determine IC50 Values rates->ic50 ki Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki

Caption: A generalized workflow for determining the inhibition constant (Ki) of a test compound.

Detailed Experimental Protocol: Chromogenic Kinetic Assay

This protocol describes the determination of the inhibition constant (Ki) of this compound against a panel of serine proteases (e.g., Trypsin, Thrombin, Plasmin) using a chromogenic substrate-based kinetic assay.[11]

I. Materials and Reagents
  • Enzymes: Purified serine proteases (e.g., bovine Trypsin, human Thrombin, human Plasmin).

  • Chromogenic Substrates: Specific p-nitroanilide (pNA) substrates for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).[6][8][12]

  • Inhibitors: this compound HCl, Benzamidine HCl (as a reference), and other comparative compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Microplates: 96-well, clear, flat-bottom plates.

  • Spectrophotometer: Microplate reader capable of kinetic measurements at 405 nm.

II. Preparation of Solutions
  • Enzyme Stock Solutions: Prepare concentrated stock solutions of each protease in an appropriate buffer and store at -80°C. The final working concentration will need to be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Stock Solutions: Dissolve each chromogenic substrate in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mM).

  • Inhibitor Stock Solutions: Prepare a high-concentration stock solution of this compound and other test compounds in DMSO (e.g., 10 mM).

III. Determination of Michaelis-Menten Constant (Km) for Each Substrate

Before determining the inhibition constant (Ki), it is essential to determine the Km of the enzyme for its substrate under the assay conditions.[13]

  • Prepare a series of substrate dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, substrate dilutions, and a fixed concentration of the enzyme.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

IV. IC50 Determination
  • Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Initiate the reaction by adding the chromogenic substrate at a concentration equal to its predetermined Km.

  • Monitor the absorbance at 405 nm kinetically.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

V. Calculation of Inhibition Constant (Ki)

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 determination.

  • Km is the Michaelis-Menten constant of the substrate.

The following diagram illustrates the relationship between these key kinetic parameters.

G IC50 IC50 Ki Ki IC50->Ki Cheng-Prusoff Equation Km Km Km->Ki Cheng-Prusoff Equation S [Substrate] S->Ki Cheng-Prusoff Equation

Caption: The relationship between IC50, Km, and [S] in determining the Ki value.

Concluding Remarks

The selectivity profiling of a protease inhibitor is a multi-step process that requires careful experimental design and data analysis. This guide provides a comprehensive, albeit illustrative, framework for evaluating the selectivity of this compound. By following these protocols, researchers can generate robust and reliable data to understand the structure-activity relationships of benzamidine derivatives and to identify promising candidates for further drug development. The principles and methodologies outlined here are broadly applicable to the characterization of other enzyme inhibitors, serving as a foundational guide for researchers in the field.

References

  • Mares, M., et al. (1998). Inhibition of four human serine proteases by substituted benzamidines. Journal of Enzyme Inhibition, 13(1), 1-14.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[5]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.[14]

  • Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 3(43), 12154-12159.[8][9]

  • Stürzebecher, J., et al. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491-496.[3]

  • Hageman, M. J. (1988). The role of proteases in protein instability. Drug Development and Industrial Pharmacy, 14(15-17), 2047-2070.
  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 976495.[2][15]

  • University of California, Davis. Protease Kinetics. [Link]

  • Hjelmstad, R. (2014). Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry, [Link][4]

  • ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? [Link][12]

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 2,3,4-Trifluoro-benzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 2,3,4-Trifluoro-benzamidine as a serine protease inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents. This document offers an in-depth comparison with established alternatives and is supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for Fluorination in Benzamidine-Based Inhibitors

Benzamidine is a well-established pharmacophore recognized for its competitive inhibition of serine proteases, a broad family of enzymes integral to physiological processes such as blood coagulation, fibrinolysis, and inflammation.[1][2] The amidine group of benzamidine mimics the side chain of arginine, allowing it to bind to the active site of trypsin-like serine proteases.[3]

The strategic incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate the compound's physicochemical properties, such as lipophilicity and binding affinity.[4] The introduction of a trifluoro- substitution pattern on the benzamidine scaffold, as in this compound, is hypothesized to augment its inhibitory potential and pharmacokinetic profile compared to its non-fluorinated counterpart.

This guide will delineate the necessary in vitro and in vivo studies to validate this hypothesis, comparing the performance of this compound against standard benzamidine and other clinically relevant serine protease inhibitors, nafamostat and gabexate.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Pinner reaction, starting from the commercially available 2,3,4-Trifluorobenzonitrile.[1][5] This classical reaction reliably converts nitriles into imidate salts, which are then readily transformed into the corresponding amidines.[6]

Proposed Synthetic Workflow

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification 2,3,4-Trifluorobenzonitrile 2,3,4-Trifluorobenzonitrile Imidate Salt (Pinner Salt) Imidate Salt (Pinner Salt) 2,3,4-Trifluorobenzonitrile->Imidate Salt (Pinner Salt) Reaction with EtOH and HCl Anhydrous EtOH Anhydrous EtOH Anhydrous EtOH->Imidate Salt (Pinner Salt) Dry HCl gas Dry HCl gas Dry HCl gas->Imidate Salt (Pinner Salt) This compound HCl This compound HCl Imidate Salt (Pinner Salt)->this compound HCl Reaction with Ammonia Ammonia in EtOH Ammonia in EtOH Ammonia in EtOH->this compound HCl Recrystallization Recrystallization This compound HCl->Recrystallization Pure this compound HCl Pure this compound HCl Recrystallization->Pure this compound HCl

Caption: Synthetic pathway for this compound HCl.

Detailed Protocol:
  • Pinner Salt Formation:

    • Dissolve 2,3,4-Trifluorobenzonitrile in anhydrous ethanol, cooled in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration and washed with cold anhydrous diethyl ether.

  • Ammonolysis:

    • Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the imidate salt.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude this compound hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product.

Part 1: In Vitro Validation

The initial validation of a novel inhibitor involves a systematic in vitro characterization of its inhibitory activity, selectivity, and mechanism of action.

Enzymatic Inhibition Assays

The inhibitory potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of serine proteases.

  • Primary Targets: Trypsin, Thrombin, Plasmin

  • Secondary/Selectivity Targets: Factor Xa, uPA (urokinase-type Plasminogen Activator), Chymotrypsin

  • Reagents and Materials:

    • Purified serine proteases.

    • Specific fluorogenic substrates (e.g., Boc-Gln-Arg-Arg-AMC for Trypsin).[6]

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl2).

    • This compound, Benzamidine HCl, Nafamostat, Gabexate.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • In each well of the microplate, add the enzyme and the inhibitor solution. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 480 nm).[7]

    • Calculate the initial reaction velocities.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 and the substrate concentration relative to its Km.

Comparative Inhibitory Profile (Hypothetical Data)
InhibitorTrypsin Ki (µM)Thrombin Ki (µM)Plasmin Ki (µM)Factor Xa Ki (µM)
This compound 0.8 5.2 3.5 15.7
Benzamidine HCl20320350110
NafamostatPotentPotentPotentPotent
GabexatePotentPotentPotentPotent

Note: Data for Nafamostat and Gabexate are generally reported as potent, with specific Ki values varying across literature.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the inhibitor's efficacy and potential cytotoxicity.

  • Cell Lines: Use relevant cell lines, such as human umbilical vein endothelial cells (HUVECs) for coagulation-related studies or macrophage cell lines (e.g., RAW 264.7) for inflammation models.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using a standard MTT or PrestoBlue assay.

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) to establish the therapeutic window of the compound.

  • Model System: Stimulate cells to induce the expression and activity of target serine proteases. For example, use lipopolysaccharide (LPS) to induce an inflammatory response in macrophages.

  • Procedure:

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with LPS.

    • Measure the activity of secreted or cell-surface proteases using a fluorogenic substrate added to the cell culture medium or cell lysate.

  • Data Analysis: Determine the EC50 (50% effective concentration) for the inhibition of protease activity in a cellular environment.

Part 2: In Vivo Validation

In vivo studies are crucial to assess the therapeutic potential of this compound in relevant disease models.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is a prerequisite for designing efficacious in vivo experiments.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Administer this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Efficacy in a Thrombosis Model
  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer this compound or a vehicle control intraperitoneally (IP) or orally (PO) prior to the procedure.

    • Anesthetize the mice and expose the carotid artery.

    • Apply a filter paper saturated with ferric chloride (FeCl3) to the artery to induce endothelial injury and thrombus formation.

    • Monitor blood flow using a Doppler flow probe to determine the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion between the treated and control groups. A significant delay in occlusion indicates antithrombotic activity.

Efficacy in an Inflammation Model
  • Animal Model: Wistar rats.

  • Procedure:

    • Administer this compound or a vehicle control.

    • Inject carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group.

Comparative In Vivo Efficacy (Hypothetical Data)
ModelThis compoundBenzamidineNafamostatGabexate
Thrombosis Model Significant delay in occlusionModerate delaySignificant delaySignificant delay
Inflammation Model Significant reduction in edemaModerate reductionSignificant reductionSignificant reduction

Discussion and Future Directions

The proposed validation workflow provides a robust methodology to characterize this compound as a serine protease inhibitor. The trifluorination is anticipated to confer superior potency and/or pharmacokinetic properties compared to unsubstituted benzamidine.

Logical Flow of Validation

Synthesis Synthesis InVitro In Vitro Validation Synthesis->InVitro Potency & Selectivity InVivo In Vivo Validation InVitro->InVivo Efficacy & Safety Clinical Clinical Development InVivo->Clinical Therapeutic Potential

Caption: The validation pipeline for a novel inhibitor.

Successful validation through these studies would position this compound as a promising candidate for further preclinical development for thrombotic or inflammatory disorders. Future work should focus on detailed mechanism of action studies, comprehensive safety pharmacology, and formulation development to support clinical translation.

References

  • Ceuleers, H., et al. (2019). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology. [Link]

  • Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]

  • Tervonen, T. A., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

  • O'Brien, A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Hanning, N., et al. (2021). The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model. International Journal of Molecular Sciences. [Link]

  • Yamamoto, M., et al. (2016). Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay. Antimicrobial Agents and Chemotherapy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of 2,3,4-Trifluorobenzonitrile: A Focus on Purity and Performance. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]

  • Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

  • Stürzebecher, J., et al. (1997). Novel plasma kallikrein inhibitors of the benzamidine type. Brazilian Journal of Medical and Biological Research. [Link]

  • ClinicalTrials.gov. (2022). Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics. National Institutes of Health. [Link]

  • Yuksel, M., et al. (2003). Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chen, W. B., et al. (2000). The effect of gabexate mesilate on pancreatic and hepatic microcirculation in acute experimental pancreatitis in rats. Journal of the Formosan Medical Association. [Link]

Sources

A Comparative Analysis of 2,3,4-Trifluoro-benzamidine with other Serine Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. These enzymes, characterized by a highly reactive serine residue in their active site, are pivotal in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention and essential subjects of basic research. This guide provides a comprehensive comparative analysis of 2,3,4-Trifluoro-benzamidine and other commonly employed serine protease inhibitors, supported by experimental data and detailed protocols to inform inhibitor selection and application.

The Landscape of Serine Protease Inhibition

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. Their activity is tightly regulated in biological systems, and dysregulation is implicated in numerous diseases, including thrombosis, inflammation, and cancer.[1] The development and application of serine protease inhibitors are therefore of significant interest. These inhibitors can be broadly categorized by their mechanism of action:

  • Reversible Inhibitors: These compounds, which include benzamidine and its derivatives, as well as polypeptide inhibitors like aprotinin, bind to the enzyme's active site through non-covalent interactions.[2] Their binding is in equilibrium, and their potency is typically described by the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and greater potency.

  • Irreversible Inhibitors: These inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable, covalent bond with the active site serine residue, permanently inactivating the enzyme.[2] Their efficacy is often described by the rate of inactivation or by the concentration required to achieve 50% inhibition (IC₅₀) under specific conditions.

This compound: A Candidate for Enhanced Specificity and Potency

While specific experimental data on the inhibitory profile of this compound is not extensively available in peer-reviewed literature, its structure suggests a strategic design to enhance the properties of the parent benzamidine molecule. The introduction of fluorine atoms to organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[3] The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzamidine ring, potentially influencing its interaction with the amino acid residues in the S1 binding pocket of serine proteases.[4]

The specific 2,3,4-trifluorination pattern may offer a unique combination of electronic and steric effects that could lead to improved potency and selectivity for certain serine proteases compared to the unsubstituted benzamidine. However, without direct experimental validation, its performance relative to other inhibitors remains a subject for empirical investigation.

Comparative Analysis with Established Serine Protease Inhibitors

To provide a framework for the potential evaluation of this compound, we present a comparative analysis with a selection of widely used serine protease inhibitors.

Reversible Inhibitors

Benzamidine: As a simple, competitive inhibitor, benzamidine serves as a foundational tool for the study of serine proteases.[5] It is particularly effective against trypsin-like enzymes that have a preference for basic amino acids at the P1 position.[6][7]

Aprotinin: A polypeptide inhibitor of the Kunitz type, aprotinin is a potent, competitive inhibitor of several serine proteases, exhibiting particularly high affinity for trypsin and plasmin.[1][8] Its larger size allows for more extensive interactions with the enzyme surface beyond the active site.

Leupeptin: A naturally occurring acetylated tripeptide aldehyde, leupeptin is a reversible, competitive inhibitor of both serine and cysteine proteases.[9]

Irreversible Inhibitors

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A water-soluble and more stable alternative to PMSF, AEBSF is an irreversible inhibitor that sulfonates the active site serine residue of a broad range of serine proteases.[10][11]

PMSF (Phenylmethylsulfonyl fluoride): A classic, irreversible serine protease inhibitor, PMSF is highly reactive and has a short half-life in aqueous solutions.[12][13] It is effective against a variety of serine proteases but is also highly toxic.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the available experimental data for the comparator inhibitors against key serine proteases. It is important to note that Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as pH, temperature, and the substrate used.

InhibitorTypeTrypsinThrombinPlasmin
Benzamidine Reversible, CompetitiveKᵢ: ~22.2 µM[7]Kᵢ: ~220 µMKᵢ: ~350 µM
Aprotinin Reversible, CompetitiveKᵢ: ~0.06 pM[8]Kᵢ: ~30-61 µM[14]Kᵢ: ~1-4 nM[8][15]
Leupeptin Reversible, CompetitiveKᵢ: ~35 nM-Kᵢ: ~3.4 µM
AEBSF IrreversibleIC₅₀: < 15 µMInhibits[10]Inhibits[10]
PMSF IrreversibleInhibits[12]Inhibits[12]-

Structure-Activity Relationship (SAR) and the Role of Fluorination

The inhibitory potency and selectivity of benzamidine derivatives are highly dependent on the nature and position of substituents on the aromatic ring.[16] The introduction of fluorine atoms, as in this compound, can influence several key factors:

  • Electronic Effects: The strong electron-withdrawing properties of fluorine can alter the pKa of the amidinium group, potentially affecting the strength of the salt bridge interaction with the conserved aspartate residue in the S1 pocket of trypsin-like proteases.

  • Hydrophobicity: Fluorination can increase the hydrophobicity of the molecule, which may enhance binding to hydrophobic pockets within the enzyme's active site.[3]

  • Conformational Effects: The steric bulk of fluorine atoms can influence the preferred conformation of the inhibitor, potentially leading to a more favorable orientation for binding.

The specific substitution pattern of this compound suggests a nuanced interplay of these effects that could lead to a unique selectivity profile. Further experimental investigation is required to elucidate these structure-activity relationships.

Experimental Protocols

To facilitate the comparative analysis of serine protease inhibitors, we provide the following detailed experimental protocols.

Determination of Inhibitor Potency (Kᵢ)

This protocol describes a general method for determining the inhibition constant (Kᵢ) of a reversible inhibitor using a fluorogenic substrate.

Materials:

  • Serine protease of interest (e.g., Trypsin, Thrombin, Plasmin)

  • Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Trypsin and Thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor in Assay Buffer.

  • In the wells of the microplate, add a fixed concentration of the serine protease.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using the microplate reader (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates).

  • Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration and fit the data to the appropriate equation for competitive, non-competitive, or mixed-type inhibition to determine the Kᵢ value.

Specificity Profiling

To assess the selectivity of an inhibitor, the Kᵢ determination protocol can be repeated for a panel of different serine proteases. The ratio of Kᵢ values for different enzymes provides a measure of the inhibitor's selectivity.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts in serine protease inhibition.

Inhibition_Mechanism cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E_rev Enzyme (E) EI_rev Enzyme-Inhibitor Complex (E-I) E_rev->EI_rev k_on I_rev Inhibitor (I) EI_rev->E_rev k_off E_irr Enzyme (E) EI_irr Covalent Enzyme-Inhibitor Complex (E-I) E_irr->EI_irr k_inact I_irr Inhibitor (I)

Caption: Mechanisms of reversible and irreversible enzyme inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate mix_enzyme_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_velocity Calculate Initial Velocity measure_fluorescence->calc_velocity plot_data Plot Data calc_velocity->plot_data determine_ki Determine Ki plot_data->determine_ki

Caption: Workflow for determining the inhibition constant (Ki).

Conclusion

The selection of a serine protease inhibitor requires a thorough understanding of its mechanism of action, potency, and selectivity. While established inhibitors like benzamidine, aprotinin, leupeptin, AEBSF, and PMSF provide a valuable toolkit for researchers, the development of novel inhibitors with improved properties remains an active area of research. This compound represents a rationally designed molecule with the potential for enhanced performance due to the strategic incorporation of fluorine atoms. The lack of available experimental data underscores the need for empirical studies to characterize its inhibitory profile and determine its utility in comparison to existing inhibitors. The protocols and comparative data provided in this guide offer a solid foundation for such investigations, empowering researchers to make informed decisions in their pursuit of understanding and modulating the critical roles of serine proteases.

References

  • Bhat, V. G., et al. (2015). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC, 8(5), 798-806.
  • Citron, M., et al. (1996). Inhibition of amyloid β-protein production in neural cells by the serine protease inhibitor AEBSF. Neuron, 17(1), 171-179.
  • Odake, S., et al. (1992). Aprotinin can inhibit the proteolytic activity of thrombin. A fluorescence and an enzymatic study. Thrombosis research, 67(1), 103-112.
  • Rondeau, J. M., et al. (1992). Aprotinin can inhibit the proteolytic activity of thrombin.
  • List of Calculated Dissociation Constants (KD) for Five Benzamidine... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The kinetics of plasmin inhibition by aprotinin in vivo. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Aprotinin. (n.d.). Interchim. Retrieved January 22, 2026, from [Link]

  • Trypsin-like serine protease inhibitors, and their preparation and use. (n.d.). Google Patents.
  • Bode, W., et al. (1999). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of medicinal chemistry, 42(2), 151-60.
  • Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents.
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A Comparative Guide to 2,3,4-Trifluorobenzamidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and material characteristics.[1][2][3] Among these, trifluorinated benzamidines represent a promising class of molecules. This guide provides a comprehensive analysis of 2,3,4-Trifluoro-benzamidine, a compound with potential yet underexplored applications. Due to the limited availability of direct experimental data for this specific isomer, this guide establishes a robust framework for its synthesis and characterization by leveraging data from its precursor and closely related structural analogs.

Introduction to 2,3,4-Trifluorobenzamidine

This compound is an aromatic organic compound featuring a benzene ring substituted with three fluorine atoms and a benzamidine functional group.[4] The presence and specific orientation of the fluorine atoms are expected to significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. Benzamidine derivatives, in general, are recognized for their role as serine protease inhibitors and have been investigated for various therapeutic applications, including as anticoagulants and antimicrobials.[5][6] The trifluorination pattern of the title compound suggests it could offer unique advantages in terms of target selectivity and pharmacokinetic profile.

Synthesis of 2,3,4-Trifluorobenzamidine

A reliable synthetic route to this compound commences with its nitrile precursor, 2,3,4-Trifluorobenzonitrile. This starting material is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The conversion of the nitrile to the amidine is classically achieved via the Pinner reaction.[7][8][9][10]

Experimental Protocol: Pinner Reaction for 2,3,4-Trifluorobenzamidine Synthesis

This protocol is a well-established method for the synthesis of benzamidines from their corresponding nitriles.[7][8][9][10][11]

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • A solution of 2,3,4-Trifluorobenzonitrile (1 equivalent) in anhydrous ethanol is prepared in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • The solution is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride (HCl) gas is bubbled through the solution for several hours until saturation is achieved. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The flask is sealed and stored at a low temperature (e.g., 4°C) for 24-48 hours to allow for the precipitation of the ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner salt).

  • The precipitate is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to form this compound

  • The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.

  • The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imino ester to an ester. Therefore, the use of anhydrous solvents and reagents is critical for a successful synthesis.[10]

  • Low Temperature: The intermediate Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures.[8] Maintaining a low temperature throughout the initial stage of the reaction minimizes side product formation.

  • Dry HCl Gas: The use of gaseous HCl is essential for the acid-catalyzed addition of the alcohol to the nitrile. The anhydrous nature of the gas prevents unwanted hydrolysis reactions.[9]

Experimental Workflow Diagram:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 2,3,4-Trifluorobenzonitrile in Anhydrous Ethanol B Bubble Dry HCl Gas at 0°C A->B C Incubate at 4°C for 24-48h B->C D Filter and Wash with Anhydrous Diethyl Ether C->D E Ethyl 2,3,4-trifluorobenzimidate hydrochloride (Pinner Salt) D->E F Suspend Pinner Salt in Anhydrous Ammonia in Ethanol E->F Proceed to Ammonolysis G Stir at Room Temperature F->G H Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Characterization and Comparison of Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR of this compound:

  • Aromatic Protons: The benzene ring of this compound has two aromatic protons. Due to the fluorine substitutions, these protons will appear as complex multiplets in the downfield region of the spectrum (likely between δ 7.0-8.0 ppm). The coupling with adjacent fluorine atoms (H-F coupling) will lead to further splitting of these signals.

  • Amidine Protons (-C(=NH)NH₂): The protons of the amidine group will likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. Their chemical shifts can vary but are typically found in the region of δ 5.0-9.0 ppm.

Comparative ¹H and ¹⁹F NMR Data of N-(2,3-Difluorophenyl)-2-fluorobenzamide: [12]

Compound¹H NMR (d⁶-DMSO) δ (ppm)¹⁹F NMR (d⁶-DMSO) δ (ppm)
N-(2,3-Difluorophenyl)-2-fluorobenzamide7.30 (4H, m), 7.57 (1H, ddd), 7.62 (1H, ddd), 7.73 (1H, td), 10.39 (1H, br. s)-114, -139, -147

This data for a related trifluorinated aromatic amide provides a useful reference for the expected chemical shift ranges and signal complexities for this compound. The presence of multiple fluorine atoms in distinct chemical environments in the comparative compound results in three separate signals in the ¹⁹F NMR spectrum, a feature also anticipated for this compound.

Infrared (IR) Spectroscopy

Expected IR Bands for this compound:

  • N-H Stretching: The N-H bonds of the amidine group will exhibit characteristic stretching vibrations in the range of 3100-3500 cm⁻¹.

  • C=N Stretching: The carbon-nitrogen double bond of the amidine will show a strong absorption band around 1640-1690 cm⁻¹.

  • C-F Stretching: The carbon-fluorine bonds will produce strong, characteristic absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the benzene ring will appear in the 1450-1600 cm⁻¹ region.

Comparative IR Data of N-(2,3-Difluorophenyl)-2-fluorobenzamide (ATR, cm⁻¹): [12]

VibrationWavenumber (cm⁻¹)
N-H Stretch3370 (m)
C=O Stretch (Amide I)1661 (m)
C=C Aromatic Stretch1610 (m), 1546 (m)
C-F Stretch1469 (s), 1289 (m)

The IR spectrum of the comparative amide shows the expected characteristic bands. For this compound, the C=O stretch of the amide would be replaced by the C=N stretch of the amidine, which typically appears at a slightly lower frequency.

Mass Spectrometry (MS)

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₇H₅F₃N₂), which is 174.12 g/mol .[4]

  • Fragmentation Pattern: Common fragmentation patterns for benzamidines may involve the loss of ammonia (NH₃) or the amidino group. The trifluorinated benzene ring is expected to be a stable fragment.

Comparison with Alternatives

The utility of this compound can be benchmarked against other structurally related compounds that have established biological activities.

CompoundKey Structural Feature(s)Reported Biological Activity/ApplicationReference(s)
This compound 2,3,4-Trifluoro substitution patternPotential serine protease inhibitor, antimicrobial agent (inferred from benzamidine class).[5],[6]
Benzamidine Unsubstituted phenyl ringSerine protease inhibitor, used in protein purification.[13]
Pentamidine Bis-benzamidine linked by a pentane chainAntiprotozoal and antifungal agent.[6]
Trifluoromethyl-benzamidine derivatives Trifluoromethyl (-CF₃) group instead of trifluoro patternIntermediates in pharmaceutical synthesis, potential enzyme inhibitors.[7]

Logical Comparison Diagram:

G A Benzamidine Core Structure (Serine Protease Inhibition) B Unsubstituted Benzamidine (Baseline Activity) A->B Parent Compound C This compound (Altered Lipophilicity and Electronics) A->C Fluorine Substitution D Trifluoromethyl-benzamidine (Different Electronic Effects) A->D CF3 Substitution E Pentamidine (Bis-benzamidine) (Enhanced Potency/Different Target?) A->E Dimerization F F C->F Potentially Altered: - Selectivity - Potency - Pharmacokinetics

Caption: Structural relationships and potential effects of substitutions.

Conclusion

While direct experimental validation for this compound remains to be published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and comparative data from closely related analogs. The provided protocols and expected spectral data serve as a valuable resource for researchers venturing into the synthesis and exploration of this and other novel fluorinated benzamidines. The unique substitution pattern of this compound warrants further investigation into its potential applications in drug discovery and materials science, where the strategic incorporation of fluorine continues to drive innovation.

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A Comparative Guide to the Kinetic Analysis of 2,3,4-Trifluoro-benzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the robust characterization of novel enzyme inhibitors is a cornerstone of modern therapeutic design. This guide provides an in-depth, technical comparison of the kinetic properties of 2,3,4-Trifluoro-benzamidine, a putative serine protease inhibitor, with established compounds in the field. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a framework for data interpretation, all grounded in authoritative scientific principles.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological processes, from digestion to blood coagulation and immunity. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] Small-molecule inhibitors, such as those based on a benzamidine scaffold, are particularly attractive due to their potential for high specificity, oral bioavailability, and cost-effective manufacturing.[1][2]

Benzamidine itself is a well-known competitive inhibitor of trypsin and other trypsin-like serine proteases.[3][4][5] The addition of fluorine atoms to the phenyl ring, as in this compound, can significantly alter the compound's physicochemical properties, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles. This guide will outline the necessary kinetic studies to elucidate these properties.

Comparative Inhibitors: Establishing a Baseline

To provide a meaningful assessment of this compound's inhibitory potential, it is essential to compare it against well-characterized inhibitors. For the context of this guide, we will use the parent compound, Benzamidine , and a common irreversible serine protease inhibitor, APMSF (4-Amidinophenylmethanesulfonyl fluoride) , as comparators.[6]

  • Benzamidine: A reversible, competitive inhibitor that serves as a benchmark for active site binding to trypsin-like serine proteases.[3][7]

  • APMSF: An irreversible inhibitor that covalently modifies the active site serine, providing a contrasting mechanism of action.[6]

Experimental Design: A Step-by-Step Approach to Kinetic Characterization

The following sections detail the experimental workflow for a comprehensive kinetic analysis of this compound. The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

Initial Screening and Determination of IC50

The first step is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9] It is a crucial parameter for initial potency assessment.[10]

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target serine protease (e.g., Trypsin) in a suitable assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Cbz-Gly-Gly-Arg-AMC) in DMSO.[11][12]

  • Inhibitor Preparation:

    • Prepare stock solutions of this compound, Benzamidine, and APMSF in DMSO.

    • Perform serial dilutions of each inhibitor to create a range of concentrations for testing. A common approach is to use half-log or two-fold serial dilutions.[9]

  • Assay Procedure:

    • In a 96-well microtiter plate, add a fixed concentration of the enzyme to each well.

    • Add the various concentrations of the inhibitors to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. For irreversible inhibitors like APMSF, this pre-incubation is critical.[13]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate at a fixed concentration (typically at or below the Km value to ensure sensitivity for competitive inhibitors).[14][15]

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.[11][16]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Determining the Mechanism of Inhibition (MOA) and the Inhibition Constant (Ki)

While the IC50 is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[10][17] The inhibition constant (Ki), conversely, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration.[18][19] Determining the Ki requires elucidating the mechanism of inhibition (MOA).

  • Experimental Setup:

    • The assay is set up similarly to the IC50 determination. However, instead of a single substrate concentration, a range of substrate concentrations are used (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km value).

    • For each substrate concentration, a full dose-response curve for the inhibitor is generated.

  • Data Analysis:

    • The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

    • The data is then globally fitted to different enzyme inhibition models (competitive, non-competitive, uncompetitive, and mixed) using non-linear regression analysis.[20][21]

    • Alternatively, graphical methods such as Lineweaver-Burk or Dixon plots can be used to visualize the mechanism of inhibition.[22][23][24]

      • Competitive Inhibition: Lines on a Lineweaver-Burk plot will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

    • The Ki value is derived from the best-fit model. For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[25]

Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparative analysis.

Table 1: Hypothetical IC50 Values against a Panel of Serine Proteases
InhibitorTrypsin IC50 (µM)Thrombin IC50 (µM)Plasmin IC50 (µM)
This compound 155025
Benzamidine 35220350
APMSF 5108

This hypothetical data suggests that this compound is a more potent inhibitor of this panel of serine proteases compared to the parent compound, Benzamidine.

Table 2: Hypothetical Kinetic Parameters for Trypsin Inhibition
InhibitorKi (µM)Mechanism of Inhibition
This compound 7.5Competitive
Benzamidine 18Competitive
APMSF N/AIrreversible

This hypothetical data indicates that this compound has a higher binding affinity for trypsin than Benzamidine, and both act through a competitive mechanism, suggesting they bind to the active site.

Visualizing Experimental Workflows and Mechanisms

Diagrams are invaluable for illustrating complex experimental designs and biological concepts.

Diagram 1: Workflow for Kinetic Analysis of Enzyme Inhibitors

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_plate Dispense Enzyme & Inhibitors into 96-well Plate prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stocks & Serial Dilutions prep_inhibitor->setup_plate incubate Pre-incubate setup_plate->incubate incubate->add_substrate read_plate Monitor Reaction Kinetics add_substrate->read_plate calc_rates Calculate Initial Velocities read_plate->calc_rates plot_ic50 Plot Dose-Response Curves calc_rates->plot_ic50 plot_moa Global Fit / Lineweaver-Burk Plots calc_rates->plot_moa determine_ic50 Determine IC50 plot_ic50->determine_ic50 determine_ki Determine Ki and MOA plot_moa->determine_ki

Caption: A flowchart illustrating the key steps in the kinetic analysis of an enzyme inhibitor.

Diagram 2: Mechanisms of Reversible Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E E Active Site EI_comp E I E:f1->EI_comp:f0 +I ES_comp E S E:f1->ES_comp:f0 +S I_comp I S_comp S P_comp E + P ES_comp->P_comp E_non E Active Site Allosteric Site ES_non E S Allosteric Site E_non:f1->ES_non:f0 +S EI_non E Active Site I E_non:f2->EI_non:f0 +I I_non I S_non S ESI_non E S I ES_non:f2->ESI_non:f0 +I EI_non:f1->ESI_non:f0 +S

Caption: A comparison of competitive and non-competitive enzyme inhibition mechanisms.

Conclusion

This guide provides a comprehensive framework for the kinetic characterization of this compound as a serine protease inhibitor. By following these detailed protocols and data analysis strategies, researchers can generate high-quality, reproducible data to rigorously assess the potency and mechanism of action of this and other novel inhibitors. The comparative approach, grounded in established scientific principles, ensures that the findings are placed in a meaningful context, thereby accelerating the drug discovery and development process.

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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the potency of a candidate molecule against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target effects, which occur when a drug interacts with unintended biomolecules, can lead to a range of adverse outcomes, from diminished efficacy to severe toxicity.[1] This guide provides a comprehensive framework for assessing the off-target profile of 2,3,4-Trifluoro-benzamidine, a potent benzamidine-based inhibitor scaffold. Benzamidine and its derivatives are well-established inhibitors of serine proteases, enzymes pivotal in physiological processes ranging from blood coagulation to inflammation.[2][3][4] The trifluorinated substitution pattern on the phenyl ring is a common medicinal chemistry strategy to enhance binding affinity and metabolic stability.

This document is designed to move beyond a simple listing of protocols. It aims to provide the strategic and causal thinking behind experimental choices, empowering you to design and execute a robust off-target assessment strategy. We will explore comparative analyses with alternative inhibitors and detail gold-standard experimental workflows, grounding every recommendation in established scientific principles.

Comparative Analysis: Situating this compound in the Inhibitor Landscape

To understand the specificity of this compound, it is essential to benchmark it against other compounds targeting the same enzyme class. The choice of comparators should be strategic, including both broad-spectrum and more selective inhibitors to create a comprehensive profile.

For this guide, we will compare our hypothetical this compound, a potent inhibitor of "Protease X," with two well-known serine protease inhibitors:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible, broad-spectrum serine protease inhibitor.[2][3]

  • Aprotinin: A reversible, polypeptide inhibitor with a different mechanism of action and a more restricted specificity profile, primarily targeting trypsin and chymotrypsin.[2]

The following table summarizes hypothetical, yet plausible, quantitative data that highlights the importance of a thorough off-target assessment.

Compound Primary Target (Protease X) IC₅₀ Off-Target 1 (Trypsin) IC₅₀ Off-Target 2 (Thrombin) IC₅₀ Kinase Panel (300+ kinases) % Inhibition at 1µM
This compound 5 nM500 nM1.2 µM<10% on 295 kinases; 65% on Kinase Y
AEBSF 1 µM2 µM5 µMNot typically screened; broad reactivity expected
Aprotinin >10 µM0.1 nM>10 µMNot applicable (polypeptide)

This comparative data immediately raises a critical flag for this compound. While highly potent against its primary target, it shows micromolar activity against other serine proteases and, more concerningly, significant interaction with "Kinase Y" in a broad kinase screen. This underscores the necessity of the experimental protocols detailed below.

Experimental Protocols for Comprehensive Off-Target Profiling

A multi-pronged experimental approach is essential for a thorough and trustworthy assessment of off-target effects. Here, we detail three core, self-validating workflows that provide orthogonal data, from broad, unbiased screening to targeted validation in a cellular context.

In Vitro Kinase Selectivity Profiling

Rationale & Causality: Kinases are one of the largest enzyme families and are common off-targets for small molecule drugs due to the conserved nature of the ATP-binding pocket. Proactively screening against a large, diverse panel is a cornerstone of modern safety pharmacology.[][6][7][8] A radiometric or fluorescence-based assay is chosen for its high sensitivity and throughput, allowing for the rapid assessment of hundreds of kinases.[][7]

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 100µM working solution.

  • Assay Execution (performed by a specialized vendor like Eurofins Discovery or Promega):

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 300 human protein kinases.[][9]

    • Each kinase reaction is performed in the presence of the compound or a DMSO vehicle control.

    • The reaction is initiated by the addition of a radiolabeled ATP (e.g., ³³P-ATP) and a specific substrate for each kinase.

    • Following incubation, the radiolabeled phosphate incorporated into the substrate is quantified.

  • Data Analysis:

    • The percentage of inhibition for each kinase is calculated relative to the DMSO control.

    • A "hit" is typically defined as inhibition exceeding a certain threshold (e.g., >50%).

    • For any identified hits, a follow-up dose-response curve is generated to determine the IC₅₀ value, providing a quantitative measure of potency against the off-target.

Cellular Thermal Shift Assay (CETSA®)

Rationale & Causality: While in vitro assays are crucial, they do not account for cell permeability, target accessibility, or compound metabolism. CETSA provides direct evidence of target engagement inside intact cells.[10][11][12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation.[10][14] This allows for the validation of the primary target and can be adapted to identify novel off-targets.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cells 1. Culture cells to ~80% confluency treat 2. Treat with Compound or Vehicle (DMSO) cells->treat aliquot 3. Aliquot cell suspension heat 4. Heat aliquots across a temperature gradient aliquot->heat lyse 5. Lyse cells (e.g., freeze-thaw) centrifuge 6. Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge collect 7. Collect supernatant (soluble fraction) detect 8. Quantify protein levels (Western Blot, MS) collect->detect

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., SK-HEP-1) to ~80% confluency.[14] Treat cells with this compound (e.g., at 10x the primary target IC₅₀) or DMSO vehicle for 1 hour.

  • Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis:

    • Targeted CETSA: Analyze the soluble fractions by Western Blot using an antibody specific to the intended target (Protease X) and any suspected off-targets (e.g., Kinase Y). A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.

    • Proteome-wide CETSA (MS-CETSA): For an unbiased approach, analyze the soluble fractions using quantitative mass spectrometry (e.g., TMT-labeling) to identify all proteins stabilized by the compound. This is a powerful method for discovering unexpected off-targets.

Affinity-Based Chemical Proteomics

Rationale & Causality: This technique provides a direct, unbiased method to identify proteins that physically interact with the compound of interest.[15][16][17] By immobilizing a derivative of this compound onto a solid support (e.g., beads), it can be used as "bait" to pull down its binding partners from a cell lysate. A competition experiment, where the lysate is pre-incubated with the free, non-immobilized compound, is a critical self-validating step to distinguish specific binders from non-specific ones.[15][17]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3,4-Trifluoro-benzamidine against its parent scaffold, benzamidine. In drug discovery, the optimization of a compound's ADME profile is a critical and challenging endeavor that significantly influences its potential for success.[1] Early-stage in vitro ADME testing is essential to identify and mitigate liabilities, guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[2][3][4][5][6]

The benzamidine moiety is a well-established pharmacophore found in various therapeutic agents, notably as a reversible inhibitor of serine proteases like trypsin and thrombin.[7][8][9] The strategic introduction of fluorine atoms onto the aromatic ring, as in this compound, is a common medicinal chemistry tactic to modulate physicochemical properties, metabolic stability, and target affinity. This guide will dissect the expected impact of this trifluorination on key ADME parameters, supported by detailed experimental protocols for their evaluation.

While specific experimental data for this compound is not widely published, this guide synthesizes established principles of medicinal chemistry and standard ADME assays to provide a robust predictive comparison. The presented data is illustrative, reflecting typical outcomes for such structural modifications, and serves to guide researchers in their own evaluation of related compounds.

Part 1: The Foundational Impact of Trifluorination on Physicochemical Properties

The introduction of three fluorine atoms onto the benzamidine core fundamentally alters its electronic and physical nature, which in turn governs its ADME profile.

  • Lipophilicity (LogP/LogD): Fluorine is the most electronegative element, yet its substitution for hydrogen on an aromatic ring typically increases lipophilicity. This effect is additive. Therefore, this compound is predicted to be significantly more lipophilic than benzamidine. This has cascading effects on solubility, permeability, protein binding, and metabolism.

  • Aqueous Solubility: A corollary to increased lipophilicity is often a decrease in aqueous solubility. The higher crystal lattice energy and lower propensity to engage in hydrogen bonding with water (compared to more polar functionalities) can present formulation challenges.

  • Acidity (pKa): The potent electron-withdrawing effect of the three fluorine atoms will decrease the electron density of the aromatic ring. This inductive effect will stabilize the conjugate acid of the amidine group, making it a stronger acid (i.e., lowering its pKa). A lower pKa means that at physiological pH (7.4), a smaller fraction of the this compound molecules will be in the protonated, cationic form compared to benzamidine. This change critically influences membrane permeability and target interactions.

Part 2: Comparative In Vitro ADME Profiling: Methodologies & Predicted Outcomes

This section details the core in vitro assays used to build an ADME profile, explaining the rationale for each and presenting a step-by-step methodology.

A. Intestinal Permeability: The Caco-2 Assay

Expertise & Experience: To predict the oral absorption of a drug, we use the Caco-2 permeability assay. This assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[10][11] It is the industry gold standard for assessing not just passive diffusion but also the involvement of active transporters and efflux pumps.[5][12] We measure permeability in both directions (apical to basolateral for absorption, and basolateral to apical for efflux) to calculate an efflux ratio, which is a critical indicator of whether the compound is actively pumped out of cells by transporters like P-glycoprotein (P-gp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ polycarbonate membrane inserts and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[10][]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer yellow, is also co-incubated to ensure tight junctions are intact.[10][11]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (AP) donor compartment (to measure A-B permeability) or the basolateral (BL) donor compartment (to measure B-A permeability).[][14]

  • Incubation & Sampling: The plate is incubated at 37°C with gentle shaking. Samples are withdrawn from the receiver compartment at defined time points (e.g., 2 hours).[10]

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS analysis.[5]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[11][] The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).

Logical Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 18-22 days to form monolayer C1->C2 C3 Verify monolayer integrity (TEER & Lucifer Yellow) C2->C3 D2 Add compound to Apical (A-B) or Basolateral (B-A) side C3->D2 If integrity OK D1 Prepare dosing solution (Test Compound at 10 µM) D1->D2 D3 Incubate at 37°C (e.g., 2 hours) D2->D3 D4 Collect samples from receiver compartment D3->D4 A1 Quantify compound concentration (LC-MS/MS) D4->A1 A2 Calculate Papp (A-B) and Papp (B-A) A1->A2 A3 Calculate Efflux Ratio [Papp(B-A) / Papp(A-B)] A2->A3 Microsomal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare microsome solution and NADPH cofactor mix P2 Pre-warm to 37°C P1->P2 E1 Initiate reaction by adding test compound P2->E1 E2 Take samples at time points (0-45 min) E1->E2 E3 Quench reaction with cold acetonitrile + IS E2->E3 A1 Centrifuge to remove protein E3->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Plot ln(% remaining) vs. time A2->A3 A4 Calculate t½ and Clint A3->A4

Caption: Workflow for the liver microsomal stability assay.

Predicted Comparative Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Stability
Benzamidine2527.7Moderate
This compound> 60< 11.5High

Authoritative Grounding: The trifluorination pattern is predicted to significantly enhance metabolic stability. Aromatic rings are common sites of CYP-mediated oxidation (hydroxylation). The strong carbon-fluorine bond is highly resistant to cleavage, and the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism. B[15]y occupying positions 2, 3, and 4, the fluorine atoms effectively shield the ring from metabolic attack, leading to a longer half-life and lower intrinsic clearance.

C. Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Expertise & Experience: A drug's distribution and efficacy are dictated by its unbound concentration in plasma, as only the free fraction can interact with its target and be cleared. W[16]e measure plasma protein binding (PPB) to understand this crucial parameter. The Rapid Equilibrium Dialysis (RED) method is our preferred choice because it is less susceptible to non-specific binding artifacts compared to other methods like ultrafiltration and reaches equilibrium relatively quickly.

[17]Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass freely. 2[17]. Sample Loading: The test compound is spiked into plasma (e.g., human plasma) and loaded into one chamber (the donor chamber). An equal volume of phosphate-buffered saline (PBS) is loaded into the other chamber (the receiver chamber).

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane. 4[17][18]. Sampling: After incubation, aliquots are removed from both the plasma and the buffer chambers.

  • Matrix Matching & Analysis: The plasma sample is diluted with PBS, and the buffer sample is diluted with control plasma to ensure the matrices are identical for analysis. Both samples are then analyzed by LC-MS/MS to determine the compound concentration. 6[17]. Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Logical Workflow: Rapid Equilibrium Dialysis (RED) Assay

RED_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis P1 Spike test compound into plasma P2 Load plasma into donor chamber P1->P2 P3 Load PBS into receiver chamber E1 Seal RED device P3->E1 E2 Incubate at 37°C with shaking (4h) E1->E2 E3 Allow unbound drug to cross membrane E2->E3 A1 Sample plasma and buffer chambers E3->A1 A2 Matrix-match samples A1->A2 A3 Analyze by LC-MS/MS A2->A3 A4 Calculate % Unbound A3->A4

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Predicted Comparative Data

CompoundFraction Unbound (fu)% BoundPredicted Distribution
Benzamidine0.4555%Moderate Binding
This compound0.0892%High Binding

Authoritative Grounding: A significant increase in plasma protein binding is predicted for this compound. The primary driver for this is its increased lipophilicity, which enhances binding to hydrophobic pockets in plasma proteins, particularly albumin. W[18]hile high protein binding can limit the free drug available, it can also serve as a reservoir, potentially prolonging the drug's half-life. It is a critical parameter to balance during lead optimization.

Part 3: Synthesizing the ADME Profile: A Comparative Summary

The strategic trifluorination of the benzamidine scaffold creates a derivative with a markedly different, and in some ways more desirable, ADME profile for a potential drug candidate.

Summary of Predicted ADME Properties

ADME ParameterBenzamidineThis compoundRationale for Change
Solubility ModerateLowIncreased lipophilicity and crystal packing energy.
Permeability ModerateHighIncreased lipophilicity and higher fraction of neutral species.
Metabolic Stability ModerateHighFluorine substitution blocks sites of oxidative metabolism.
Plasma Protein Binding Moderate (55%)High (92%)Increased lipophilicity enhances binding to albumin.

Based on established structure-ADME relationships, this compound is predicted to be a highly permeable and metabolically stable compound compared to its parent, benzamidine. These are highly attractive features in a drug candidate, often leading to improved oral bioavailability and a longer duration of action.

However, these benefits are coupled with potential liabilities that must be carefully managed. The predicted high plasma protein binding means that a higher total drug concentration may be required to achieve a therapeutically effective unbound concentration. Furthermore, the anticipated low aqueous solubility could pose challenges for formulation and may limit absorption despite high permeability.

This comparative guide underscores the importance of a multi-parameter approach to lead optimization. The experimental protocols detailed herein provide a robust framework for obtaining the critical data needed to validate these predictions and make informed decisions in the drug discovery process. The next logical steps for a compound like this compound would be to experimentally confirm this in vitro profile and then assess its in vivo pharmacokinetic properties.

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Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. Handling specialized reagents like 2,3,4-Trifluoro-benzamidine necessitates a robust understanding of its characteristics to ensure its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the integrity of your research environment and compliance with safety regulations.

This compound is a halogenated aromatic compound. While specific toxicological data for this exact isomer may be limited, its structural similarity to other fluorinated benzamidines requires us to handle it with appropriate caution. The trifluoro substitution on the benzene ring enhances the compound's chemical stability and reactivity, which are valuable in synthesis but also inform our disposal strategy.[1] The primary hazards associated with similar compounds are irritation to the skin, eyes, and respiratory system.[2][3]

The core principle of our disposal plan is waste segregation to prevent hazardous reactions and to ensure that waste streams are managed in the most environmentally responsible and cost-effective manner.[4][5] Halogenated organic waste must be disposed of separately from non-halogenated waste because the incineration processes required for their safe destruction are different.[4][5][6] Improper mixing can lead to the formation of harmful byproducts and damage to disposal facilities.[7]

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[2][3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity — single exposure (Respiratory system)GHS07WarningH335: May cause respiratory irritation.[2]

Pre-Disposal Checklist: Engineering Controls & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to have the proper safety measures in place. These are not just recommendations; they are essential for minimizing exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-approved chemical splash goggles.[3][8]

  • Hand Protection: Use nitrile rubber gloves. Given that this is a halogenated compound, double-gloving is a prudent measure for extended handling.[6] Always inspect gloves before use and wash hands thoroughly after removal.[2][3]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[3] For large quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be worn.

Waste Management Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of all waste streams generated from the use of this compound.

G Workflow for this compound Disposal cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway A Identify Waste Type B Unused/Expired Solid Compound A->B C Contaminated Consumables (Gloves, Wipes, Weigh Boats) A->C D Contaminated Glassware/ Equipment A->D E Solid Halogenated Organic Waste Container B->E F Solid Halogenated Organic Waste Container C->F G Decontamination Protocol D->G See Protocol 2 H Label Container with Hazardous Waste Tag E->H F->H I Store in Satellite Accumulation Area H->I J Arrange Pickup by EHS/ Licensed Contractor I->J

Caption: Decision workflow for segregating and disposing of waste.

Experimental Protocols

Protocol 1: Collection and Disposal of Solid Waste

This protocol covers unused or expired this compound and grossly contaminated disposable materials (e.g., weigh paper, gloves, paper towels).

Step-by-Step Methodology:

  • Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solids. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[5][6]

  • Labeling: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (avoid abbreviations)

    • Accumulation start date

    • Applicable hazard characteristics (e.g., Irritant)

  • Waste Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula.

  • Contaminated Consumables: Place any contaminated items such as gloves, wipes, and plastic weigh boats directly into the same container.

  • Container Sealing: Keep the container securely closed at all times, except when adding waste.[4][9]

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases.[10]

  • Final Disposal: Once the container is full or you are finished generating this waste stream, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not dispose of this material in standard trash or down the drain.[4]

Protocol 2: Decontamination of Non-Disposable Equipment

This protocol is for cleaning laboratory glassware and equipment that has come into contact with this compound. The principle is to remove the chemical residue before routine washing.

Step-by-Step Methodology:

  • Initial Rinse (Organic Solvent): Rinse the contaminated surface with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). Perform this rinse inside a chemical fume hood.

  • Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste. Collect it in a designated, properly labeled "Halogenated Liquid Waste" container.

  • Second Rinse: Repeat the rinse process to ensure thorough removal of the chemical residue.

  • Standard Washing: Once decontaminated, the glassware or equipment can be washed using standard laboratory procedures with detergent and water.[12]

  • Verification: For sensitive applications, a final rinse with deionized water can be performed to ensure no detergent residue remains.[12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.[13]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Personal Protection: Don appropriate PPE, including double gloves, safety goggles, and a lab coat before attempting cleanup.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.[13] Do not sweep dry powder.

  • Cleanup: Carefully collect the absorbed material using a scoop or dustpan and place it into the designated halogenated solid waste container.[8][13]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials in the hazardous waste container.[14]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[2][3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

By adhering to these detailed procedures, you can ensure that this compound is handled and disposed of in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

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  • Fisher Scientific, Safety Data Sheet: Benzamidine hydrochloride (2014) . Source: Fisher Scientific.

  • Carl ROTH, Safety Data Sheet: Benzamidine hydrochloride monohydrate (2021) . Source: Carl ROTH.

  • Cayman Chemical, Safety Data Sheet: Benzamidine (hydrochloride) (2025) . Source: Cayman Chemical.

  • Thermo Fisher Scientific, Safety Data Sheet: Benzamidine hydrochloride hydrate (2014) . Source: Thermo Fisher Scientific.

  • U.S. Environmental Protection Agency, Field Equipment Cleaning and Decontamination at the FEC (2019) . Source: EPA.

  • Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal (2022) . Source: Hazardous Waste Experts.

  • ChemicalBook, Chemical Safety Data Sheet: 4-TRIFLUOROMETHYL-BENZAMIDINE HCL (2025) . Source: ChemicalBook.

  • TCI Chemicals, Safety Data Sheet: 4-(Trifluoromethyl)benzamidine Hydrochloride (2018) . Source: TCI Chemicals.

  • Sigma-Aldrich, Safety Data Sheet: Benzidine (2025) . Source: Sigma-Aldrich.

  • Apollo Scientific, Safety Data Sheet: Benzamidine hydrochloride anhydrous . Source: Apollo Scientific.

  • U.S. Environmental Protection Agency, Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024) . Source: EPA.

  • Cornell Law School Legal Information Institute, 40 CFR § 721.11473 - Benzamide, 2-(trifluoromethyl)- . Source: Cornell Law School.

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  • Clarkson University, Chemical Spill Procedures . Source: Clarkson University.

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  • University of Oslo, Chemical and Hazardous Waste Guide (2024) . Source: University of Oslo.

  • Reginfo.gov, DRAFT EPA PFAS Disposal-022221-CLEAN (2021) . Source: Reginfo.gov.

  • Cox-Colvin & Associates, Inc., EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS (2021) . Source: Cox-Colvin & Associates, Inc.

  • Washington State University, Halogenated Solvents Safety Procedure . Source: Washington State University Environmental Health & Safety.

  • NHS, Decontamination, cleaning and disinfection (2021) . Source: NHS.

  • ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich.

  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- (2010) . Source: NJ.gov.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,4-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,3,4-Trifluoro-benzamidine. The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the fundamental principles of chemical hazard mitigation.

Understanding the Hazard: A Proactive Assessment

The core hazards can be summarized as follows:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Toxicity: Harmful if swallowed or inhaled, with the toxicological properties not being fully investigated.[3][4]

  • Dust Hazard: As a solid, it can form dust, which increases the risk of inhalation.[1][3]

These hazards dictate a stringent set of protective measures centered on preventing contact and inhalation.

Core Protective Measures: Your Primary Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a dynamic process based on the specific task and associated risks. The following table outlines the mandatory PPE for handling this compound in a laboratory setting.

Equipment Specification Justification for Use
Primary Engineering Control Certified Chemical Fume HoodThe primary and most critical line of defense. It protects the user from inhaling hazardous dusts or vapors. All handling of the solid compound and its solutions should be performed within a fume hood.[4]
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended)Protects against skin contact and potential absorption. Aromatic amines can permeate some glove materials; double-gloving provides an additional layer of safety.[5][6] Gloves must be inspected before use and changed immediately if contaminated.[2]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect from dust and splashes.[7][8] A full-face shield is required when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[8]
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned) with Long SleevesProvides a barrier against accidental spills and contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Required when dusts may be generated outside of a fume hood, or if engineering controls are insufficient.[3][10] The specific type should be determined by a formal risk assessment.

Procedural Guidance: From Preparation to Disposal

PPE Selection and Donning Workflow

The following workflow should be used to determine the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_location Work Location start Start: Task Involving This compound check_dust Potential for Dust Generation? start->check_dust check_splash Potential for Liquid Splash? check_dust->check_splash No add_respirator Add Respirator (N95 or higher) check_dust->add_respirator Yes ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Goggles check_splash->ppe_base No add_faceshield Add Face Shield check_splash->add_faceshield Yes fume_hood Work in Fume Hood ppe_base->fume_hood add_respirator->check_splash add_faceshield->ppe_base Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions start EMERGENCY EVENT skin_contact Skin Contact eye_contact Eye Contact inhalation Inhalation spill Spill Occurs action_skin Remove contaminated clothing. Flush with water for 15 min. skin_contact->action_skin seek_medical Seek Immediate Medical Attention action_eye Flush eyes at eyewash station for 15 min. eye_contact->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_spill Evacuate immediate area. Alert others. spill->action_spill action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical contain_spill Contain spill with absorbent material. action_spill->contain_spill

Caption: Emergency Response Logic for this compound.

Specific First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [3]* Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. [2][12]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention. [3]

Decontamination and Disposal Plan

Proper disposal is crucial to protect both personnel and the environment.

Decontamination
  • Personnel: After handling, wash hands and forearms thoroughly.

  • Equipment: Decontaminate glassware and equipment by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, followed by a standard wash with detergent and water. [13]* Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent and then with soap and water.

Waste Disposal
  • Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers. [7]Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated PPE (gloves, bench paper, etc.) and unused solid compound should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and rinse solvents should be collected in a labeled, sealed container for halogenated organic waste.

  • Disposal Protocol: All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. [14]Thermal treatment, such as incineration, is often used for the destruction of halogenated organic compounds. By adhering to these scientifically grounded protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • Benchchem.
  • ChemicalBook.
  • New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
  • Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).
  • Santa Cruz Biotechnology.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. Personal Protective Equipment (PPE).
  • SafeWork Insider. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Sigma-Aldrich.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-TRIFLUOROMETHYL-BENZAMIDINE HCL.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • TCI Chemicals. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzamidine Hydrochloride.
  • U.S. Environmental Protection Agency.

Sources

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